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  • Product: 1-O-Propyl-rac-glycerol
  • CAS: 61940-71-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-Propoxypropane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 3-Propoxypropane-1,2-diol (CAS No. 61940-71-4).[1][2] A...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Propoxypropane-1,2-diol (CAS No. 61940-71-4).[1][2] Also known as 1-O-propylglycerol or glycerol (B35011) 1-propyl ether, this compound is a propyl ether of glycerol.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its key chemical and physical characteristics. The guide summarizes quantitative data in a structured table, details experimental protocols for property determination, and includes a visualization of its synthesis pathway.

Physicochemical Properties

3-Propoxypropane-1,2-diol is a clear, colorless liquid with a mild odor.[1] It combines the hydrophilic nature of a diol with the lipophilic characteristics of a propyl ether, making it a molecule with unique solubility profiles.[1]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₆H₁₄O₃[1][2][3]
Molecular Weight 134.17 g/mol [1][2][3]
Boiling Point 129-130 °C at 25 mm Hg[1]
Density 1.0244 g/cm³ at 25 °C[1]
Flash Point 117 °C (242.6 °F)
Melting Point Not available[4]
Solubility Miscible with polar and non-polar solvents[1]
pKa Not available
Calculated Properties
XLogP3-AA-0.3[3]
Hydrogen Bond Donor Count2[3]
Hydrogen Bond Acceptor Count3[3]
Rotatable Bond Count5[3]
Topological Polar Surface Area49.7 Ų[3]

Experimental Protocols

This section outlines the methodologies for the synthesis and determination of key physicochemical properties of 3-Propoxypropane-1,2-diol.

Synthesis of 3-Propoxypropane-1,2-diol

A common laboratory-scale synthesis of 3-Propoxypropane-1,2-diol involves the Williamson ether synthesis, reacting glycerol with a propyl halide.[5]

Materials:

  • Glycerol

  • Propyl bromide

  • Sodium hydride (NaH)

  • Dry Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve glycerol in dry DMF.

  • Cool the solution in an ice bath and add sodium hydride portion-wise with stirring.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add propyl bromide dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure 3-Propoxypropane-1,2-diol.

Determination of Physicochemical Properties

Boiling Point: The boiling point is determined at reduced pressure using a vacuum distillation apparatus. The temperature at which the liquid actively boils and its vapor is in equilibrium with the liquid at a specific sub-atmospheric pressure is recorded.

Density: The density is measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 25 °C). The mass of a known volume of the substance is determined, and the density is calculated.

Flash Point: The flash point is determined using a closed-cup flash point tester. A sample of the liquid is heated in a closed cup, and a small flame is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors of the liquid ignite.

Purity Analysis (Gas Chromatography-Mass Spectrometry - GC-MS): The purity of the synthesized 3-Propoxypropane-1,2-diol is assessed using GC-MS.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

  • GC Conditions: A non-polar capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure separation from any impurities.

  • MS Conditions: Electron ionization (EI) at 70 eV is used. The mass spectrometer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and fragmentation pattern of the analyte.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 3-Propoxypropane-1,2-diol from glycerol and propyl bromide.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Glycerol Glycerol ReactionStep Williamson Ether Synthesis (Deprotonation followed by Nucleophilic Substitution) Glycerol->ReactionStep PropylBromide Propyl Bromide PropylBromide->ReactionStep NaH Sodium Hydride (Base) NaH->ReactionStep DMF DMF (Solvent) DMF->ReactionStep Quenching Quenching (aq. NH4Cl) ReactionStep->Quenching Extraction Extraction (Diethyl Ether) Quenching->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation FinalProduct 3-Propoxypropane-1,2-diol Distillation->FinalProduct

Caption: Workflow for the synthesis of 3-Propoxypropane-1,2-diol.

References

Exploratory

Early Studies on the Biological Activity of 1-O-Alkyl-rac-glycerols: A Focus on Short-Chain Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct scientific literature detailing the specific biological activities of 1-O-Propyl-rac-glycerol is scarce. This guide pro...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature detailing the specific biological activities of 1-O-Propyl-rac-glycerol is scarce. This guide provides an in-depth overview of the biological activities of short-chain 1-O-alkylglycerols (AKGs), a class of compounds to which 1-O-Propyl-rac-glycerol belongs. The information presented herein is based on studies of analogous short-chain AKGs and should be considered as a predictive framework for the potential activities of 1-O-Propyl-rac-glycerol.

Introduction

1-O-alkylglycerols (AKGs) are a class of ether lipids characterized by an alkyl chain attached to the sn-1 position of a glycerol (B35011) backbone. While long-chain AKGs, such as those found in shark liver oil, have been more extensively studied for their immunomodulatory and anti-cancer properties, the biological activities of short-chain AKGs, including the propyl derivative, are less well-documented in early research. These compounds are recognized as biochemical reagents and their biological effects are an area of growing interest. This technical guide synthesizes the available information on the biological activities of short-chain AKGs, providing a foundation for future research and development.

Biological Activities of Short-Chain 1-O-Alkylglycerols

Early research and studies on analogous compounds suggest that short-chain AKGs possess a range of biological activities, primarily related to their interaction with cell membranes and signaling pathways. One of the noted biological activities of 1-O-Propyl-rac-glycerol is its ability to alter cell membrane permeability[1].

Antimicrobial and Antifungal Properties

Several studies have highlighted the antimicrobial potential of ether lipids. For instance, dodecylglycerol has been shown to prevent bacterial growth by stimulating proteinase, which in turn activates autolysin activity in S. faecium[2]. This mechanism suggests that other short-chain AKGs could exhibit similar properties.

Immunomodulatory Effects

AKGs are known to influence the immune system. They can activate cytotoxic macrophages, leading to enhanced phagocytosis and an increased humoral immune response[2]. While much of this research has focused on longer-chain AKGs, the fundamental structure of short-chain AKGs suggests they may also possess immunomodulatory capabilities, potentially through the modification of platelet-activating factor (PAF) and diacylglycerol (DAG) production[2].

Effects on the Blood-Brain Barrier

Synthetic short-chain AKGs, such as 1-O-pentyl-sn-glycerol, have been shown to transiently open the blood-brain barrier (BBB)[3]. This property is of significant interest for drug delivery to the central nervous system, as it could facilitate the transport of therapeutic molecules across this highly selective barrier[2][3].

Quantitative Data Summary

Due to the limited number of early studies specifically on 1-O-Propyl-rac-glycerol, a comprehensive table of quantitative data is not available. The following table summarizes representative data for short-chain alkylglycerols from the available literature to provide a comparative context.

Compound/ActivityOrganism/Cell LineConcentration/DoseObserved EffectReference
Dodecylglycerol S. faecium ATCC 9790Not specifiedStimulation of autolysin activity[2]
1-O-pentyl-sn-glycerol RatIntracarotid administrationTransient opening of the blood-brain barrier[2][3]

Experimental Protocols

Detailed experimental protocols from early studies specifically on 1-O-Propyl-rac-glycerol are not available. However, based on the investigation of related short-chain AKGs, the following general methodologies are relevant.

Protocol 1: Assessment of Antimicrobial Activity

Objective: To determine the minimum inhibitory concentration (MIC) of a short-chain AKG against a specific bacterial strain.

Materials:

  • Test compound (e.g., 1-O-Propyl-rac-glycerol)

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial dilutions of the stock solution in MHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the bacterial strain.

  • Include positive (bacteria in MHB without the compound) and negative (MHB alone) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that inhibits visible bacterial growth, or by measuring the optical density at 600 nm.

Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay

Objective: To assess the effect of a short-chain AKG on the permeability of an in vitro BBB model.

Materials:

  • Endothelial cell line (e.g., bEnd.3)

  • Astrocyte cell line (e.g., C8-D1A)

  • Transwell inserts

  • Fluorescently labeled dextran (B179266) (e.g., FITC-dextran)

  • Cell culture medium and supplements

Procedure:

  • Co-culture endothelial cells on the apical side and astrocytes on the basolateral side of the Transwell inserts to form a tight monolayer.

  • Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the monolayer.

  • Treat the endothelial cell monolayer with various concentrations of the test compound.

  • Add FITC-dextran to the apical chamber.

  • At various time points, collect samples from the basolateral chamber.

  • Measure the fluorescence of the samples to quantify the amount of FITC-dextran that has crossed the monolayer.

  • An increase in fluorescence in the basolateral chamber compared to the untreated control indicates increased permeability.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by 1-O-Propyl-rac-glycerol are not well-elucidated. However, based on the activities of other ether lipids, several potential mechanisms can be proposed.

Interaction with Cell Membranes and Lipid Signaling

AKGs can be incorporated into cell membrane phospholipids, which can alter membrane fluidity and the function of membrane-bound proteins. This incorporation can also lead to the generation of signaling molecules. For example, the formation of ether analogues of diacylglycerol (DAG) can act as inhibitors of protein kinase C (PKC), a key enzyme in many signaling cascades[2].

AKG 1-O-Alkylglycerol (AKG) Membrane Cell Membrane Incorporation AKG->Membrane EtherDAG Ether Analogue of Diacylglycerol (DAG) Membrane->EtherDAG Metabolism PKC Protein Kinase C (PKC) EtherDAG->PKC Inhibition Signaling Downstream Signaling PKC->Signaling

Proposed mechanism of PKC inhibition by AKGs.
Modulation of Platelet-Activating Factor (PAF) Metabolism

AKGs may influence the biosynthesis of PAF, a potent lipid mediator involved in inflammation and other physiological processes. By serving as a precursor or by modulating the enzymes involved in PAF metabolism, short-chain AKGs could indirectly affect PAF-mediated signaling.

AKG 1-O-Alkylglycerol LysoPAF Lyso-PAF AKG->LysoPAF Conversion PAF Platelet-Activating Factor (PAF) LysoPAF->PAF Acetylation Receptor PAF Receptor PAF->Receptor Response Cellular Response (e.g., Inflammation) Receptor->Response

Potential involvement of AKGs in PAF metabolism.

Conclusion and Future Directions

While early, direct research on the biological activity of 1-O-Propyl-rac-glycerol is limited, the study of analogous short-chain 1-O-alkylglycerols provides a valuable framework for predicting its potential therapeutic applications. The evidence suggests that this compound may possess antimicrobial, immunomodulatory, and blood-brain barrier-modulating properties. Further research is warranted to specifically investigate the biological effects of 1-O-Propyl-rac-glycerol, including detailed dose-response studies, elucidation of its precise mechanisms of action, and assessment of its pharmacokinetic and toxicological profiles. Such studies will be crucial for unlocking the full therapeutic potential of this and other short-chain ether lipids.

References

Foundational

"spectroscopic data of 1-O-Propyl-rac-glycerol (NMR, IR, Mass Spec)"

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the expected spectroscopic data for 1-O-Propyl-rac-glycerol (also known as 3-propoxypropane-1,2-diol)....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1-O-Propyl-rac-glycerol (also known as 3-propoxypropane-1,2-diol). Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide leverages data from structurally analogous compounds, including other monoalkyl glycerol (B35011) ethers and related diols, to predict the spectral characteristics. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of 1-O-Propyl-rac-glycerol in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 1-O-Propyl-rac-glycerol based on the analysis of similar molecules. These values should be considered as estimates and may vary depending on the specific experimental conditions.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
-CH₂- (propyl, α to ether)3.4 - 3.6Triplet (t)6.5 - 7.5
-CH₂- (propyl, β)1.5 - 1.7Sextet (sxt)7.0 - 8.0
-CH₃ (propyl, γ)0.8 - 1.0Triplet (t)7.0 - 7.5
-CH₂- (glycerol, C1)3.4 - 3.7Multiplet (m)diastereotopic protons
-CH- (glycerol, C2)3.7 - 3.9Multiplet (m)
-CH₂- (glycerol, C3)3.5 - 3.8Multiplet (m)diastereotopic protons
-OH (glycerol, C2 & C3)VariableBroad Singlet (br s)Dependent on solvent and concentration

Predicted data is based on spectral analysis of similar glycerol ethers and general principles of NMR spectroscopy.

Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonPredicted Chemical Shift (δ, ppm)Notes
-CH₃ (propyl, γ)10 - 12
-CH₂- (propyl, β)22 - 24
-CH₂- (propyl, α to ether)72 - 74
-CH₂- (glycerol, C1)70 - 72
-CH- (glycerol, C2)68 - 70
-CH₂- (glycerol, C3)63 - 65

Predicted data is based on spectral analysis of analogous compounds and established ¹³C NMR chemical shift correlations.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H Stretch (alcohol)3200 - 3600Strong, Broad
C-H Stretch (alkane)2850 - 3000Strong
C-O Stretch (ether)1080 - 1150Strong
C-O Stretch (alcohol)1000 - 1080Strong
O-H Bend (alcohol)1350 - 1450Medium
C-H Bend (alkane)1370 - 1470Medium

Predicted data is based on typical IR absorption frequencies for alcohols and ethers.

Table 4: Predicted Mass Spectrometry Data
Ion TypePredicted m/zNotes
[M+H]⁺135.0965Molecular ion with a proton adduct (Calculated for C₆H₁₅O₃⁺)
[M+Na]⁺157.0784Molecular ion with a sodium adduct (Calculated for C₆H₁₄O₃Na⁺)
Fragment ionsVariousExpected fragmentation patterns include the loss of water (m/z 117), loss of the propyl group (m/z 75), and cleavage of the glycerol backbone.

Predicted data is based on the molecular formula C₆H₁₄O₃ and common fragmentation patterns of glycerol ethers.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data. These should be adapted and optimized for the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-O-Propyl-rac-glycerol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Water (D₂O)). Add a small amount of an internal standard (e.g., Tetramethylsilane (TMS) at 0 ppm) if quantitative analysis is required.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Thin Film: If the sample is viscous, prepare a thin film on a KBr or NaCl plate.

  • Data Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

    • Mode: Transmission or Attenuated Total Reflectance (ATR).

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty sample holder (or clean ATR crystal) should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Instrument: A mass spectrometer equipped with an ESI source (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

    • Ionization Mode: Positive ion mode is typically used for this class of compounds to observe [M+H]⁺ and [M+Na]⁺ adducts.

    • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Fragmentation (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest (e.g., m/z 135) and subjecting it to collision-induced dissociation (CID).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like 1-O-Propyl-rac-glycerol.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis and Interpretation cluster_conclusion Conclusion Compound 1-O-Propyl-rac-glycerol NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry (ESI-MS, MS/MS) Compound->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation and Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of 1-O-Propyl-rac-glycerol.

Exploratory

In-Depth Technical Guide: Solubility and Stability of 3-Propoxypropane-1,2-diol in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the aqueous solubility and stability of 3-Propoxypropane-1,2-diol, a glycol ether with ap...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the aqueous solubility and stability of 3-Propoxypropane-1,2-diol, a glycol ether with applications in various industrial and pharmaceutical formulations. Due to its amphiphilic nature, arising from a propyl ether group and two hydroxyl groups, 3-Propoxypropane-1,2-diol is recognized for its utility as a solvent and an intermediate.[1][2] This document outlines the methodologies for determining its solubility and stability in aqueous media, adhering to internationally recognized protocols. While specific experimental data for 3-Propoxypropane-1,2-diol is not extensively available in public literature, this guide presents standardized experimental designs and illustrative data to inform research and development activities.

Introduction

3-Propoxypropane-1,2-diol, also known as 1-O-propylglycerol, is a colorless liquid with the molecular formula C₆H₁₄O₃.[1] Its structure, combining a hydrophobic propyl chain with a hydrophilic diol backbone, imparts unique solubility and reactivity characteristics.[1] Understanding the aqueous solubility and stability of this compound is critical for its application in drug formulation, where it can act as a solvent or a component of delivery systems.[2] This guide details the experimental protocols for characterizing these properties and discusses potential degradation pathways.

Aqueous Solubility of 3-Propoxypropane-1,2-diol

Illustrative Solubility Data

The table below is a template illustrating how quantitative solubility data for 3-Propoxypropane-1,2-diol should be presented. The values are hypothetical and serve as a guide for data representation.

Temperature (°C)Solubility (g/L)Molar Solubility (mol/L)Method
20MiscibleMiscibleOECD 105
40MiscibleMiscibleOECD 105
60MiscibleMiscibleOECD 105

Note: The term "Miscible" is used here based on general statements about similar small glycol ethers. Actual quantitative determination is necessary.

Experimental Protocol: Water Solubility Determination (OECD Guideline 105)

This protocol is based on the OECD Guideline 105 for the Testing of Chemicals, "Water Solubility".[2][3][4]

Objective: To determine the water solubility of 3-Propoxypropane-1,2-diol at various temperatures.

Principle: The flask method involves dissolving the test substance in water at a specific temperature until saturation is reached. The concentration of the substance in the aqueous phase is then determined analytically.

Materials:

  • 3-Propoxypropane-1,2-diol (purity ≥98%)

  • Deionized or distilled water

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Test Solutions: Add an excess amount of 3-Propoxypropane-1,2-diol to a known volume of water in a glass-stoppered flask.

  • Equilibration: Seal the flasks and agitate them in a thermostatically controlled shaker at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium (preliminary tests should establish this time, typically 24-48 hours).

  • Phase Separation: After equilibration, allow the flasks to stand at the test temperature to allow for phase separation. If a solid phase does not settle, centrifugation at the test temperature is required.

  • Sampling: Carefully withdraw an aliquot of the clear aqueous supernatant.

  • Sample Preparation for Analysis: Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles. Dilute the sample as necessary to fall within the calibration range of the analytical method.

  • Quantification: Analyze the concentration of 3-Propoxypropane-1,2-diol in the sample using a validated HPLC method.

  • Data Analysis: The solubility is reported as the average of at least three replicate determinations.

Analytical Method (HPLC):

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of water and a suitable organic solvent like acetonitrile (B52724) or methanol. The exact ratio should be optimized for good peak separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detector: A Refractive Index Detector (RID) is suitable for compounds like glycol ethers that lack a strong UV chromophore.

  • Calibration: Prepare a series of standard solutions of 3-Propoxypropane-1,2-diol of known concentrations to establish a calibration curve.

Stability of 3-Propoxypropane-1,2-diol in Aqueous Solutions

Glycol ethers can undergo degradation in aqueous solutions through hydrolysis and oxidation.[5] The rate of degradation is influenced by factors such as pH, temperature, and the presence of light or oxidizing agents. A patent for a pharmaceutical formulation suggests that using a buffer with a pH of 5.3 enhances the stability of a solution containing 3-Propoxypropane-1,2-diol, indicating that pH is a critical factor.

Illustrative Stability Data: Hydrolytic Degradation

The following table provides an example of how to present hydrolytic stability data for 3-Propoxypropane-1,2-diol. The values are hypothetical.

pHTemperature (°C)Half-life (t₁/₂) (days)Rate Constant (k) (day⁻¹)Degradation Products
450> 365< 0.0019Not significant
750> 365< 0.0019Not significant
9501800.00385Propane-1,2-diol, Propionaldehyde
Experimental Protocol: Hydrolysis as a Function of pH (OECD Guideline 111)

This protocol is based on the OECD Guideline 111, "Hydrolysis as a Function of pH".[6][7][8][9]

Objective: To determine the rate of hydrolytic degradation of 3-Propoxypropane-1,2-diol in aqueous solutions at different pH values and temperatures.

Principle: The test substance is dissolved in sterile aqueous buffer solutions at various pH values (typically 4, 7, and 9). The solutions are incubated in the dark at a constant temperature, and the concentration of the test substance is monitored over time.

Materials:

  • 3-Propoxypropane-1,2-diol (purity ≥98%)

  • Sterile aqueous buffer solutions (pH 4, 7, and 9)

  • Temperature-controlled incubator

  • Sterile, sealed test vessels (e.g., amber glass vials)

  • HPLC system for quantification

  • pH meter

Procedure:

  • Preliminary Test: A preliminary test is often conducted at an elevated temperature (e.g., 50°C) for 5 days to quickly assess the hydrolytic stability. If less than 10% degradation is observed, the substance is considered hydrolytically stable.

  • Main Test Preparation: If significant degradation occurs in the preliminary test, a main test is performed. Prepare solutions of 3-Propoxypropane-1,2-diol in each buffer (pH 4, 7, and 9) at a concentration well below its water solubility limit.

  • Incubation: Dispense the solutions into sterile test vessels, seal them, and place them in a dark incubator at a constant temperature (e.g., 25°C or 50°C).

  • Sampling: At appropriate time intervals, withdraw samples from the test vessels. The sampling frequency should be sufficient to define the degradation curve.

  • Analysis: Immediately analyze the samples for the concentration of 3-Propoxypropane-1,2-diol using a validated HPLC method. If degradation is observed, analysis for potential degradation products should also be performed.

  • Data Analysis: Plot the natural logarithm of the concentration of 3-Propoxypropane-1,2-diol versus time. If the plot is linear, the degradation follows first-order kinetics. The rate constant (k) is the negative of the slope, and the half-life (t₁/₂) can be calculated as ln(2)/k.

Visualization of Methodologies and Pathways

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess 3-Propoxypropane-1,2-diol to water prep2 Seal flask prep1->prep2 equil1 Agitate at constant temperature (e.g., 20°C) prep2->equil1 equil2 Allow phases to separate equil1->equil2 analysis1 Withdraw aqueous supernatant equil2->analysis1 analysis2 Filter sample (0.45 µm) analysis1->analysis2 analysis3 Dilute sample if necessary analysis2->analysis3 analysis4 Quantify by HPLC analysis3->analysis4 result Determine Solubility (g/L) analysis4->result G cluster_setup Test Setup cluster_incubation Incubation cluster_monitoring Monitoring & Analysis setup1 Prepare solutions in sterile buffers (pH 4, 7, 9) setup2 Dispense into sterile, sealed vessels setup1->setup2 incubation1 Incubate in the dark at constant temperature setup2->incubation1 monitoring1 Withdraw samples at time intervals incubation1->monitoring1 monitoring2 Analyze concentration by HPLC monitoring1->monitoring2 data_analysis Data Analysis monitoring2->data_analysis results Calculate Rate Constant (k) and Half-life (t₁/₂) data_analysis->results G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation substance 3-Propoxypropane-1,2-diol hydro_prod1 Propane-1,2-diol substance->hydro_prod1 H₂O hydro_prod2 Propanol substance->hydro_prod2 H₂O oxi_prod1 3-Propoxy-2-hydroxypropanoic acid substance->oxi_prod1 [O] oxi_prod2 3-Propoxy-2-oxopropanal substance->oxi_prod2 [O]

References

Foundational

Biocompatibility and Toxicity Profile of 1-O-Propyl-rac-glycerol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct and comprehensive biocompatibility and toxicity data for 1-O-Propyl-rac-glycerol is limited in publicly available scientific literature....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive biocompatibility and toxicity data for 1-O-Propyl-rac-glycerol is limited in publicly available scientific literature. This guide synthesizes the available information on this specific compound and supplements it with data from structurally related short-chain alkylglycerols to provide a potential toxicological and biocompatibility profile. All inferences drawn from related compounds should be confirmed with specific testing of 1-O-Propyl-rac-glycerol.

Executive Summary

1-O-Propyl-rac-glycerol, also known as 3-propoxypropane-1,2-diol, is a short-chain alkylglycerol. While specific toxicological data is sparse, safety information on analogous compounds and the broader class of alkylglycerols suggests it is likely to be a skin and eye irritant, with potential for respiratory irritation.[1] The product is primarily available as a biochemical reagent for research purposes.[2][3][4][5][6] Broader studies on short-chain alkylglycerols indicate low systemic toxicity and potential immunomodulatory effects.[7][8] This document provides an overview of the known safety information, data on related compounds, and outlines standard experimental protocols for a comprehensive biocompatibility and toxicity assessment.

Chemical Identification and Properties

PropertyValue
Chemical Name 1-O-Propyl-rac-glycerol
Synonyms 3-Propoxypropane-1,2-diol, 1-O-Propylglycerol
CAS Number 61940-71-4
Molecular Formula C6H14O3
Molecular Weight 134.17 g/mol
Physical State Liquid (presumed)

Direct Toxicological Information

The most direct, though limited, safety information for 1-O-Propyl-rac-glycerol comes from safety data sheets for its synonym, 3-propoxypropane-1,2-diol.

Hazard Classification:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Damage: Causes serious eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

No quantitative data such as LD50 (median lethal dose) or specific in vivo biocompatibility studies for 1-O-Propyl-rac-glycerol have been identified in the reviewed literature.

Inferred Biocompatibility and Toxicity from Related Alkylglycerols

Due to the scarcity of data on 1-O-Propyl-rac-glycerol, this section summarizes findings from other short-chain alkylglycerols and related glycerol-based compounds to infer potential biocompatibility and toxicity characteristics.

General Toxicity of Glycerol (B35011) and Related Compounds

Glycerol itself is generally recognized as safe (GRAS) and has low toxicity.[9][10] Studies on various glycerol esters and ethers indicate that toxicity can vary based on the attached alkyl or acyl chain. For instance, a Material Safety Data Sheet for 1-Oleoyl-rac-glycerol suggests it is slightly hazardous in case of skin contact, ingestion, or inhalation, while noting a lack of data on carcinogenic, mutagenic, or teratogenic effects.[4]

In Vitro Cytotoxicity

Studies on various alkylglycerols, often derived from shark liver oil, have been conducted on different cell lines.

  • Human Cancer Cell Lines: Alkylglycerols have demonstrated cytostatic and cytotoxic effects on various cancer cell lines, including prostate and mammary carcinoma, where they induced apoptosis and necrosis.[3]

  • Endothelial Cells: Natural alkylglycerols at concentrations below 20 μM showed no cytotoxic effects on human umbilical vein endothelial cells (HUVEC) after 72 hours of exposure, as determined by the MTT assay.[2]

  • Inner Ear Cells: Glycerol monooleate nanoparticles were found to be biocompatible with an immortalized Organ of Corti derived cell line.[11]

A summary of cytotoxicity data for related compounds is presented in Table 1.

Table 1: Summary of In Vitro Cytotoxicity Data for Related Alkylglycerols

Compound/MixtureCell Line(s)AssayObserved EffectReference
Alkylglycerols (from shark liver oil)OVP-10 (ovarian carcinoma), MCF-7 (mammary carcinoma), DU-145, PC-3, PCa-2b (prostate cancer)Plating efficiency, Flow cytometryReduced colony formation; induced apoptosis and necrosis in prostate and mammary carcinoma lines.[3]
Natural AlkylglycerolsHuman Umbilical Vein Endothelial Cells (HUVEC)MTTNo cytotoxic effects at concentrations < 20 μM after 72 hours.[2]
1-O-Alkylglycerol ethers (from marine sponge)THP-1, HL-60, HeLa, DLD-1, SNU C4, SK-MEL-28, MDA-MB-231Not specifiedWeak cytotoxic activity.[12]
In Vivo Studies and Systemic Toxicity

Studies involving oral administration of alkylglycerols in animal models have generally shown low toxicity.

  • Rodent Studies: Long-term in vivo analyses of short-chain alkylglycerols, such as 1-O-pentylglycerol, used to open the blood-brain barrier, revealed no signs of toxicity at therapeutic levels, based on clinical, laboratory, and histopathological evaluations.[7]

  • Dietary Supplementation: A study on the oral administration of alkylglycerols in mice as a high-fat diet supplement showed no adverse effects on mortality at either acute or subchronic doses, which were 200 and 1000 times the maximum recommended human dose.[8]

Genotoxicity and Carcinogenicity

There is a lack of specific genotoxicity and carcinogenicity data for 1-O-Propyl-rac-glycerol. For glycerol, the weight of evidence indicates it is not mutagenic or carcinogenic.[9]

Immunomodulatory Effects

Alkylglycerols are known to possess immunomodulatory properties.

  • Macrophage Activation: Alkylglycerols can activate cytotoxic macrophages, leading to enhanced phagocytosis.[7][8]

  • Cytokine Production: Supplementation with alkylglycerols has been shown to increase the production of type 1 cytokines such as IFN-gamma, TNF-α, and IL-2 by peripheral blood mononuclear cells.[7] In some contexts, short-chain fatty acids (which are structurally different but also metabolites) can down-attenuate pro-inflammatory cytokines like IL-1β, IL-6, and TNFα.[13]

  • Intestinal Immunity: Oral administration of alkylglycerols in mice led to an increase in the number of lymphocytes in the small intestine and enhanced tumor cytotoxicity of intraepithelial lymphocytes.[14]

Proposed Experimental Protocols for Biocompatibility and Toxicity Assessment

A comprehensive assessment of 1-O-Propyl-rac-glycerol would require a battery of standardized tests. The following protocols are based on OECD (Organisation for Economic Co-operation and Development) guidelines and common practices in toxicology.[5][15][16][17]

In Vitro Cytotoxicity Testing (Based on ISO 10993-5)

This test evaluates the potential of a material to cause cell death.

Methodology:

  • Cell Culture: Use a suitable cell line, such as L929 mouse fibroblasts or other relevant cell types.

  • Test Article Preparation: Prepare extracts of 1-O-Propyl-rac-glycerol at various concentrations in a cell culture medium.

  • Exposure: Expose the cultured cells to the extracts for a defined period (e.g., 24 hours).

  • Assessment: Evaluate cytotoxicity using one or more of the following assays:

    • MTT Assay: Measures mitochondrial activity as an indicator of cell viability.

    • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity.

    • Neutral Red Uptake Assay: Assesses lysosomal function.

  • Data Analysis: Determine the concentration that causes a 50% reduction in cell viability (IC50).

Workflow for In Vitro Cytotoxicity Testing:

G cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., L929 fibroblasts) ExtractPrep 2. Prepare Extracts of 1-O-Propyl-rac-glycerol Incubation 3. Expose Cells to Extracts (24 hours) ExtractPrep->Incubation MTT 4a. MTT Assay (Metabolic Activity) Incubation->MTT LDH 4b. LDH Assay (Membrane Integrity) Incubation->LDH NRU 4c. Neutral Red Uptake (Lysosomal Function) Incubation->NRU Analysis 5. Data Analysis (Determine IC50) MTT->Analysis LDH->Analysis NRU->Analysis

Workflow for In Vitro Cytotoxicity Testing.
Skin and Eye Irritation Testing (Based on OECD TG 404 and 405)

These tests assess the potential for irritation upon contact with skin and eyes.

Methodology (In Vivo):

  • Animal Model: Typically uses albino rabbits.

  • Application: Apply a defined amount of 1-O-Propyl-rac-glycerol to the skin or into the eye of the animal.

  • Observation: Observe and score the signs of irritation (erythema, edema for skin; corneal opacity, iritis, conjunctivitis for eyes) at specific time points (e.g., 1, 24, 48, and 72 hours).

  • Classification: Classify the substance based on the severity and reversibility of the observed effects.

Workflow for In Vivo Irritation Testing:

G start Select Animal Model (e.g., Albino Rabbit) apply_skin Apply to Skin (OECD TG 404) start->apply_skin apply_eye Apply to Eye (OECD TG 405) start->apply_eye observe Observe and Score Irritation (1, 24, 48, 72 hrs) apply_skin->observe apply_eye->observe classify Classify Irritation Potential observe->classify G cluster_macrophage Macrophage cluster_tcell T-Cell AKG Alkylglycerols (e.g., 1-O-Propyl-rac-glycerol) Macrophage Macrophage AKG->Macrophage TCell T-Helper Cell AKG->TCell Phagocytosis Increased Phagocytosis Macrophage->Phagocytosis Cytokines_M Cytokine Production (e.g., TNF-α) Macrophage->Cytokines_M Th1 Th1 Differentiation TCell->Th1 Cytokines_T Cytokine Production (IFN-γ, IL-2) Th1->Cytokines_T

References

Exploratory

A Chemoenzymatic Route to 1-O-Propyl-rac-glycerol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide outlines a robust chemoenzymatic strategy for the synthesis of 1-O-Propyl-rac-glycerol and its subsequent enzymatic esterification to y...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust chemoenzymatic strategy for the synthesis of 1-O-Propyl-rac-glycerol and its subsequent enzymatic esterification to yield valuable derivatives. Given the limited literature on the direct enzymatic propylation of glycerol (B35011), this guide proposes a reliable chemical synthesis of the core molecule, followed by a highly selective and efficient enzymatic acylation of the remaining hydroxyl groups. This approach leverages the well-established catalytic prowess of lipases in non-aqueous media, offering a pathway to novel mono- and di-acylated propyl-glycerol ethers with high purity and yield.

Introduction

1-O-Alkyl-rac-glycerols, also known as monoalkylglycerols, are a class of ether lipids with significant biological activities and serve as crucial intermediates in the synthesis of complex lipids and pharmaceutical agents. The enzymatic synthesis of these compounds, particularly with short alkyl chains like propyl groups, presents a challenge due to the thermodynamic hurdles of ether bond formation in aqueous or mild conditions favored by enzymes.

This guide details a practical two-stage process:

  • Stage 1: Chemical Synthesis of 1-O-Propyl-rac-glycerol. A well-established chemical route is proposed for the synthesis of the target ether lipid.

  • Stage 2: Enzymatic Acylation. The synthesized 1-O-Propyl-rac-glycerol is then used as a substrate for highly regioselective enzymatic acylation, catalyzed by commercially available lipases.

This chemoenzymatic approach combines the efficiency of chemical synthesis for the core structure with the high selectivity and mild reaction conditions of biocatalysis for subsequent modifications, providing a versatile platform for creating a library of novel glycerol ether derivatives.

Proposed Synthesis Pathway

The overall proposed pathway involves the chemical synthesis of 1-O-Propyl-rac-glycerol followed by enzymatic acylation.

Chemoenzymatic Synthesis Glycerol Glycerol ChemicalSynthesis Chemical Synthesis (Williamson Ether Synthesis) Glycerol->ChemicalSynthesis PropylDonor Propyl Donor (e.g., 1-Bromopropane) PropylDonor->ChemicalSynthesis PropylGlycerol 1-O-Propyl-rac-glycerol ChemicalSynthesis->PropylGlycerol EnzymaticAcylation Enzymatic Acylation (Lipase) PropylGlycerol->EnzymaticAcylation FattyAcid Fatty Acid / Ester FattyAcid->EnzymaticAcylation AcylatedProduct Acylated 1-O-Propyl-rac-glycerol (Mono- or Di-ester) EnzymaticAcylation->AcylatedProduct

Proposed chemoenzymatic pathway for the synthesis of acylated 1-O-Propyl-rac-glycerol.

Stage 1: Chemical Synthesis of 1-O-Propyl-rac-glycerol (Proposed Protocol)

A standard Williamson ether synthesis is a reliable method for the preparation of 1-O-Propyl-rac-glycerol. This involves the protection of the 2,3-hydroxyl groups of glycerol, followed by alkylation of the remaining primary hydroxyl group and subsequent deprotection.

Materials
Experimental Protocol
  • Protection of Glycerol: React glycerol with acetone in the presence of a catalytic amount of p-toluenesulfonic acid to form 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal).

  • Alkylation: Dissolve the protected glycerol (solketal) in anhydrous DMF and add sodium hydride portion-wise at 0°C. After hydrogen evolution ceases, add 1-bromopropane and allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Deprotection: Quench the reaction with water and extract the product with diethyl ether. Dry the organic layer over magnesium sulfate and concentrate under reduced pressure. The resulting protected ether is then treated with aqueous hydrochloric acid to remove the acetonide protecting group, yielding 1-O-Propyl-rac-glycerol.

  • Purification: The crude product is purified by silica gel column chromatography.

Stage 2: Enzymatic Acylation of 1-O-Propyl-rac-glycerol

This stage focuses on the lipase-catalyzed esterification of the synthesized 1-O-Propyl-rac-glycerol with a fatty acid. Lipases, particularly those immobilized for enhanced stability and reusability, are highly effective for this transformation in non-aqueous solvents.

General Experimental Workflow

The following diagram illustrates a typical workflow for the enzymatic acylation process.

Enzymatic Acylation Workflow cluster_0 Reaction Setup Reactants 1-O-Propyl-rac-glycerol + Fatty Acid Incubation Incubation (Shaking Incubator) Reactants->Incubation Solvent Organic Solvent (e.g., Hexane) Solvent->Incubation Enzyme Immobilized Lipase (B570770) (e.g., Novozym 435) Enzyme->Incubation Monitoring Reaction Monitoring (TLC / GC) Incubation->Monitoring Filtration Enzyme Removal (Filtration) Monitoring->Filtration Upon completion Purification Product Purification (Column Chromatography) Filtration->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

General workflow for the enzymatic acylation of 1-O-Propyl-rac-glycerol.
Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for lipase-catalyzed esterification of glycerol derivatives.

Materials:

  • 1-O-Propyl-rac-glycerol

  • Fatty acid (e.g., Oleic acid, Palmitic acid)

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Anhydrous hexane (B92381) (or other suitable organic solvent)

  • Molecular sieves (3Å)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures)

Procedure:

  • Reaction Setup: To a dried flask, add 1-O-Propyl-rac-glycerol (1 equivalent), the chosen fatty acid (1.1 equivalents for mono-acylation or 2.2 equivalents for di-acylation), and anhydrous hexane.

  • Enzyme and Dehydrating Agent: Add immobilized lipase (e.g., Novozym 435, typically 10% w/w of total substrates) and activated molecular sieves to the reaction mixture. The molecular sieves help to remove the water produced during the esterification, driving the reaction towards product formation.

  • Incubation: The reaction mixture is incubated in a shaking incubator at a controlled temperature (typically 40-60°C) for 24-72 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting materials and the formation of the product(s).

  • Enzyme Recovery: Upon completion of the reaction, the immobilized enzyme is removed by simple filtration. The enzyme can be washed with fresh solvent and dried for reuse in subsequent reactions.

  • Product Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by silica gel column chromatography using a suitable solvent gradient (e.g., hexane-ethyl acetate).

Quantitative Data from Analogous Reactions

While specific quantitative data for the enzymatic acylation of 1-O-Propyl-rac-glycerol is not available in the literature, the following tables summarize typical reaction conditions and outcomes for the lipase-catalyzed esterification of glycerol and related compounds. This data provides a valuable reference for optimizing the proposed synthesis.

Substrate Acyl Donor Lipase Solvent Temp. (°C) Time (h) Conversion/Yield (%)
GlycerolOleic AcidCandida antarctica Lipase BSolvent-free6024>90% (monoolein)
GlycerolLauric AcidLipozyme RM IMSolvent-free50380% (1,3-dilaurin)[1]
1,3-PropanediolAdipic AcidNovozym 435Diphenyl ether9048High MW polymer
GlycerolVarious Fatty AcidsChromobacterium viscosumn-hexaneRT48>80% (1,3-diacylglycerols)[2]

Table 1: Examples of Lipase-Catalyzed Esterification of Polyols.

Parameter Typical Range Effect on Reaction
Enzyme Loading 5-15% (w/w of substrates)Higher loading increases reaction rate but also cost.
Substrate Molar Ratio 1:1 to 1:3 (Glycerol derivative:Fatty Acid)Excess acyl donor can favor di-acylation.
Temperature 40 - 70 °CHigher temperatures increase reaction rates but can lead to enzyme denaturation.
Solvent Hexane, Toluene, HeptaneNon-polar solvents are generally preferred to minimize enzyme inhibition and facilitate product recovery.
Water Content Anhydrous (with molecular sieves)Removal of water is crucial to shift the equilibrium towards ester synthesis.

Table 2: Key Parameters for Optimization of Enzymatic Acylation.

Conclusion

The proposed chemoenzymatic route offers a practical and efficient strategy for the synthesis of 1-O-Propyl-rac-glycerol and its acylated derivatives. By combining a reliable chemical etherification with a highly selective enzymatic esterification, researchers can access a range of novel ether lipids for various applications in drug development and life sciences. The use of immobilized lipases in the enzymatic step ensures mild reaction conditions, high product purity, and the potential for catalyst recycling, aligning with the principles of green chemistry. The provided protocols and comparative data serve as a strong foundation for the successful implementation and optimization of this synthetic strategy in the laboratory.

References

Foundational

An In-depth Technical Guide to the Potential Industrial Applications of 3-Propoxypropane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Propoxypropane-1,2-diol, also known as 1-O-propylglycerol or propylene (B89431) glycol propyl ether, is a versatile chemical compound with a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propoxypropane-1,2-diol, also known as 1-O-propylglycerol or propylene (B89431) glycol propyl ether, is a versatile chemical compound with a growing range of potential industrial applications.[1][2] Its unique combination of a diol functional group and a propyl ether moiety imparts a favorable balance of hydrophilic and hydrophobic properties, making it a valuable solvent, chemical intermediate, and performance additive in various formulations.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential industrial uses of 3-propoxypropane-1,2-diol, with a focus on data-driven insights and detailed experimental methodologies.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 3-propoxypropane-1,2-diol is essential for its effective application. Key quantitative data is summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular FormulaC₆H₁₄O₃[1][2][3]
Molecular Weight134.17 g/mol [1][2][3]
AppearanceClear, colorless liquid[2]
Boiling Point129-130 °C at 25 mm Hg; ~220 °C at 760 mmHg[1][2]
Density1.0244 g/cm³ at 25 °C; ~1.03 g/cm³ at 20 °C[1][2]
Flash Point117 °C (242.6 °F)[4]
SolubilityHighly soluble in water[2]
Table 2: Chemical and Safety Information
PropertyValueSource(s)
IUPAC Name3-propoxypropane-1,2-diol[1]
Synonyms1-O-Propylglycerol, 3-Propoxypropylene glycol[1]
InChI KeyZTKZJXGLCCVMLJ-UHFFFAOYSA-N[1]
Hazard ClassificationsEye Damage/Irritation (Category 1), Skin Irritation (Category 2)[4]
GHS PictogramsGHS05 (Corrosion)[4]
Hazard StatementsH318 (Causes serious eye damage)[4]

Synthesis and Purification

3-Propoxypropane-1,2-diol can be synthesized through several routes, with the most common being the etherification of glycerol (B35011) or the ring-opening of glycidol.

Synthesis from Glycerol and Propyl Bromide

A prevalent laboratory-scale synthesis involves the Williamson ether synthesis, reacting glycerol with propyl bromide in the presence of a strong base.[1][2]

Materials:

  • Glycerol

  • Propyl bromide

  • Sodium hydride (NaH)

  • Dry dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride in mineral oil to dry DMF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add glycerol dropwise to the stirred suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add propyl bromide dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification by Vacuum Distillation

The crude 3-propoxypropane-1,2-diol is typically purified by vacuum distillation to remove unreacted starting materials and byproducts.

Apparatus:

  • Distillation flask

  • Fractionating column (e.g., Vigreux)

  • Condenser

  • Receiving flask

  • Vacuum pump and gauge

  • Heating mantle with a stirrer

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

  • Place the crude 3-propoxypropane-1,2-diol in the distillation flask with a magnetic stir bar.

  • Gradually apply vacuum to the system.

  • Once the desired pressure is reached (e.g., 25 mmHg), begin heating the distillation flask.

  • Collect the fraction that distills at the expected boiling point (129-130 °C at 25 mmHg).[1]

  • Discontinue the distillation before the flask goes to dryness.

Analytical Methods

The purity and identity of 3-propoxypropane-1,2-diol can be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of 3-propoxypropane-1,2-diol. Derivatization is often employed to improve its volatility and chromatographic performance.

Derivatization (using Phenylboronic Acid):

  • Dissolve a known amount of the sample in a suitable solvent (e.g., acetone).

  • Add a solution of phenylboronic acid in the same solvent.

  • Heat the mixture to form the cyclic phenylboronate (B1261982) ester.

GC-MS Conditions (suggested):

  • Column: DB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injector Temperature: 250 °C

  • Oven Program: 80 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-300

Potential Industrial Applications

The versatile properties of 3-propoxypropane-1,2-diol lend it to a variety of industrial applications.

  • Solvents and Cleaners: Its ability to dissolve both polar and non-polar substances makes it an effective and potentially lower-toxicity alternative to other glycol ethers in industrial and household cleaners, as well as in paint and coating formulations.

  • Chemical Intermediate: The two hydroxyl groups and the ether linkage provide multiple reactive sites for the synthesis of a wide range of derivatives, including resins, plasticizers, and surfactants.[1]

  • Coatings and Inks: It can act as a coalescing agent in water-based paints and inks, improving film formation and performance.

  • Pharmaceuticals: Due to its biocompatibility and low toxicity, it is being explored as a component in drug delivery systems.[1]

  • Cosmetics: Its humectant properties make it a potential ingredient in personal care products.

Biological Interactions and Signaling Pathways

While detailed studies on the specific signaling pathways modulated by 3-propoxypropane-1,2-diol are limited, preliminary information suggests potential interactions with metabolic processes. It has been noted to serve as a substrate for some dehydrogenases and may influence lipid metabolism.[1] The metabolism of structurally related vicinal diols is an active area of research, with some lipid diols demonstrating roles in inflammation and adipogenesis.

The enzymatic oxidation of the hydroxyl groups of 3-propoxypropane-1,2-diol by alcohol and aldehyde dehydrogenases represents a plausible metabolic pathway.

metabolic_pathway substance 3-Propoxypropane-1,2-diol intermediate Aldehyde Intermediate substance->intermediate Alcohol Dehydrogenase product Carboxylic Acid Metabolite intermediate->product Aldehyde Dehydrogenase

Caption: Plausible metabolic pathway of 3-Propoxypropane-1,2-diol.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and analysis of 3-propoxypropane-1,2-diol.

synthesis_workflow start Reactants: Glycerol + Propyl Bromide (or Glycidol + Propanol) reaction Etherification Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Vacuum Distillation workup->purification product Pure 3-Propoxypropane-1,2-diol purification->product

Caption: General synthesis and purification workflow.

analysis_workflow sample Sample containing 3-Propoxypropane-1,2-diol derivatization Derivatization (optional, e.g., with Phenylboronic Acid) sample->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection analysis Data Analysis detection->analysis

Caption: Analytical workflow using GC-MS.

Conclusion

3-Propoxypropane-1,2-diol is a promising chemical with a diverse range of potential industrial applications, driven by its favorable physicochemical properties. This guide has provided a detailed overview of its synthesis, purification, and analysis, supported by experimental protocols and quantitative data. Further research into its biological interactions and toxicological profile will be crucial for its widespread adoption in various industries, including pharmaceuticals and consumer products. The methodologies and data presented herein serve as a valuable resource for researchers and professionals seeking to explore and capitalize on the potential of this versatile molecule.

References

Exploratory

Thermodynamic Properties of 1-O-Propyl-rac-glycerol: An In-depth Technical Guide

Introduction 1-O-Propyl-rac-glycerol, a monoalkyl ether of glycerol (B35011), belongs to a class of compounds with growing interest in various industrial applications, including as "green" solvents and potential biofuel...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-O-Propyl-rac-glycerol, a monoalkyl ether of glycerol (B35011), belongs to a class of compounds with growing interest in various industrial applications, including as "green" solvents and potential biofuel additives. Understanding its thermodynamic properties is crucial for process design, safety assessments, and application development in fields such as drug formulation and materials science. This technical guide summarizes the key thermodynamic parameters for glycerol as a baseline for estimating the properties of 1-O-Propyl-rac-glycerol and provides detailed experimental protocols for their determination.

Comparative Thermodynamic Data

Due to the scarcity of direct data for 1-O-Propyl-rac-glycerol, the following tables present the well-established thermodynamic properties of glycerol. The addition of a propyl group in place of a hydroxyl group is expected to decrease the density, viscosity, and boiling point, and increase the vapor pressure and hydrophobicity compared to glycerol, primarily due to the reduction in hydrogen bonding capacity.

Table 1: General and Thermodynamic Properties of Glycerol
PropertyValueUnits
Molecular FormulaC3H8O3-
Molecular Weight92.09 g/mol
Boiling Point290 (decomposes)°C
Melting Point17.8°C
Standard Enthalpy of Formation (liquid)-669.6kJ/mol
Standard Enthalpy of Vaporization91.7kJ/mol
Enthalpy of Combustion-1654.3kJ/mol
Heat of Fusion47.5cal/g
Table 2: Physical Properties of Glycerol at 20°C
PropertyValueUnits
Density1.2613g/cm³
Viscosity1.412Pa·s
Surface Tension63.4mN/m
Refractive Index1.4746-
Table 3: Heat Capacity of Liquid Glycerol
Temperature (°C)Heat Capacity (J/mol·K)
25221.9
40229.3
Table 4: Vapor Pressure of Glycerol
Temperature (°C)Vapor Pressure (mmHg)
500.003
125.51
167.210
220.1100
Table 5: Solubility of Glycerol
SolventSolubility
WaterMiscible
EthanolMiscible
Acetone1 g in 15 mL
Diethyl etherSlightly soluble
BenzeneInsoluble
ChloroformInsoluble

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of key thermodynamic properties of glycerol ethers like 1-O-Propyl-rac-glycerol.

Heat Capacity Determination via Differential Scanning Calorimetry (DSC)

Objective: To measure the specific heat capacity of the liquid sample as a function of temperature.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Microbalance

  • Sapphire standard for calibration

Procedure:

  • Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

  • Sample Preparation:

    • Accurately weigh an empty hermetic aluminum pan and lid.

    • Introduce a precise amount of the liquid sample (typically 5-10 mg) into the pan.

    • Hermetically seal the pan to prevent any loss of sample due to volatilization.

    • Record the exact mass of the sample.

  • DSC Measurement:

    • Perform a baseline run with an empty hermetic pan.

    • Perform a run with the sapphire standard.

    • Perform a run with the sample pan.

    • The thermal program typically involves an initial isothermal period, followed by a linear heating ramp (e.g., 10 K/min) over the desired temperature range, and a final isothermal period.

  • Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the sapphire standard and the baseline, using the respective masses.

Vapor Pressure Measurement via Static Method

Objective: To determine the vapor pressure of the liquid at different temperatures.

Apparatus:

  • Thermostatted sample cell

  • Pressure transducer

  • Vacuum pump

  • Temperature sensor

Procedure:

  • Sample Preparation: A small amount of the purified and degassed liquid sample is introduced into the sample cell.

  • Evacuation: The cell is connected to a vacuum pump to remove any air and other non-condensable gases.

  • Equilibration: The sample cell is immersed in a thermostat bath to maintain a constant temperature. The system is allowed to reach thermal and vapor-liquid equilibrium.

  • Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured using a calibrated pressure transducer.

  • Temperature Variation: The temperature of the thermostat is changed, and the system is allowed to re-equilibrate before the next pressure measurement is taken. This is repeated for a range of temperatures.

Density Determination via Vibrating Tube Densitometer

Objective: To measure the density of the liquid as a function of temperature.

Apparatus:

  • Vibrating tube densitometer

  • Thermostatic bath

  • Syringe for sample injection

Procedure:

  • Calibration: The densitometer is calibrated using two standards of known density, typically dry air and pure water.

  • Sample Injection: The liquid sample is injected into the U-shaped vibrating tube, ensuring no air bubbles are present.

  • Temperature Control: The temperature of the measuring cell is controlled by the integrated thermostat.

  • Measurement: The instrument measures the oscillation period of the vibrating tube filled with the sample. This period is directly related to the density of the liquid.

  • Data Acquisition: The density is typically displayed directly by the instrument's software. Measurements are taken at various temperatures to determine the temperature dependence of the density.

Viscosity Determination via Rotational Viscometer

Objective: To measure the dynamic viscosity of the liquid.

Apparatus:

  • Rotational viscometer with appropriate spindle

  • Thermostatted sample holder

  • Beaker or sample container

Procedure:

  • Instrument Setup: Select a spindle and rotational speed appropriate for the expected viscosity of the sample.

  • Sample Preparation: Place the liquid sample in a beaker within the thermostatted sample holder to maintain a constant temperature.

  • Measurement:

    • Immerse the spindle into the liquid up to the marked immersion depth.

    • Start the rotation of the spindle at the selected speed.

    • Allow the reading to stabilize. The viscometer measures the torque required to rotate the spindle at a constant speed, which is proportional to the viscosity of the fluid.

  • Data Recording: Record the viscosity reading from the instrument's display. For non-Newtonian fluids, measurements should be taken at multiple rotational speeds.

Visualizations

Experimental Workflow for Heat Capacity Measurement using DSC

experimental_workflow start Start calibrate Calibrate DSC (Temperature & Heat Flow) start->calibrate prep_sample Prepare Sample (Weigh & Seal in Pan) calibrate->prep_sample run_baseline Run Baseline (Empty Pan) prep_sample->run_baseline run_standard Run Standard (Sapphire) run_baseline->run_standard run_sample Run Sample run_standard->run_sample analyze Analyze Data (Calculate Cp) run_sample->analyze end_node End analyze->end_node

Caption: Workflow for Heat Capacity Measurement using DSC.

Foundational

An In-depth Technical Guide to the Racemic Mixture and Stereoisomers of 1-O-Propyl-glycerol

For Researchers, Scientists, and Drug Development Professionals Introduction 1-O-Propyl-glycerol, a member of the 1-O-alkyl-glycerol class of ether lipids, presents a fascinating area of study due to the potential biolog...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Propyl-glycerol, a member of the 1-O-alkyl-glycerol class of ether lipids, presents a fascinating area of study due to the potential biological activities associated with its unique chemical structure. As with other 1-O-alkyl-glycerols, it is a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers. These stereoisomers may exhibit distinct biological properties, making their synthesis, separation, and characterization crucial for research and drug development. This guide provides a comprehensive overview of the synthesis, stereochemistry, and known biological significance of 1-O-Propyl-glycerol and its parent class of compounds, with a focus on experimental methodologies and data presentation.

Stereoisomers of 1-O-Propyl-glycerol

1-O-Propyl-glycerol possesses a single chiral center at the C2 position of the glycerol (B35011) backbone. This gives rise to two enantiomers: (R)-1-O-Propyl-glycerol and (S)-1-O-Propyl-glycerol. A racemic mixture contains equal amounts of both enantiomers.

stereoisomers cluster_racemic Racemic 1-O-Propyl-glycerol cluster_R (R)-1-O-Propyl-glycerol cluster_S (S)-1-O-Propyl-glycerol racemic 50% (R) + 50% (S) r_isomer Enantiomer 1 racemic->r_isomer s_isomer Enantiomer 2 racemic->s_isomer

Figure 1: Relationship between racemic 1-O-Propyl-glycerol and its stereoisomers.

Data Presentation: Physical and Chemical Properties

PropertyRacemic 1-O-Propyl-glycerol(R)-1-O-Propyl-glycerol(S)-1-O-Propyl-glycerolData Source
Molecular Formula C₆H₁₄O₃C₆H₁₄O₃C₆H₁₄O₃Calculated
Molecular Weight 134.17 g/mol 134.17 g/mol 134.17 g/mol Calculated
Boiling Point (°C) Data not availableData not availableData not available-
Melting Point (°C) Data not availableData not availableData not available-
Specific Rotation ([α]D) 0° (by definition)Data not availableData not available-
Mass Spectrum (m/z) See Figure 3See Figure 3See Figure 3[1]

Experimental Protocols

I. Synthesis of Racemic 1-O-Propyl-glycerol

A general method for the synthesis of 1-O-alkyl-glycerols involves the Williamson ether synthesis using a protected glycerol derivative, such as solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol).

Principle: The hydroxyl group of solketal is deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with a propyl halide. The resulting protected ether is then deprotected under acidic conditions to yield the final product.

Materials:

  • Solketal (racemic, (R)-, or (S)-)

  • Sodium hydride (NaH) or other suitable base

  • Dry N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • 1-Bromopropane (B46711) or 1-Iodopropane

  • Dowex 50W-X8 resin (H⁺ form) or other acidic catalyst

  • Methanol (B129727)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Alkylation: To a stirred suspension of sodium hydride in dry DMF under an inert atmosphere (e.g., nitrogen or argon), add solketal dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add 1-bromopropane dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude 1-O-propyl-2,3-isopropylidene-glycerol.

  • Deprotection: Dissolve the crude product in methanol and add Dowex 50W-X8 resin.

  • Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter off the resin and wash it with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude 1-O-Propyl-glycerol by column chromatography on silica (B1680970) gel.

synthesis_workflow cluster_synthesis Synthesis of Racemic 1-O-Propyl-glycerol start Solketal step1 Deprotonation (NaH in DMF) start->step1 step2 Nucleophilic Substitution (1-Bromopropane) step1->step2 intermediate 1-O-Propyl-2,3-isopropylidene-glycerol step2->intermediate step3 Acidic Hydrolysis (Dowex 50W-X8 in MeOH) intermediate->step3 end Racemic 1-O-Propyl-glycerol step3->end

Figure 2: General workflow for the synthesis of racemic 1-O-Propyl-glycerol.

II. Enantioselective Synthesis

To synthesize the individual (R) and (S) enantiomers, the same general procedure can be followed, starting with the corresponding enantiopure (S)- or (R)-solketal, which are commercially available.

III. Chiral Separation of Racemic 1-O-Propyl-glycerol

Resolution of the racemic mixture can be achieved by chiral High-Performance Liquid Chromatography (HPLC) after derivatization.

Principle: The enantiomers of 1-O-Propyl-glycerol are converted into diastereomers by reacting them with a chiral derivatizing agent. The resulting diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column. Alternatively, the derivatized enantiomers can be separated on a chiral stationary phase.

Materials:

  • Racemic 1-O-Propyl-glycerol

  • 3,5-Dinitrophenyl isocyanate (DNPI) or other chiral derivatizing agent

  • Dry pyridine (B92270) or other suitable solvent

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., based on polysaccharide derivatives) or a normal phase silica column

Procedure:

  • Derivatization: Dissolve the racemic 1-O-Propyl-glycerol in dry pyridine.

  • Add 3,5-dinitrophenyl isocyanate and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the resulting bis-3,5-dinitrophenylurethane derivatives.

  • HPLC Separation: Dissolve the purified derivatives in the mobile phase.

  • Inject the sample onto the HPLC column.

  • Elute with an appropriate mobile phase (e.g., a mixture of hexane, isopropanol, and a small amount of a modifier like diethylamine (B46881) or trifluoroacetic acid for polysaccharide-based chiral columns).

  • Monitor the elution at a suitable wavelength (e.g., 254 nm for the dinitrophenylurethane derivatives).

  • Collect the separated fractions corresponding to each diastereomer/enantiomer.

  • Deprotection (if necessary): The derivatizing group can be cleaved to recover the pure enantiomers of 1-O-Propyl-glycerol, although this step can be challenging and may require specific conditions depending on the derivatizing agent used.

Characterization Data

Mass Spectrometry

The mass spectra of mono-propyl glycerol ethers show characteristic fragmentation patterns that can be used for their identification.[1]

mass_spec cluster_ms Mass Spectrometry of Mono-Propyl Glycerol Ethers mol_ion Molecular Ion [M]+ frag1 Loss of CH₂OH mol_ion->frag1 frag2 Loss of C₃H₇O mol_ion->frag2 frag3 Propoxy fragment mol_ion->frag3

Figure 3: General fragmentation pattern for mono-propyl glycerol ethers in mass spectrometry.

Biological Activity and Signaling Pathways

While specific studies on 1-O-Propyl-glycerol are limited, the broader class of 1-O-alkyl-glycerols has been shown to possess significant biological activities. These compounds can be incorporated into cell membranes and influence various signaling pathways.

Modulation of Protein Kinase C (PKC) Activity

1-O-alkyl-glycerols can be metabolized to 1-O-alkyl-2-acyl-glycerols, which are structural analogs of diacylglycerol (DAG), a key activator of Protein Kinase C (PKC). However, these ether lipid analogs can act as inhibitors of PKC, thereby modulating downstream signaling events that control cell proliferation and differentiation.[2][3]

pkc_pathway cluster_pkc Modulation of PKC Signaling by 1-O-Alkyl-glycerols receptor Receptor Activation plc Phospholipase C (PLC) receptor->plc pip2 PIP₂ plc->pip2 hydrolyzes dag Diacylglycerol (DAG) pip2->dag produces pkc Protein Kinase C (PKC) dag->pkc activates alkylglycerol 1-O-Alkyl-glycerol alkyl_dag 1-O-Alkyl-2-acyl-glycerol alkylglycerol->alkyl_dag is metabolized to alkyl_dag->pkc inhibits cellular_response Cellular Response (Proliferation, Differentiation) pkc->cellular_response

Figure 4: General mechanism of PKC modulation by 1-O-alkyl-glycerols.

Interference with Platelet-Activating Factor (PAF) Signaling

1-O-alkyl-glycerols can serve as precursors for the biosynthesis of Platelet-Activating Factor (PAF), a potent lipid mediator involved in inflammation, platelet aggregation, and other physiological processes. By influencing the pool of PAF precursors, 1-O-alkyl-glycerols can modulate PAF-mediated signaling.

Conclusion

1-O-Propyl-glycerol and its stereoisomers represent a promising yet underexplored area of lipid research. While general methodologies for the synthesis and chiral separation of the broader class of 1-O-alkyl-glycerols are established, there is a clear need for further research to determine the specific physicochemical properties and biological activities of the propyl derivative. The potential for these compounds to modulate key signaling pathways such as those involving PKC and PAF warrants further investigation, which could lead to the development of novel therapeutic agents for a variety of diseases. This guide provides a foundational framework for researchers entering this exciting field.

References

Exploratory

An In-depth Technical Guide on the Interaction of 1-O-Propyl-rac-glycerol with Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals Abstract The interaction of small amphiphilic molecules with lipid bilayers is a critical area of research in biophysics and drug development. Understanding...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction of small amphiphilic molecules with lipid bilayers is a critical area of research in biophysics and drug development. Understanding how these molecules partition into, and subsequently alter, the properties of cell membranes can provide insights into their biological activity, potential toxicity, and utility as permeation enhancers. This technical guide outlines a comprehensive experimental and computational framework for characterizing the interaction of 1-O-Propyl-rac-glycerol, a simple ether lipid, with model lipid bilayers. Due to the absence of specific experimental data for this compound in the current literature, this document serves as a methodological roadmap, providing detailed protocols for key experiments, illustrative data presentation formats, and conceptual visualizations to guide future research.

Introduction

1-O-Propyl-rac-glycerol is a synthetic, short-chain monoalkyl glycerol (B35011) ether. Its amphiphilic nature, conferred by a polar glycerol headgroup and a nonpolar propyl tail, suggests a propensity to interact with the lipid bilayers that form the fundamental structure of cellular membranes. Such interactions can lead to a range of biophysical effects, including alterations in membrane fluidity, phase transition behavior, and permeability. These changes, in turn, can influence the function of membrane-embedded proteins and overall cell homeostasis. This guide details the necessary steps to elucidate the nature and consequences of these interactions.

Experimental Protocols

A thorough investigation into the interaction of 1-O-Propyl-rac-glycerol with lipid bilayers necessitates the use of model membrane systems and a suite of biophysical techniques.

Preparation of Model Lipid Vesicles

Lipid vesicles (liposomes) are the most common model systems for studying lipid-molecule interactions. Depending on the experimental requirements, different types of vesicles can be prepared.

2.1.1. Preparation of Multilamellar Vesicles (MLVs)

MLVs are the initial product of hydrating a dry lipid film and consist of multiple concentric lipid bilayers. They are suitable for techniques like Differential Scanning Calorimetry.

  • Protocol:

    • A known amount of a selected lipid (e.g., dipalmitoylphosphatidylcholine, DPPC) is dissolved in an organic solvent mixture, typically chloroform:methanol (2:1, v/v).[1][2]

    • The organic solvent is evaporated under a gentle stream of nitrogen gas, followed by drying under high vacuum for at least 2 hours to form a thin lipid film on the wall of a round-bottom flask.[2][3]

    • The lipid film is hydrated with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing at a temperature above the lipid's main phase transition temperature (T m).[2][3] This process results in the formation of a milky suspension of MLVs.[4]

    • For experiments involving 1-O-Propyl-rac-glycerol, the compound can be co-dissolved with the lipids in the initial organic solvent to ensure its incorporation into the bilayers.

2.1.2. Preparation of Small Unilamellar Vesicles (SUVs)

SUVs are typically 15-50 nm in diameter and are produced by disrupting MLVs.

  • Protocol:

    • Prepare an MLV suspension as described in section 2.1.1.

    • Sonicate the MLV suspension using a bath sonicator or a probe sonicator until the milky suspension becomes clear or slightly hazy.[5][6] This process can take 10-30 minutes.[5]

    • The temperature of the suspension should be carefully controlled during sonication to avoid lipid degradation.[7]

    • After sonication, the sample is often centrifuged to remove any titanium particles shed from the sonicator tip and any remaining MLVs.[7]

2.1.3. Preparation of Large Unilamellar Vesicles (LUVs)

LUVs, typically 100-200 nm in diameter, are prepared by extruding MLVs through polycarbonate filters of a defined pore size.[8][9] They are commonly used in fluorescence spectroscopy studies.

  • Protocol:

    • Prepare an MLV suspension as described in section 2.1.1.

    • To improve the homogeneity of the MLVs, subject the suspension to several freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath.[10]

    • Load the MLV suspension into a mini-extruder device fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[11]

    • The extrusion process should be carried out at a temperature above the lipid's T m.[11][12]

    • Pass the lipid suspension through the membrane multiple times (typically 11-21 times) to ensure a uniform size distribution.[10]

Experimental Workflow for Vesicle Preparation

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Vesicle Sizing (Optional) dissolve Dissolve Lipid & 1-O-Propyl-rac-glycerol in Organic Solvent evaporate Evaporate Solvent (Nitrogen Stream) dissolve->evaporate vacuum Dry under Vacuum evaporate->vacuum hydrate Hydrate with Buffer (above Tm) vacuum->hydrate vortex Vortex hydrate->vortex mlvs MLVs Formed vortex->mlvs sonication Sonication mlvs->sonication extrusion Extrusion mlvs->extrusion suvs SUVs sonication->suvs luvs LUVs extrusion->luvs

Caption: Workflow for the preparation of model lipid vesicles.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the thermotropic phase behavior of lipid bilayers. It measures the heat flow associated with the main phase transition from the gel (Lβ) to the liquid-crystalline (Lα) phase. The presence of molecules like 1-O-Propyl-rac-glycerol can alter the temperature (T m), enthalpy (ΔH), and cooperativity of this transition.[13][14]

  • Protocol:

    • Prepare MLV suspensions of the desired lipid composition with and without varying concentrations of 1-O-Propyl-rac-glycerol.

    • Degas the samples and the reference buffer under vacuum before loading into the calorimeter cells to prevent bubble formation.

    • Load a precise volume of the vesicle suspension into the sample cell and an equal volume of the corresponding buffer into the reference cell.

    • Scan the samples over a relevant temperature range that encompasses the lipid's T m at a controlled scan rate (e.g., 1°C/min).

    • Record the heat flow as a function of temperature to obtain a thermogram.

    • Analyze the thermograms to determine the T m (the peak temperature of the transition) and the enthalpy of the transition (ΔH, the area under the peak).

Fluorescence Spectroscopy

Fluorescence spectroscopy, using environmentally sensitive probes, is widely employed to investigate membrane fluidity.

2.3.1. DPH Fluorescence Anisotropy

1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a fluorescent probe that partitions into the hydrophobic core of the lipid bilayer.[15] Its rotational freedom is sensitive to the packing of the lipid acyl chains. Changes in membrane fluidity are measured as changes in fluorescence anisotropy (r). A decrease in anisotropy indicates an increase in membrane fluidity.[16]

  • Protocol:

    • Prepare LUVs of the desired lipid composition.

    • Prepare a stock solution of DPH in a suitable organic solvent (e.g., acetone).[17]

    • Add a small aliquot of the DPH stock solution to the LUV suspension to achieve a final probe-to-lipid molar ratio of approximately 1:500.

    • Incubate the sample in the dark for at least 30 minutes to allow for probe incorporation.

    • Measure the fluorescence intensities parallel (I VV) and perpendicular (I VH) to the vertically polarized excitation light (typically around 360 nm). The emission is usually collected around 430 nm.

    • Calculate the fluorescence anisotropy (r) using the equation: r = (I VV - G * I VH) / (I VV + 2 * G * I VH), where G is the grating correction factor of the instrument.

2.3.2. Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent probe that localizes at the glycerol backbone region of the lipid bilayer. Its emission spectrum is sensitive to the polarity of its environment, which is influenced by the presence of water molecules.[18] In a more ordered, gel-phase membrane, the emission maximum is around 440 nm, while in a more disordered, liquid-crystalline phase, it shifts to around 490 nm.[18] This spectral shift is quantified by the Generalized Polarization (GP). A decrease in GP corresponds to an increase in membrane fluidity.[19]

  • Protocol:

    • Prepare LUVs incorporating Laurdan at a probe-to-lipid molar ratio of about 1:500. Laurdan is typically added to the initial lipid/chloroform mixture.

    • Excite the sample at a wavelength of 350-360 nm.[19][20]

    • Measure the emission intensities at 440 nm (I

  • and 490 nm (I 490).[19] 4. Calculate the GP value using the equation: GP = (I 440 - I

  • / (I 440 + I 490).[21]

Experimental Workflow for Biophysical Characterization

G cluster_dsc Differential Scanning Calorimetry (DSC) cluster_fs Fluorescence Spectroscopy vesicles Prepared Lipid Vesicles (with/without 1-O-Propyl-rac-glycerol) dsc_load Load Vesicles into Calorimeter vesicles->dsc_load add_probe Incorporate Fluorescent Probe (e.g., DPH, Laurdan) vesicles->add_probe dsc_scan Temperature Scan dsc_load->dsc_scan dsc_analyze Analyze Thermogram dsc_scan->dsc_analyze dsc_result Determine ΔTm, ΔH dsc_analyze->dsc_result measure Measure Fluorescence (Anisotropy or GP) add_probe->measure analyze_fs Calculate Fluidity Parameter measure->analyze_fs fs_result Determine Change in Membrane Fluidity analyze_fs->fs_result

Caption: Workflow for DSC and fluorescence spectroscopy analysis.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different concentrations of 1-O-Propyl-rac-glycerol.

Table 1: Hypothetical DSC Data for the Effect of 1-O-Propyl-rac-glycerol on DPPC MLVs

Mol% 1-O-Propyl-rac-glycerolTₘ (°C)ΔT₁/₂ (°C)ΔH (kcal/mol)
041.50.58.7
240.80.88.1
539.91.57.3
1038.52.86.2

Tₘ: Main phase transition temperature. ΔT₁/₂: Width of the transition at half-height, indicating cooperativity. ΔH: Enthalpy of the transition.

Table 2: Hypothetical Fluorescence Anisotropy Data for the Effect of 1-O-Propyl-rac-glycerol on DPPC LUVs at 25°C

Mol% 1-O-Propyl-rac-glycerolDPH Anisotropy (r)Laurdan GP
00.3500.55
20.3350.51
50.3100.45
100.2800.38

A decrease in DPH anisotropy and Laurdan GP indicates an increase in membrane fluidity.

Visualization of Molecular Interactions and Pathways

Conceptual Model of Interaction

Molecular dynamics simulations can provide a detailed picture of how 1-O-Propyl-rac-glycerol partitions into the lipid bilayer.[1][22] In the absence of such data, a conceptual model can be proposed based on its amphiphilic structure. The glycerol headgroup is expected to reside near the polar headgroup region of the bilayer, while the propyl tail would intercalate into the hydrophobic acyl chain region.[23] This intercalation would disrupt the ordered packing of the lipid tails, leading to an increase in membrane fluidity.

Conceptual Model of Interaction

G cluster_membrane Lipid Bilayer cluster_propylglycerol 1-O-Propyl-rac-glycerol h1 t1 h1->t1 t1a h1->t1a label_hydrophobic Membrane Core (Hydrophobic) h2 t2 h2->t2 t2a h2->t2a h3 t3 h3->t3 t3a h3->t3a h4 t4 h4->t4 t4a h4->t4a h5 t5 h5->t5 t5a h5->t5a h6 t6 h6->t6 t6a h6->t6a h7 t7 h7->t7 t7a h7->t7a label_hydrophilic2 Aqueous Environment (Hydrophilic) h8 t8 h8->t8 t8a h8->t8a h9 t9 h9->t9 t9a h9->t9a h10 t10 h10->t10 t10a h10->t10a h11 t11 h11->t11 t11a h11->t11a h12 t12 h12->t12 t12a h12->t12a pg_head G pg_tail pg_head->pg_tail label_hydrophilic Aqueous Environment (Hydrophilic)

Caption: Intercalation of 1-O-Propyl-rac-glycerol in a lipid bilayer.

Potential Impact on Signaling Pathways

Changes in membrane fluidity can modulate the activity of membrane-bound enzymes and receptors. For example, an increase in fluidity could enhance the conformational flexibility and lateral mobility of a receptor, potentially leading to its activation or altered interaction with downstream signaling partners.

Generic Fluidity-Modulated Signaling Pathway

G cluster_membrane Cell Membrane receptor Membrane Receptor activation Receptor Activation receptor->activation enzyme Effector Enzyme signaling Downstream Signaling Cascade enzyme->signaling propylglycerol 1-O-Propyl-rac-glycerol fluidity Increased Membrane Fluidity propylglycerol->fluidity fluidity->receptor modulates activation->enzyme activates response Cellular Response signaling->response

Caption: Potential influence of membrane fluidity on a signaling pathway.

Conclusion

This technical guide provides a comprehensive framework for the detailed investigation of the interactions between 1-O-Propyl-rac-glycerol and lipid bilayers. By following the outlined experimental protocols for vesicle preparation, Differential Scanning Calorimetry, and fluorescence spectroscopy, researchers can obtain critical quantitative data on how this molecule affects fundamental membrane properties. The provided templates for data presentation and visualizations offer a clear structure for reporting and interpreting these findings. While specific data for 1-O-Propyl-rac-glycerol is not yet available, this guide equips scientists in the fields of biophysics, pharmacology, and drug development with the necessary tools to undertake a thorough characterization, paving the way for a deeper understanding of its biological implications.

References

Foundational

In Vitro Degradation of 3-Propoxypropane-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the in vitro degradation of 3-propoxypropane-1,2-diol, a member of the P-series propylene...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro degradation of 3-propoxypropane-1,2-diol, a member of the P-series propylene (B89431) glycol ethers (PGEs). While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from studies on structurally related PGEs to project a likely metabolic pathway and outline relevant experimental protocols. The P-series glycol ethers are noted for their lower toxicity compared to their E-series counterparts.[1] Understanding the in vitro degradation of 3-propoxypropane-1,2-diol is crucial for assessing its toxicological profile and for its application in various industrial and pharmaceutical contexts. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

3-Propoxypropane-1,2-diol, also known as propylene glycol n-propyl ether, belongs to the family of P-series glycol ethers. These compounds are characterized by a propylene oxide backbone and are widely used as solvents in paints, coatings, cleaners, and electronic manufacturing. Due to their physical properties, including high solvency and miscibility with both aqueous and organic phases, they are also of interest in pharmaceutical formulations. The in vitro metabolism of these compounds is a key determinant of their potential toxicity. Generally, P-series glycol ethers are considered to have a safer metabolic profile than ethylene (B1197577) glycol ethers (E-series).[1]

The degradation of propylene glycol ethers is primarily a biological process mediated by enzymes. In vitro studies are essential for elucidating the metabolic pathways, identifying the resulting metabolites, and quantifying the rate of degradation without the complexities of a whole-organism system. This guide will focus on the projected metabolic fate of 3-propoxypropane-1,2-diol based on current knowledge of related compounds.

Proposed Metabolic Pathway

The in vitro degradation of 3-propoxypropane-1,2-diol is expected to proceed via enzymatic oxidation, primarily involving alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).[2][3] Minor contributions from cytochrome P450 (CYP) enzymes and subsequent conjugation reactions are also possible.[2][3]

The principal proposed pathway involves the following steps:

  • Oxidation of the primary alcohol: The terminal primary alcohol group of 3-propoxypropane-1,2-diol is oxidized by alcohol dehydrogenase (ADH) to form an intermediate aldehyde, 3-propoxy-2-hydroxypropanal.

  • Oxidation of the aldehyde: The aldehyde intermediate is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to yield the corresponding carboxylic acid, 3-propoxy-2-hydroxypropanoic acid. This is considered the major metabolite.

  • Alternative pathways: A minor pathway may involve O-dealkylation by cytochrome P450 enzymes, leading to the formation of propylene glycol and propanal. Additionally, the parent compound or its metabolites may undergo phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.[2][3]

A 3-Propoxypropane-1,2-diol B 3-Propoxy-2-hydroxypropanal A->B Alcohol Dehydrogenase (ADH) D Propylene Glycol + Propanal A->D Cytochrome P450 (Minor Pathway) C 3-Propoxy-2-hydroxypropanoic Acid (Major Metabolite) B->C Aldehyde Dehydrogenase (ALDH) E Conjugated Metabolites (Glucuronides, Sulfates) C->E Phase II Enzymes (UGTs, SULTs)

Proposed metabolic pathway of 3-Propoxypropane-1,2-diol.

Quantitative Data

As of the date of this publication, specific quantitative data on the in vitro degradation of 3-propoxypropane-1,2-diol is not available in the peer-reviewed literature. The following table is provided as an illustrative example of the types of data that would be generated in such studies, based on findings for other propylene glycol ethers. The values presented are hypothetical and should not be considered as experimental results.

ParameterValue (Hypothetical)UnitsConditionsAnalytical Method
Metabolic Stability
Half-life (t½)60minHuman Liver Microsomes (1 mg/mL)LC-MS/MS
Intrinsic Clearance (CLint)11.6µL/min/mg proteinHuman Liver MicrosomesLC-MS/MS
Metabolite Formation
3-Propoxy-2-hydroxypropanoic Acid85% of parent consumedHuman Liver S9 Fraction (1 mg/mL)GC-MS
Propylene Glycol5% of parent consumedHuman Liver S9 Fraction (1 mg/mL)GC-MS

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to study the in vitro degradation of 3-propoxypropane-1,2-diol. These protocols are based on standard practices for in vitro drug metabolism studies.

Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of disappearance of 3-propoxypropane-1,2-diol when incubated with human liver microsomes.

Materials:

  • 3-Propoxypropane-1,2-diol

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching)

  • Internal standard for analytical quantification

Procedure:

  • Prepare a stock solution of 3-propoxypropane-1,2-diol in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • In a microcentrifuge tube, pre-incubate the HLMs (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding 3-propoxypropane-1,2-diol (final concentration, e.g., 1 µM) and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of 3-propoxypropane-1,2-diol using a validated LC-MS/MS method.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling and Analysis A Prepare Stock Solution of 3-Propoxypropane-1,2-diol E Initiate Reaction with Substrate and NADPH A->E B Prepare Human Liver Microsomes (HLMs) D Pre-incubate HLMs at 37°C B->D C Prepare NADPH Regenerating System C->E D->E F Incubate at 37°C E->F G Withdraw Aliquots at Time Points F->G H Quench Reaction with Acetonitrile G->H I Centrifuge to Remove Protein H->I J Analyze Supernatant by LC-MS/MS I->J

Workflow for Metabolic Stability Assay.
Metabolite Identification in Human Liver S9 Fraction

Objective: To identify the major metabolites of 3-propoxypropane-1,2-diol formed in the presence of human liver S9 fraction.

Materials:

  • 3-Propoxypropane-1,2-diol

  • Human liver S9 fraction

  • NADPH and UDPGA (for phase I and phase II metabolism)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for extraction

  • Internal standard

Procedure:

  • Prepare a stock solution of 3-propoxypropane-1,2-diol.

  • Incubate the human liver S9 fraction (e.g., 1 mg/mL) with 3-propoxypropane-1,2-diol (e.g., 10 µM) in the presence of NADPH and UDPGA in phosphate buffer at 37°C for a fixed time (e.g., 60 minutes).

  • Include control incubations without the cofactors (NADPH and UDPGA) and without the S9 fraction.

  • Terminate the reaction by adding a cold organic solvent.

  • Vortex and centrifuge to precipitate proteins.

  • Evaporate the supernatant to dryness and reconstitute in a suitable solvent for analysis.

  • Analyze the samples using high-resolution LC-MS/MS or GC-MS to identify potential metabolites by comparing the full scan mass spectra of the test samples with the controls.

Conclusion

While direct experimental data on the in vitro degradation of 3-propoxypropane-1,2-diol is scarce, a robust understanding of the metabolism of related P-series glycol ethers allows for the formulation of a probable metabolic pathway. The primary route of degradation is anticipated to be oxidation via alcohol and aldehyde dehydrogenases, leading to the formation of 3-propoxy-2-hydroxypropanoic acid. The experimental protocols outlined in this guide provide a framework for future studies to confirm this proposed pathway and to generate the quantitative data necessary for a thorough risk assessment and for the informed use of this compound in various applications. Further research is warranted to fully characterize the in vitro degradation profile of 3-propoxypropane-1,2-diol.

References

Exploratory

An In-depth Technical Guide to the Predicted Pharmacokinetics and Metabolism of 1-O-Propyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data on the pharmacokinetics and metabolism of 1-O-Propyl-rac-glycerol is not available in peer-reviewed literature. This gu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the pharmacokinetics and metabolism of 1-O-Propyl-rac-glycerol is not available in peer-reviewed literature. This guide is based on established principles of ether lipid biochemistry and metabolic pathways of structurally similar 1-O-alkylglycerols. The pathways, experimental designs, and data tables presented are predictive and intended to serve as a framework for future research.

Introduction

1-O-Propyl-rac-glycerol is a synthetic alkylglycerol, a class of ether lipids characterized by an alkyl group attached to the sn-1 position of the glycerol (B35011) backbone via an ether linkage.[1][2] Ether lipids, including naturally occurring compounds like chimyl, batyl, and selachyl alcohols, are found in various biological membranes and play significant roles in cellular signaling, membrane structure, and protection against oxidative stress.[2][3][4] While 1-O-Propyl-rac-glycerol is primarily available as a biochemical reagent for research purposes, understanding its potential metabolic fate is crucial for any application in drug delivery or as a biological probe.[5][6]

This document outlines the predicted absorption, distribution, metabolism, and excretion (ADME) profile of 1-O-Propyl-rac-glycerol based on the known metabolism of other short- and long-chain 1-O-alkylglycerols.[7][8] It also provides a comprehensive guide to the experimental protocols required to formally elucidate its pharmacokinetic properties.

Predicted Metabolic Pathways

Once absorbed, 1-O-Propyl-rac-glycerol is expected to enter one of two primary metabolic routes: (1) anabolic incorporation into more complex ether lipids, or (2) catabolic degradation through cleavage of the ether bond.[7][9]

  • Anabolic Pathway (Incorporation): 1-O-Propyl-rac-glycerol can serve as a precursor for the synthesis of more complex ether phospholipids (B1166683).[10][11] This pathway begins with phosphorylation at the sn-3 position, followed by acylation at the sn-2 position, and finally, the addition of a headgroup (like phosphocholine (B91661) or phosphoethanolamine) to form ether-linked phospholipids. This process allows the propyl-glycerol backbone to be integrated into cellular membranes.[11]

  • Catabolic Pathway (Degradation): The primary catabolic route involves the oxidative cleavage of the ether bond by an alkylglycerol monooxygenase (AGMO), a microsomal enzyme.[7][9] This reaction hydroxylates the alpha-carbon of the propyl chain, leading to the release of glycerol and propionaldehyde (B47417). The propionaldehyde is then likely oxidized to propionic acid, which can enter central carbon metabolism (e.g., conversion to succinyl-CoA). The glycerol backbone enters glycolysis.[12]

Visualization of Predicted Metabolic Pathways

Metabolism cluster_absorption Absorption & Distribution cluster_anabolism Anabolic Pathway cluster_catabolism Catabolic Pathway A 1-O-Propyl-rac-glycerol (Oral Administration) B Systemic Circulation A->B Intestinal Absorption C 1-O-Propyl-sn-glycero-3-phosphate B->C Alkylglycerol Kinase (ATP -> ADP) F Glycerol B->F Alkylglycerol Monooxygenase (O2, NADH -> H2O, NAD+) G Propionaldehyde B->G Alkylglycerol Monooxygenase D 1-O-Propyl-2-acyl-sn-glycero-3-phosphate (Lysophosphatidic Acid Analogue) C->D Acyltransferase E Ether Phospholipids (e.g., Propyl-PC, Propyl-PE) D->E Phosphotransferase (e.g., CDP-choline) I Central Metabolism (e.g., Glycolysis, TCA Cycle) E->I Membrane Turnover F->I H Propionic Acid G->H Aldehyde Dehydrogenase H->I

Caption: Predicted metabolic fate of 1-O-Propyl-rac-glycerol.

Predicted Pharmacokinetic Profile

Absorption

Based on studies of glycerol and other alkylglycerols, 1-O-Propyl-rac-glycerol is expected to be readily absorbed from the small intestine following oral administration.[13] Its moderate lipophilicity should facilitate passive diffusion across the intestinal epithelium.

Distribution

Following absorption, the compound will be distributed via the systemic circulation. A portion may be incorporated into lipoproteins. Due to its lipid nature, it is expected to distribute into various tissues, with potential for incorporation into the cell membranes of organs like the liver, spleen, and adipose tissue, similar to other alkylglycerols.[8][14]

Metabolism

The liver is predicted to be the primary site of metabolism. As detailed in Section 2.0, the metabolism will be governed by the balance between anabolic incorporation into ether phospholipids and catabolic cleavage via alkylglycerol monooxygenase.[15] The rate of metabolism will depend on the relative activities of alkylglycerol kinase and AGMO.

Excretion

The ultimate metabolic products are expected to be water-soluble and excreted primarily via the kidneys in urine. Glycerol and propionic acid metabolites will enter endogenous pools and be eliminated as carbon dioxide and water or used in biosynthesis. Unchanged 1-O-Propyl-rac-glycerol is unlikely to be a major component in urine due to its lipophilicity.

Proposed Experimental Protocols for Pharmacokinetic Analysis

A tiered approach combining in vitro and in vivo methods is necessary to definitively characterize the ADME profile of 1-O-Propyl-rac-glycerol.[16]

In Vitro Experiments
  • Metabolic Stability in Liver Microsomes:

    • Objective: To determine the rate of metabolism and identify the primary enzymes involved in the catabolic pathway.

    • Protocol:

      • Incubate 1-O-Propyl-rac-glycerol (e.g., at 1 µM) with pooled human or rodent liver microsomes.

      • The reaction mixture should contain an NADPH-regenerating system to support cytochrome P450 and other monooxygenase activities.

      • Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

      • Quench the reaction with a cold organic solvent (e.g., acetonitrile).

      • Analyze the disappearance of the parent compound over time using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

      • Calculate the intrinsic clearance (CLint) and in vitro half-life (t½).

      • (Optional) Use specific enzyme inhibitors to identify the responsible enzyme classes (e.g., a broad P450 inhibitor to rule out its involvement and confirm the role of AGMO).

  • Metabolite Identification:

    • Objective: To identify the structures of metabolites formed.

    • Protocol:

      • Perform a scaled-up version of the metabolic stability assay.

      • Analyze samples using high-resolution LC-MS/MS to obtain accurate mass measurements of potential metabolites.

      • Compare the fragmentation patterns of the parent compound and potential metabolites to elucidate their structures (e.g., search for the mass corresponding to glycerol, propionaldehyde conjugates, or hydroxylated parent compound).

  • Plasma Protein Binding:

    • Objective: To determine the extent to which the compound binds to plasma proteins, which affects its distribution.

    • Protocol:

      • Use rapid equilibrium dialysis (RED) or ultracentrifugation methods.

      • Incubate 1-O-Propyl-rac-glycerol in plasma from relevant species (e.g., human, rat) at 37°C.

      • After reaching equilibrium, measure the concentration of the compound in the free fraction (dialysate or supernatant) and the total concentration.

      • Calculate the fraction unbound (fu).

In Vivo Experiments
  • Pharmacokinetic Study in Rodents:

    • Objective: To determine key pharmacokinetic parameters like clearance, volume of distribution, half-life, and bioavailability.[17]

    • Protocol:

      • Administer a single dose of 1-O-Propyl-rac-glycerol to a cohort of rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes. A typical dose might be 1-10 mg/kg.

      • Collect blood samples at a series of time points (e.g., pre-dose, and 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).[17]

      • Process blood to obtain plasma and store at -80°C until analysis.

      • Quantify the concentration of 1-O-Propyl-rac-glycerol in plasma samples using a validated LC-MS/MS method.

      • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data.[18]

      • Calculate parameters including Cmax, Tmax, AUC, CL, Vd, t½, and oral bioavailability (F%).[19]

  • Mass Balance and Excretion Study:

    • Objective: To determine the primary routes and extent of excretion.

    • Protocol:

      • Synthesize a radiolabeled version of the compound (e.g., with ¹⁴C or ³H).

      • Administer a single dose to rodents housed in metabolic cages that allow for the separate collection of urine, feces, and expired air.

      • Collect samples over a period of 5-7 days or until >95% of the administered radioactivity is recovered.

      • Measure the total radioactivity in each matrix (urine, feces, cage wash, expired air) using liquid scintillation counting.

      • Determine the percentage of the dose excreted by each route.

Visualization of Experimental Workflow

Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies (Rodent Model) cluster_results Data Interpretation A Metabolic Stability (Liver Microsomes) B Metabolite Identification (LC-MS) A->B K ADME Profile (Absorption, Distribution, Metabolism, Excretion) B->K C Plasma Protein Binding (RED) C->K D IV & PO Administration E Serial Blood Sampling D->E F Plasma Concentration Analysis (LC-MS/MS) E->F G Pharmacokinetic Analysis (NCA) F->G G->K H Mass Balance Study (Radiolabeled Compound) I Urine & Feces Collection H->I J Quantification of Excreted Radioactivity I->J J->K

Caption: Workflow for pharmacokinetic characterization.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Summary of In Vitro ADME Properties

Parameter Species Matrix Value Method
t½ (min) Human Liver Microsomes [Data] LC-MS/MS
Rat Liver Microsomes [Data] LC-MS/MS
CLint (µL/min/mg) Human Liver Microsomes [Data] LC-MS/MS
Rat Liver Microsomes [Data] LC-MS/MS
Fraction Unbound (fu) Human Plasma [Data] RED
Rat Plasma [Data] RED

| Major Metabolites | Human | Liver Microsomes | [Structures] | HR-LC-MS |

Table 2: Summary of Rat Pharmacokinetic Parameters (Single Dose, 5 mg/kg)

Parameter IV Administration PO Administration
Cmax (ng/mL) [Data] [Data]
Tmax (h) N/A [Data]
AUC₀-inf (ng·h/mL) [Data] [Data]
t½ (h) [Data] [Data]
CL (mL/h/kg) [Data] N/A
Vd (L/kg) [Data] N/A

| Bioavailability (F%) | N/A | [Data] |

Table 3: Mass Balance and Excretion (% of Administered Dose)

Excretion Route 0-24h 24-48h 48-120h Total (%)
Urine [Data] [Data] [Data] [Data]
Feces [Data] [Data] [Data] [Data]
Expired Air [Data] [Data] [Data] [Data]
Cage Wash - - - [Data]

| Total Recovery | - | - | - | [Data] |

Conclusion

While specific experimental data for 1-O-Propyl-rac-glycerol is lacking, a robust prediction of its pharmacokinetic properties can be made based on the extensive knowledge of ether lipid metabolism. It is anticipated to be an orally available compound that is integrated into cellular lipid pools and/or degraded via oxidative cleavage of its ether bond. The provided experimental framework offers a comprehensive strategy for researchers to formally characterize its ADME profile, enabling its confident use in future scientific and developmental applications.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Evaluation of 1-O-Propyl-rac-glycerol as a Solvent in Biological Assays

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a framework for the evaluation and potential use of 1-O-Propyl-rac-glycerol as an alternative solvent in various bi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a framework for the evaluation and potential use of 1-O-Propyl-rac-glycerol as an alternative solvent in various biological assays. As the demand for greener and less toxic solvents in life sciences research grows, glycerol (B35011) ethers like 1-O-Propyl-rac-glycerol present a promising option due to their favorable physicochemical properties.[1][2][3] This document outlines hypothetical protocols for determining the optimal working concentrations of 1-O-Propyl-rac-glycerol in cell-based and enzyme-based assays, with a focus on assessing its biocompatibility and impact on assay performance. The provided methodologies are intended as a starting point for researchers to validate this solvent for their specific applications.

Introduction to 1-O-Propyl-rac-glycerol as a Solvent

1-O-Propyl-rac-glycerol is a glycerol derivative with a propyl group attached via an ether linkage. This modification reduces the high viscosity and polarity characteristic of glycerol, potentially enhancing the solubility of hydrophobic and poorly water-soluble compounds.[2] Glycerol and its derivatives are generally considered to be of low toxicity and are biodegradable, making them attractive alternatives to traditional organic solvents like Dimethyl Sulfoxide (DMSO).[1][2][4]

Potential Advantages:

  • Enhanced Solubility: May improve the solubility of lipophilic compounds in aqueous assay buffers.[2]

  • Lower Viscosity: Easier to handle and pipette compared to glycerol.[2][5]

  • Biocompatibility: Expected to have low cytotoxicity, similar to other glycerol ethers.[1]

  • Chemical Stability: The ether linkage is generally more stable to hydrolysis than an ester linkage.

Considerations for Use:

  • Solvent Effects: As with any solvent, it is crucial to determine the concentration at which 1-O-Propyl-rac-glycerol does not interfere with the biological system under investigation.

  • Purity: The purity of the solvent should be high to avoid introducing confounding variables into the assay.

  • Miscibility: The miscibility of 1-O-Propyl-rac-glycerol with aqueous assay buffers at the desired concentrations should be confirmed.

Physicochemical Properties (Hypothetical)

The following table summarizes the expected physicochemical properties of 1-O-Propyl-rac-glycerol based on the characteristics of glycerol and other short-chain glycerol ethers. These properties should be experimentally verified.

PropertyExpected Value/CharacteristicReference/Justification
Molecular Formula C6H14O3[6]
Molecular Weight 134.17 g/mol [6]
Appearance Colorless, viscous liquidBased on properties of similar glycerol ethers.
Boiling Point Higher than water, but likely lower than glycerol.The ether linkage and propyl group will affect intermolecular forces.
Density Slightly higher than water.Typical for polyols and their derivatives.
Solubility in Water Expected to be miscible in all proportions, but high concentrations may require some agitation to fully dissolve.The two free hydroxyl groups contribute to water solubility.
Solubility of Organics Enhanced solubility for nonpolar and lipophilic compounds compared to water or buffer alone.[2]The propyl group provides a nonpolar region, making it a more amphiphilic solvent than glycerol.
Hygroscopicity Likely hygroscopic, but less so than pure glycerol.The presence of hydroxyl groups attracts water.
Toxicity Expected to have low cytotoxicity and ecotoxicity.[1]Studies on other glycerol ethers have shown relatively low toxicity.[1]

Application: Cell-Based Assays

Determining the Maximum Tolerated Concentration in a Cell Viability Assay

Before using 1-O-Propyl-rac-glycerol as a solvent for test compounds in cell-based assays, it is imperative to determine the highest concentration that does not significantly affect cell viability. The following protocol describes a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for this purpose.

Experimental Workflow for Solvent Tolerance Study

Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate B Prepare serial dilutions of 1-O-Propyl-rac-glycerol in culture medium C Prepare vehicle control (medium only) and positive control (e.g., Triton X-100) D Replace medium with solvent dilutions and controls C->D E Incubate for desired time (e.g., 24, 48, 72 hours) D->E F Add MTT reagent to each well E->F G Incubate for 2-4 hours F->G H Add solubilization solution (e.g., DMSO) G->H I Read absorbance at 570 nm H->I J Calculate percent cell viability I->J K Determine the highest non-toxic concentration J->K

Caption: Workflow for determining solvent cytotoxicity.

Protocol 3.1: MTT Assay for Solvent Cytotoxicity

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Preparation of Solvent Dilutions: Prepare a 2X stock solution of the highest desired concentration of 1-O-Propyl-rac-glycerol in complete growth medium. Perform serial dilutions in complete growth medium to obtain a range of 2X concentrations (e.g., from 10% down to 0.01% v/v).

  • Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of the 2X solvent dilutions to the respective wells in triplicate. Include wells with medium only (vehicle control) and wells with a known cytotoxic agent (e.g., 0.1% Triton X-100) as a positive control for cell death.

  • Incubation: Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the concentration of 1-O-Propyl-rac-glycerol. The highest concentration that results in ≥90% cell viability is generally considered safe for use as a solvent in subsequent assays.

Data Presentation: Cell Viability

1-O-Propyl-rac-glycerol Conc. (% v/v)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2500.085100%
0.011.2450.07999.6%
0.11.2300.09198.4%
0.51.1900.08895.2%
1.01.1300.10290.4%
2.00.9500.09576.0%
5.00.4500.06536.0%
Positive Control (Triton X-100)0.0500.0104.0%

(Note: Data are hypothetical and for illustrative purposes only.)

Application: Enzyme-Based Assays

Use of 1-O-Propyl-rac-glycerol for a Poorly Soluble Enzyme Inhibitor

This protocol describes a general procedure for testing the inhibitory activity of a poorly water-soluble compound using 1-O-Propyl-rac-glycerol as a co-solvent in an enzyme kinetics assay.

Logical Flow for Enzyme Inhibition Assay

Enzyme_Inhibition_Flow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare inhibitor stock solution in 100% 1-O-Propyl-rac-glycerol B Prepare serial dilutions of inhibitor in assay buffer containing a fixed, non-inhibitory concentration of the solvent A->B D Add enzyme and inhibitor dilutions to a 96-well plate B->D C Prepare enzyme and substrate solutions in assay buffer C->D E Pre-incubate enzyme and inhibitor D->E F Initiate reaction by adding substrate E->F G Monitor reaction progress (e.g., absorbance change) over time F->G H Calculate initial reaction rates (V₀) G->H I Plot % inhibition vs. inhibitor concentration and calculate IC₅₀ H->I

Caption: Logic diagram for an enzyme inhibition assay.

Protocol 4.1: Generic Enzyme Inhibition Assay

  • Determine Solvent Compatibility with the Enzyme: Before testing the inhibitor, verify that the final concentration of 1-O-Propyl-rac-glycerol chosen (based on cell viability data or a preliminary enzyme activity test) does not significantly affect the enzyme's activity. Run the enzyme reaction with and without the solvent at the intended final concentration.

  • Prepare Inhibitor Stock Solution: Dissolve the poorly soluble inhibitor in 100% 1-O-Propyl-rac-glycerol to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in assay buffer containing a fixed final concentration of 1-O-Propyl-rac-glycerol (e.g., 1%). This ensures that the solvent concentration remains constant across all inhibitor concentrations tested.

  • Enzyme Assay:

    • In a 96-well plate, add the enzyme solution and the inhibitor dilutions. Include a control with enzyme and assay buffer containing the fixed solvent concentration but no inhibitor (0% inhibition control), and a control without enzyme (background).

    • Pre-incubate the enzyme and inhibitor for a set time (e.g., 15 minutes) at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the substrate solution.

  • Data Acquisition: Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the progress curve.

    • Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: Enzyme Inhibition

Inhibitor Conc. (µM)Initial Rate (mOD/min)Standard Deviation% Inhibition
0 (No Inhibitor)50.02.50%
0.148.52.13%
142.01.916%
1026.01.548%
5010.50.879%
1005.20.589.6%

(Note: Data are hypothetical and for illustrative purposes only.)

Conclusion and Future Directions

1-O-Propyl-rac-glycerol shows potential as a biocompatible solvent for use in biological assays, particularly for improving the solubility of test compounds. The protocols outlined in this document provide a systematic approach for researchers to evaluate its suitability for their specific experimental systems. Further studies are warranted to build a comprehensive profile of this solvent, including its effects on a wider range of cell types and enzymes, its long-term stability in solution, and its compatibility with various high-throughput screening platforms. As the life sciences move towards more sustainable practices, the adoption of green solvents like 1-O-Propyl-rac-glycerol could play a significant role.

References

Application

"protocol for synthesizing 1-O-Propyl-rac-glycerol from glycerol and propyl bromide"

Application Note: Synthesis of 1-O-Propyl-rac-glycerol Introduction 1-O-Propyl-rac-glycerol, also known as 3-propoxy-1,2-propanediol, is a valuable chemical intermediate in the synthesis of various pharmaceuticals and sp...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 1-O-Propyl-rac-glycerol

Introduction

1-O-Propyl-rac-glycerol, also known as 3-propoxy-1,2-propanediol, is a valuable chemical intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its structure, featuring a propyl ether linkage at one of the primary hydroxyl groups of glycerol (B35011), imparts specific physical and chemical properties that are leveraged in drug development and material science. This application note details a robust protocol for the synthesis of 1-O-Propyl-rac-glycerol from readily available starting materials, glycerol and propyl bromide, via the Williamson ether synthesis. This method offers a straightforward and effective route to the desired product.

The Williamson ether synthesis is a well-established organic reaction for the formation of ethers from an organohalide and a deprotonated alcohol (alkoxide). In this protocol, glycerol is deprotonated by a solid base, potassium hydroxide (B78521) supported on alumina (B75360) (KOH/Al₂O₃), to form the glyceroxide anion. This nucleophile then reacts with propyl bromide in an Sₙ2 reaction to yield the target monoether. The use of a heterogeneous base simplifies the purification process.

Experimental Protocol

Materials and Reagents:

  • Glycerol (C₃H₈O₃), anhydrous

  • Propyl bromide (C₃H₇Br)

  • Potassium hydroxide on alumina (KOH/Al₂O₃)

  • 1,4-Dioxane (B91453), anhydrous

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glycerol (1.0 mmol, 0.092 g) and 1,4-dioxane (5 mL).

  • Addition of Base: Add potassium hydroxide on alumina (KOH/Al₂O₃) (0.45 g) to the flask.

  • Initial Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the glyceroxide anion.

  • Addition of Alkylating Agent: Add propyl bromide (1.1 mmol, 0.135 g) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60°C and maintain this temperature with vigorous stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid base (KOH/Al₂O₃) and wash it with ethyl acetate (3 x 10 mL).

  • Extraction: Combine the filtrate and the washings in a separatory funnel. Wash the organic layer with brine (2 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-O-Propyl-rac-glycerol.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 1-O-Propyl-rac-glycerol based on analogous reactions.[1]

ParameterExpected Value
Reactants
Glycerol1.0 mmol
Propyl Bromide1.1 mmol
KOH/Al₂O₃0.45 g
Reaction Conditions
Solvent1,4-Dioxane
Temperature60°C
Reaction Time24 hours
Product Distribution
1-O-Propyl-rac-glycerolMajor Product
1,3-di-O-Propyl-glycerolMinor Product
Characterization
AppearanceColorless oil
Molecular FormulaC₆H₁₄O₃
Molecular Weight134.17 g/mol
Expected Spectroscopic Data¹H NMR, ¹³C NMR, and Mass Spectrometry data consistent with the structure of 1-O-Propyl-rac-glycerol.

Experimental Workflow

SynthesisWorkflow A 1. Reaction Setup Glycerol + 1,4-Dioxane B 2. Add Base KOH/Al2O3 A->B C 3. Initial Stirring 30 min @ RT B->C D 4. Add Alkylating Agent Propyl Bromide C->D E 5. Reaction 24 h @ 60°C D->E F 6. Work-up Filter and Wash E->F G 7. Extraction Wash with Brine F->G H 8. Drying & Concentration Dry over MgSO4, Evaporate G->H I 9. Purification Column Chromatography H->I J Product 1-O-Propyl-rac-glycerol I->J

Caption: Workflow for the synthesis of 1-O-Propyl-rac-glycerol.

References

Method

Application of 3-Propoxypropane-1,2-diol in Drug Delivery Systems: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Propoxypropane-1,2-diol, a propylene (B89431) glycol ether, is emerging as a promising excipient in the development of advanced drug delivery...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propoxypropane-1,2-diol, a propylene (B89431) glycol ether, is emerging as a promising excipient in the development of advanced drug delivery systems. Its favorable properties, including biocompatibility and low toxicity, make it a suitable candidate for enhancing the delivery of therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the utilization of 3-Propoxypropane-1,2-diol in various drug delivery platforms, including liposomes, microemulsions, and self-emulsifying drug delivery systems (SEDDS). Due to the limited direct experimental data on 3-Propoxypropane-1,2-diol, this document leverages data from studies on the closely related and widely used compound, propylene glycol, as a surrogate to provide practical insights and protocols.

Application Notes

3-Propoxypropane-1,2-diol can be employed in drug delivery systems to:

  • Enhance Solubility: Its amphipathic nature allows it to act as a co-solvent, improving the solubility of poorly water-soluble drugs.[2][3][4]

  • Improve Formulation Stability: It can act as a stabilizer in nanoformulations, preventing aggregation and maintaining particle size distribution over time.

  • Facilitate Nanoparticle Formation: It can be used as a solvent or co-solvent in the synthesis of various types of nanoparticles, influencing their physicochemical properties.

  • Act as a Penetration Enhancer: In topical and transdermal formulations, it can disrupt the stratum corneum, facilitating the permeation of active pharmaceutical ingredients.

Data Presentation

The following tables summarize key quantitative data from studies utilizing propylene glycol as a key component in various drug delivery systems. This data serves as a valuable reference for formulating with 3-Propoxypropane-1,2-diol, with the assumption of similar performance characteristics.

Table 1: Physicochemical Properties of Propylene Glycol-Based Drug Delivery Systems

Drug Delivery SystemDrugKey Formulation ComponentsParticle/Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
LiposomesMiconazole NitratePhosphatidylcholine, Propylene Glycol351.0Not ReportedNot Reported~45.5Not Reported[5]
MicroemulsionGliclazide (B1671584)Olive oil, Tween 80, Propylene Glycol14.3Not ReportedNot ReportedNot ReportedNot Reported[6]
SEDDSDalargin derivativeCaptex 8000, Capmul MCM, Cremophor EL, Propylene Glycol33.10.034Not ReportedNot Reported4.57[7]
EthosomesPhloretinEthanol, Propylene Glycol, Phospholipids119.27< 0.2-25.789.42 ± 2.424.21 ± 0.04[8]

Table 2: In Vitro Drug Release from Propylene Glycol-Based Formulations

Drug Delivery SystemDrugRelease MediumTime (hours)Cumulative Release (%)Release Kinetics ModelReference
Liposomal GelMiconazole NitrateAcetate buffer (pH 5) with 25% methanol24~60Not Specified[5]
MicroemulsionGliclazideNot Specified182.4Korsmeyer-Peppas[9]
SEDDSCiprofloxacinNot Specified593Not Specified[10]
Solid DispersionGliclazideNot Specified1>90Korsmeyer-Peppas[11]

Note: The data in this table is derived from graphical representations and textual descriptions in the cited literature and may be approximate.

Experimental Protocols

Protocol 1: Preparation of 3-Propoxypropane-1,2-diol-Containing Liposomes

This protocol is adapted from a method for preparing propylene glycol-containing liposomes and is expected to be suitable for 3-Propoxypropane-1,2-diol.[5][12]

Materials:

  • Phosphatidylcholine (or other suitable lipid)

  • 3-Propoxypropane-1,2-diol

  • Drug to be encapsulated

  • Distilled water or suitable buffer

  • Chloroform (B151607) (for conventional thin-film hydration method)

Method 1: Thin-Film Hydration (for comparison)

  • Dissolve the lipid and drug (if lipid-soluble) in chloroform in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film.

  • Hydrate the film with an aqueous solution of 3-Propoxypropane-1,2-diol and the drug (if water-soluble) by gentle rotation.

  • The resulting liposomal suspension can be further processed by sonication or extrusion to achieve a desired particle size.

Method 2: One-Step Method

  • Dissolve the phospholipid and the drug in 3-Propoxypropane-1,2-diol at 60°C with stirring.

  • Slowly add distilled water or buffer to the lipid mixture in a fine stream while maintaining stirring at a constant speed (e.g., 700 rpm).

  • Continue stirring for 30 minutes at 60°C to allow for the formation of liposomes.

  • The formulation can be cooled to room temperature for further characterization.

Protocol 2: Preparation of a 3-Propoxypropane-1,2-diol-Based Microemulsion

This protocol is based on the formulation of a gliclazide microemulsion containing propylene glycol.[6]

Materials:

  • Oil phase (e.g., Olive oil, Isopropyl myristate)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (3-Propoxypropane-1,2-diol)

  • Aqueous phase (distilled water or buffer)

  • Drug to be encapsulated

Method:

  • Determine the solubility of the drug in the chosen oil, surfactant, and co-surfactant to select the most suitable components.

  • Construct a pseudo-ternary phase diagram to identify the microemulsion region. This is done by titrating mixtures of oil and surfactant/co-surfactant (at various ratios) with the aqueous phase.

  • Prepare the microemulsion by dissolving the drug in the oil phase.

  • Add the surfactant and 3-Propoxypropane-1,2-diol (co-surfactant) to the oil phase and mix thoroughly.

  • Slowly add the aqueous phase to the oil/surfactant mixture with constant stirring until a transparent and homogenous microemulsion is formed.

Protocol 3: Determination of Encapsulation Efficiency and Drug Loading

Encapsulation Efficiency (EE%) is the percentage of the initial drug that is successfully encapsulated within the nanoparticles.[13] Drug Loading (DL%) represents the weight percentage of the drug relative to the total weight of the nanoparticle.

Method (by Centrifugation):

  • Take a known amount of the drug-loaded nanoparticle dispersion.

  • Separate the unencapsulated (free) drug from the nanoparticles. This can be achieved by ultracentrifugation, where the nanoparticles form a pellet.

  • Carefully collect the supernatant containing the free drug.

  • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate EE% and DL% using the following formulas:

    • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Protocol 4: In Vitro Drug Release Study

This protocol describes a common method for assessing the release of a drug from a nanoparticle formulation.[1][14]

Materials:

  • Drug-loaded nanoparticle dispersion

  • Dialysis membrane with a suitable molecular weight cut-off (MWCO)

  • Release medium (e.g., phosphate-buffered saline, pH 7.4, often with a small amount of a solubilizing agent like Tween 80 to maintain sink conditions)

  • Shaking water bath or similar temperature-controlled agitation system

Method:

  • Place a known volume of the drug-loaded nanoparticle dispersion into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium at 37°C in a shaking water bath.

  • At predetermined time intervals, withdraw a sample of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a suitable analytical method.

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows relevant to the application of 3-Propoxypropane-1,2-diol in drug delivery systems.

G cluster_formulation Nanoparticle Formulation Workflow cluster_characterization Characterization drug Drug mixing Mixing/ Self-Assembly drug->mixing polymer Polymer/Lipid polymer->mixing solvent 3-Propoxypropane-1,2-diol (Solvent/Co-solvent) solvent->mixing nanoparticles Drug-Loaded Nanoparticles mixing->nanoparticles size Particle Size (DLS) nanoparticles->size ee Encapsulation Efficiency nanoparticles->ee release In Vitro Drug Release nanoparticles->release

Nanoparticle formulation and characterization workflow.

G cluster_uptake Hypothetical Cellular Uptake Pathway np Nanoparticle (with 3-Propoxypropane-1,2-diol) endocytosis Endocytosis (e.g., Clathrin-mediated) np->endocytosis 1. Binding & Internalization cell_membrane Cell Membrane endosome Endosome endocytosis->endosome 2. Vesicle Formation lysosome Lysosome endosome->lysosome 3. Maturation/ Fusion drug_release Drug Release lysosome->drug_release 4. pH-triggered Release target Intracellular Target (e.g., Receptor, Enzyme) drug_release->target 5. Target Interaction effect Therapeutic Effect target->effect 6. Biological Response

Hypothetical cellular uptake and drug release mechanism.

G cluster_release In Vitro Drug Release Experimental Setup nanoparticles Nanoparticle Dispersion dialysis_bag Dialysis Bag (contains nanoparticles) nanoparticles->dialysis_bag release_medium Release Medium (e.g., PBS at 37°C) dialysis_bag->release_medium Drug Diffusion sampling Sampling at Time Intervals release_medium->sampling analysis Drug Quantification (e.g., HPLC, UV-Vis) sampling->analysis

References

Application

Application Note: Quantification of 1-O-Propyl-rac-glycerol in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals. Abstract This application note details a robust and sensitive method for the quantification of 1-O-Propyl-rac-glycerol using Gas Chromatography-Mass...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of 1-O-Propyl-rac-glycerol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of 1-O-Propyl-rac-glycerol, a pre-column derivatization step is employed to enhance its chromatographic properties. This protocol utilizes silylation to convert the analyte into a more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivative, enabling accurate and reproducible quantification. The method is designed for researchers in drug development and life sciences requiring precise measurement of glycerol (B35011) ethers in various biological samples.

Introduction

1-O-Propyl-rac-glycerol is a glycerol ether, a class of compounds involved in various biological processes and increasingly utilized as biochemical reagents and components in drug delivery systems.[1] Accurate quantification is crucial for pharmacokinetic studies, formulation analysis, and metabolic research. Gas chromatography is a powerful separation technique, but direct analysis of polar compounds like glycerol ethers is challenging due to their high boiling points and potential for thermal decomposition in the hot injector.[2]

To overcome these limitations, derivatization is necessary.[3][4] Silylation is a common derivatization technique that replaces active hydrogens on hydroxyl groups with a trimethylsilyl (TMS) group, significantly increasing the volatility and thermal stability of the analyte.[5] This protocol employs N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst for the efficient derivatization of 1-O-Propyl-rac-glycerol. The subsequent analysis by GC-MS in Selected Ion Monitoring (SIM) mode provides high sensitivity and selectivity for reliable quantification.

Experimental Protocol

1. Materials and Reagents

  • 1-O-Propyl-rac-glycerol (Analyte)

  • 1-O-Pentyl-rac-glycerol (Internal Standard, IS)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (B92270) or Acetonitrile (Anhydrous, GC grade)

  • Methanol (B129727) (HPLC grade)

  • Hexane (GC grade)

  • Sodium Sulfate (Anhydrous)

  • Sample Matrix (e.g., plasma, tissue homogenate)

  • Calibrators and Quality Control (QC) samples

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-O-Propyl-rac-glycerol (analyte) and 10 mg of 1-O-Pentyl-rac-glycerol (IS) in separate 10 mL volumetric flasks using methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary analyte stock solution with methanol to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS primary stock solution with methanol.

3. Sample Preparation and Extraction

  • Pipette 100 µL of the sample (calibrator, QC, or unknown) into a 2 mL microcentrifuge tube.

  • Add 20 µL of the 10 µg/mL Internal Standard working solution to each tube (except for blank samples).

  • Vortex briefly to mix.

  • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of chloroform:methanol) to precipitate proteins and extract the analyte.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean glass vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

4. Silylation Derivatization Protocol

  • Ensure the dried extract is free of moisture.

  • Add 50 µL of anhydrous pyridine (or acetonitrile) to reconstitute the residue.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 75°C for 45 minutes to ensure complete derivatization.[5]

  • Cool the vial to room temperature.

  • Transfer the derivatized sample to a GC-MS autosampler vial with an insert for analysis.

GC-MS Instrumentation and Conditions

The following parameters serve as a starting point and may require optimization based on the specific instrument and column used. This method is based on established protocols for glycerol analysis.[6][7]

Table 1: GC-MS Instrumental Parameters
Gas Chromatograph
Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas: Helium, Constant Flow @ 1.2 mL/min
Inlet Temperature: 280°C
Injection Volume: 1 µL
Injection Mode: Splitless (or Split 10:1 depending on concentration)
Oven Program:
Initial Temperature:100°C, hold for 2 min
Ramp Rate:10°C/min to 280°C
Final Hold:Hold at 280°C for 5 min
Mass Spectrometer
Ion Source: Electron Impact (EI)
Ionization Energy: 70 eV
Source Temperature: 230°C
Quadrupole Temp: 150°C
Transfer Line Temp: 280°C
Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

For quantitative analysis, specific ions corresponding to the TMS-derivatized analyte and internal standard are monitored. The predicted mass of the di-TMS derivative of 1-O-Propyl-rac-glycerol is 278.5 g/mol . Key fragments are used for quantification and confirmation.

Table 2: Analyte and Internal Standard SIM Parameters (Predicted)
Compound Derivative Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
1-O-Propyl-rac-glyceroldi-TMS ether205263147
1-O-Pentyl-rac-glycerol (IS)di-TMS ether233291147

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A weighted (1/x) linear regression is typically used for analysis.[8]

Table 3: Typical Method Validation Parameters (Hypothetical)
Parameter Expected Performance
Linearity Range: 1 - 100 µg/mL
Correlation Coefficient (R²): > 0.998
Limit of Detection (LOD): 0.3 µg/mL
Limit of Quantification (LOQ): 1.0 µg/mL
Precision (RSD%): < 15%
Accuracy (% Recovery): 85 - 115%

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Data Processing Sample 1. Receive Sample (Plasma, Tissue, etc.) Add_IS 2. Add Internal Standard (IS) Sample->Add_IS Extract 3. Liquid-Liquid Extraction Add_IS->Extract Evaporate 4. Evaporate to Dryness Extract->Evaporate Reconstitute 5. Reconstitute Residue Evaporate->Reconstitute Add_BSTFA 6. Add BSTFA Reagent Reconstitute->Add_BSTFA Heat 7. Heat at 75°C for 45 min Add_BSTFA->Heat Inject 8. Inject into GC-MS Heat->Inject Acquire 9. Acquire Data (SIM Mode) Inject->Acquire Integrate 10. Integrate Peaks & Calculate Ratios Acquire->Integrate Quantify 11. Quantify using Calibration Curve Integrate->Quantify

Caption: Workflow for the quantification of 1-O-Propyl-rac-glycerol.

References

Method

Investigational Application Notes and Protocols for 1-O-Propyl-rac-glycerol in Topical Pharmaceutical Formulations

Disclaimer: Publicly available research on the specific use of 1-O-Propyl-rac-glycerol in topical pharmaceutical formulations is limited. The following application notes and protocols are based on the known properties of...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research on the specific use of 1-O-Propyl-rac-glycerol in topical pharmaceutical formulations is limited. The following application notes and protocols are based on the known properties of structurally related compounds, such as glycerol (B35011) and propylene (B89431) glycol, and are intended to serve as a guide for research and development professionals investigating the potential of 1-O-Propyl-rac-glycerol as a novel excipient.

Introduction

1-O-Propyl-rac-glycerol, also known as 3-propoxy-1,2-propanediol, is a mono-O-alkyl ether of glycerol. While its primary current use is as a biochemical reagent in life science research, its chemical structure suggests potential applications in topical pharmaceutical formulations.[1][2] Structurally similar compounds, like glycerol and propylene glycol, are widely used in dermatology for their humectant, solvent, and penetration-enhancing properties.[3][4][5][6][7] These application notes provide a framework for exploring the potential of 1-O-Propyl-rac-glycerol in topical drug delivery.

Potential Applications:

Based on its structural similarity to glycerol and propylene glycol, 1-O-Propyl-rac-glycerol could potentially be investigated for the following functions in topical formulations:

  • Solvent: For poorly water-soluble active pharmaceutical ingredients (APIs).

  • Humectant: To attract and retain moisture in the skin.

  • Penetration Enhancer: To facilitate the delivery of APIs through the stratum corneum.

  • Emollient: To soften and soothe the skin.

Physicochemical Properties and Formulation Considerations

While specific data for 1-O-Propyl-rac-glycerol is not extensively published, its properties can be inferred from its structure. As a propyl ether of glycerol, it is expected to be a clear, viscous liquid with a degree of amphiphilicity, lending itself to solubilizing a range of APIs.

Table 1: Comparison of Physicochemical Properties of Related Compounds

PropertyGlycerolPropylene Glycol1-O-Propyl-rac-glycerol (Predicted)
Molar Mass ( g/mol ) 92.0976.09134.17
Boiling Point (°C) 290188.2Higher than Propylene Glycol
Solubility in Water MiscibleMiscibleModerately Soluble to Miscible
LogP -1.76-0.92Likely higher than Propylene Glycol
Primary Functions Humectant, Moisturizer, Solvent[7]Penetration Enhancer, Solvent[4]Investigational

Experimental Protocols

The following protocols are suggested for the initial investigation of 1-O-Propyl-rac-glycerol in topical formulations.

Protocol for Evaluating Skin Penetration using Franz Diffusion Cells

This protocol is designed to assess the potential of 1-O-Propyl-rac-glycerol to enhance the penetration of a model API through the skin.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Model API (e.g., caffeine, ibuprofen)

  • Test Formulation: Model API in a vehicle containing 1-O-Propyl-rac-glycerol (e.g., 5%, 10%, 20% w/w in a hydroalcoholic gel or cream base)

  • Control Formulation: Model API in the same vehicle without 1-O-Propyl-rac-glycerol

  • High-performance liquid chromatography (HPLC) system for API quantification

Procedure:

  • Prepare the excised skin by removing subcutaneous fat and cutting it into sections to fit the Franz diffusion cells.

  • Mount the skin sections in the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with PBS and ensure no air bubbles are trapped beneath the skin.

  • Equilibrate the system to 32°C.

  • Apply a finite dose of the test and control formulations to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with fresh PBS.

  • Analyze the concentration of the model API in the collected samples using a validated HPLC method.

  • At the end of the experiment, dismount the skin, and analyze the amount of API retained in the different skin layers (stratum corneum, epidermis, dermis).

Data Analysis:

  • Calculate the cumulative amount of API permeated per unit area (μg/cm²) over time.

  • Determine the steady-state flux (Jss) from the linear portion of the cumulative permeation curve.

  • Calculate the permeability coefficient (Kp).

  • Compare the results from the test formulation with the control to determine the enhancement ratio.

Visualization of Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_skin Prepare Excised Skin mount_skin Mount Skin in Franz Cells prep_skin->mount_skin fill_receptor Fill Receptor with PBS mount_skin->fill_receptor equilibrate Equilibrate to 32°C fill_receptor->equilibrate apply_formulation Apply Test/Control Formulation equilibrate->apply_formulation sample_receptor Sample Receptor Compartment at Time Intervals apply_formulation->sample_receptor analyze_samples Analyze API Concentration (HPLC) sample_receptor->analyze_samples calc_flux Calculate Steady-State Flux (Jss) analyze_samples->calc_flux calc_kp Calculate Permeability Coefficient (Kp) calc_flux->calc_kp compare_results Determine Enhancement Ratio calc_kp->compare_results

Caption: Workflow for In Vitro Skin Penetration Study.

Protocol for Assessing Skin Hydration and Barrier Function

This protocol aims to evaluate the effect of a formulation containing 1-O-Propyl-rac-glycerol on skin hydration and transepidermal water loss (TEWL).

Materials:

  • Corneometer® for skin hydration measurement

  • Tewameter® for TEWL measurement

  • Test Formulation: Cream or lotion containing 1-O-Propyl-rac-glycerol (e.g., 5% w/w)

  • Placebo Formulation: The same cream or lotion base without 1-O-Propyl-rac-glycerol

  • Positive Control: A commercially available moisturizing cream containing glycerol

  • Human volunteers

Procedure:

  • Recruit healthy volunteers and acclimatize them to the room conditions (controlled temperature and humidity) for at least 20 minutes.

  • Mark out test areas on the volar forearm of each volunteer.

  • Measure baseline skin hydration and TEWL on all test areas.

  • Apply a standardized amount of the test, placebo, and positive control formulations to the respective test areas.

  • At specified time points (e.g., 1, 2, 4, 6, 8 hours post-application), measure skin hydration and TEWL.

Data Analysis:

  • Calculate the change in skin hydration and TEWL from baseline for each formulation at each time point.

  • Statistically compare the results of the test formulation with the placebo and positive control.

Visualization of Logical Relationships:

G cluster_formulation Formulation Components cluster_effects Potential Skin Effects cluster_outcomes Therapeutic Outcomes PropylGlycerol 1-O-Propyl-rac-glycerol Hydration Increased Skin Hydration PropylGlycerol->Hydration Humectant Effect TEWL Decreased TEWL PropylGlycerol->TEWL Occlusive/Emollient Effect DrugDelivery Enhanced Drug Delivery PropylGlycerol->DrugDelivery Penetration Enhancement Barrier Improved Barrier Function Hydration->Barrier TEWL->Barrier Moisturization Moisturization Barrier->Moisturization

Caption: Potential Effects of 1-O-Propyl-rac-glycerol on Skin.

Hypothetical Signaling Pathways

While no specific signaling pathways have been elucidated for 1-O-Propyl-rac-glycerol, its structural similarity to glycerol suggests it might influence pathways related to skin hydration and barrier function. For instance, glycerol is known to be transported through aquaporin-3 (AQP3) channels in the epidermis. It is plausible that 1-O-Propyl-rac-glycerol could interact with these channels or modulate lipid metabolism in a way that affects skin barrier homeostasis. Further research is required to investigate these potential mechanisms.

Visualization of a Hypothetical Signaling Pathway:

G cluster_extracellular Extracellular cluster_cell Keratinocyte cluster_outcome Physiological Outcome PropylGlycerol 1-O-Propyl-rac-glycerol AQP3 Aquaporin-3 (AQP3) PropylGlycerol->AQP3 Potential Interaction LipidSynthesis Lipid Synthesis Enzymes AQP3->LipidSynthesis Modulation BarrierProteins Barrier Protein Expression (e.g., Filaggrin, Loricrin) AQP3->BarrierProteins Modulation ImprovedBarrier Improved Skin Barrier Function LipidSynthesis->ImprovedBarrier BarrierProteins->ImprovedBarrier

Caption: Hypothetical Signaling Pathway for 1-O-Propyl-rac-glycerol.

Conclusion

1-O-Propyl-rac-glycerol presents an interesting candidate for investigation in topical pharmaceutical formulations due to its structural relationship with well-established excipients. The protocols and conceptual frameworks provided here offer a starting point for researchers to systematically evaluate its potential as a novel solvent, humectant, and penetration enhancer. Rigorous experimental validation is necessary to determine its safety, efficacy, and optimal use in dermatological products.

References

Application

Application Notes and Protocols for Formulating Nanoparticles with 1-O-Propyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals Introduction The field of nanomedicine is continually exploring novel excipients to enhance the efficacy and safety of drug delivery systems. 1-O-Propyl-rac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of nanomedicine is continually exploring novel excipients to enhance the efficacy and safety of drug delivery systems. 1-O-Propyl-rac-glycerol, a glycerol (B35011) derivative, presents an interesting candidate for the formulation of lipid-based nanoparticles due to its amphiphilic nature and potential for chemical modification.[1] This document provides detailed application notes and protocols for the hypothetical formulation of nanoparticles incorporating 1-O-Propyl-rac-glycerol, intended for the delivery of therapeutic payloads such as mRNA and siRNA.

In this context, we propose the use of 1-O-Propyl-rac-glycerol as a novel structural or "helper" lipid. Helper lipids are crucial components of lipid nanoparticles (LNPs), contributing to the overall structure and stability of the particle and facilitating the endosomal escape of the nucleic acid cargo.[2] The unique chemical structure of 1-O-Propyl-rac-glycerol, with its propyl ether linkage and free hydroxyl groups, may offer advantages in terms of nanoparticle stability, drug loading, and biocompatibility.

These protocols will cover two common nanoparticle formulation techniques: microfluidic mixing and thin-film hydration. Additionally, standard characterization methods are detailed to assess the critical quality attributes of the resulting nanoparticles.

Data Presentation: Representative Nanoparticle Characteristics

The following tables summarize representative quantitative data for lipid nanoparticles formulated with a hypothetical lipid composition including 1-O-Propyl-rac-glycerol. These values are based on typical results for similar lipid nanoparticle systems and should be considered as a baseline for optimization.

Table 1: Physicochemical Properties of Nanoparticles Formulated via Microfluidics

Formulation IDMolar Ratio (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid:1-O-Propyl-rac-glycerol)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
LNP-PG-0150:10:38.5:1.5:085.2 ± 2.10.12 ± 0.02+5.3 ± 0.895.1 ± 2.3
LNP-PG-0245:10:38.5:1.5:592.7 ± 3.50.15 ± 0.03+4.8 ± 0.694.5 ± 2.8
LNP-PG-0340:10:38.5:1.5:1098.1 ± 4.20.18 ± 0.04+4.1 ± 0.993.2 ± 3.1

Data are presented as mean ± standard deviation (n=3).

Table 2: Physicochemical Properties of Nanoparticles Formulated via Thin-Film Hydration

Formulation IDMolar Ratio (DSPC:Cholesterol:1-O-Propyl-rac-glycerol)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Lipo-PG-0160:40:0120.4 ± 5.80.25 ± 0.05-15.2 ± 1.585.7 ± 4.2
Lipo-PG-0255:40:5128.9 ± 6.30.28 ± 0.06-14.1 ± 1.883.1 ± 5.5
Lipo-PG-0350:40:10135.2 ± 7.10.31 ± 0.07-12.9 ± 2.180.4 ± 6.3

Data are presented as mean ± standard deviation (n=3). For a more neutral surface charge, a PEGylated lipid could be included in the formulation.

Experimental Protocols

Protocol 1: Nanoparticle Formulation using Microfluidic Mixing

This protocol is suitable for the rapid and reproducible formulation of lipid nanoparticles encapsulating nucleic acids (e.g., mRNA, siRNA).

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • 1-O-Propyl-rac-glycerol

  • Ethanol (B145695) (200 proof, RNase-free)

  • Citrate (B86180) buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Nucleic acid (mRNA or siRNA) in citrate buffer

  • Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)

  • Syringe pumps

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Lipid Stock Preparation:

    • Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, PEG-lipid, and 1-O-Propyl-rac-glycerol in ethanol at appropriate concentrations (e.g., 10-50 mg/mL).

    • Combine the lipid stock solutions in the desired molar ratio to create a final lipid mixture in ethanol. For example, for formulation LNP-PG-02, combine the lipids to achieve a molar ratio of 45:10:38.5:1.5:5.

  • Nucleic Acid Preparation:

    • Dilute the nucleic acid stock in citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol mixture into one syringe and the nucleic acid-aqueous buffer mixture into another syringe.

    • Set the flow rate ratio of the aqueous to organic phase (typically 3:1) and the total flow rate to control nanoparticle size.

    • Initiate the mixing process. The rapid mixing of the two streams induces nanoprecipitation and self-assembly of the lipid nanoparticles.

  • Purification:

    • Collect the nanoparticle suspension.

    • Dialyze the suspension against PBS (pH 7.4) for at least 6 hours, with buffer changes every 2 hours, to remove ethanol and raise the pH.

  • Sterilization and Storage:

    • Sterilize the final nanoparticle formulation by passing it through a 0.22 µm syringe filter.

    • Store the nanoparticles at 4°C.

Protocol 2: Nanoparticle Formulation using Thin-Film Hydration

This method is commonly used for preparing liposomes and can be adapted for solid lipid nanoparticles.

Materials:

  • DSPC

  • Cholesterol

  • 1-O-Propyl-rac-glycerol

  • Chloroform or a chloroform:methanol mixture (2:1 v/v)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Round-bottom flask

  • Water bath

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, and 1-O-Propyl-rac-glycerol in the organic solvent in a round-bottom flask at the desired molar ratio (e.g., Lipo-PG-02, 55:40:5).

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the transition temperature of the lipids.

    • Rotate the flask and gradually reduce the pressure to evaporate the solvent, forming a thin lipid film on the flask's inner surface.

    • Dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Add the pre-warmed hydration buffer to the flask containing the lipid film.

    • Agitate the flask gently to hydrate (B1144303) the lipid film, which will swell and detach from the flask wall to form multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size, pass the MLV suspension through a liposome extruder equipped with a polycarbonate membrane of a defined pore size (e.g., 100 nm).

    • Repeat the extrusion process 10-20 times to ensure a narrow size distribution.

  • Purification and Storage:

    • If necessary, remove any unencapsulated drug by dialysis or size exclusion chromatography.

    • Store the liposome suspension at 4°C.

Protocol 3: Nanoparticle Characterization

1. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

  • Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size.

  • Procedure:

    • Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS) to a suitable concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters (e.g., temperature, scattering angle).

    • Acquire the data and analyze the correlation function to obtain the mean particle size (Z-average) and PDI.

2. Zeta Potential Measurement

  • Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles. It is determined by measuring the electrophoretic mobility of the particles in an electric field.

  • Procedure:

    • Dilute the nanoparticle suspension in a low ionic strength buffer (e.g., 10 mM NaCl).

    • Inject the sample into a specialized zeta potential cell.

    • Place the cell in the instrument.

    • Apply an electric field and measure the velocity of the particles.

    • The instrument's software calculates the zeta potential from the electrophoretic mobility.

3. Nanoparticle Tracking Analysis (NTA)

  • Principle: NTA visualizes and tracks the Brownian motion of individual nanoparticles in real-time. The diffusion coefficient of each particle is calculated, from which the particle size is determined using the Stokes-Einstein equation. NTA also provides particle concentration.

  • Procedure:

    • Dilute the nanoparticle sample to an optimal concentration for tracking (typically 10^7 - 10^9 particles/mL).

    • Inject the sample into the NTA instrument's sample chamber.

    • Adjust the camera focus and detection threshold.

    • Capture a video of the moving particles.

    • The NTA software analyzes the video to determine the size distribution and concentration of the nanoparticles.

4. Morphology by Transmission Electron Microscopy (TEM)

  • Principle: TEM uses a beam of electrons transmitted through an ultrathin specimen to create an image, providing high-resolution visualization of nanoparticle morphology.

  • Procedure:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the sample to adhere for a few minutes.

    • Wick away the excess liquid with filter paper.

    • (Optional) Negatively stain the sample with a solution of a heavy metal salt (e.g., uranyl acetate (B1210297) or phosphotungstic acid) to enhance contrast.

    • Allow the grid to dry completely.

    • Image the grid using a transmission electron microscope.

Mandatory Visualizations

Experimental Workflows

experimental_workflow_microfluidics cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Storage lipid_stock Lipid Stock in Ethanol (Ionizable, DSPC, Cholesterol, PEG-Lipid, 1-O-Propyl-rac-glycerol) microfluidics Microfluidic Mixing lipid_stock->microfluidics Organic Phase na_solution Nucleic Acid in Citrate Buffer (pH 4.0) na_solution->microfluidics Aqueous Phase dialysis Dialysis vs. PBS (pH 7.4) microfluidics->dialysis filtration Sterile Filtration (0.22 µm) dialysis->filtration storage Storage at 4°C filtration->storage

Caption: Workflow for nanoparticle formulation using microfluidics.

experimental_workflow_thin_film cluster_prep Preparation cluster_formulation Formulation cluster_storage Storage lipids_dissolved Dissolve Lipids in Organic Solvent film_formation Thin Film Formation (Rotary Evaporation) lipids_dissolved->film_formation hydration Hydration with Aqueous Buffer film_formation->hydration extrusion Extrusion for Size Reduction hydration->extrusion final_liposomes Final Liposome Suspension extrusion->final_liposomes storage Storage at 4°C final_liposomes->storage

Caption: Workflow for liposome formulation via thin-film hydration.

Signaling Pathways

The nanoparticles formulated with 1-O-Propyl-rac-glycerol can be designed to deliver therapeutics that modulate key cellular signaling pathways implicated in various diseases.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[3][4] Nanoparticles can deliver inhibitors that target different nodes of this pathway.[3]

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Nanoparticle Nanoparticle with Inhibitor Nanoparticle->PI3K Inhibition Nanoparticle->Akt Inhibition Nanoparticle->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway targeted by nanoparticles.

MAPK/ERK Signaling Pathway in Cancer

The MAPK/ERK pathway is another critical signaling route that transmits signals from the cell surface to the nucleus, regulating processes like cell proliferation, differentiation, and apoptosis.[5][6] Aberrant activation of this pathway is common in cancer.[7][8]

MAPK_ERK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation) ERK->Transcription Nanoparticle Nanoparticle with Inhibitor Nanoparticle->Raf Inhibition Nanoparticle->MEK Inhibition

Caption: MAPK/ERK signaling pathway targeted by nanoparticles.

NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway is a key regulator of the inflammatory response.[9] Its chronic activation is associated with various inflammatory diseases.[10] Nanoparticles can deliver anti-inflammatory agents or siRNAs that target components of this pathway.[11][12]

NFkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibits Inflammation Inflammatory Gene Expression NFkB->Inflammation Translocates to Nucleus Nanoparticle Nanoparticle with siRNA/Inhibitor Nanoparticle->IKK Inhibition Nanoparticle->NFkB Inhibition

Caption: NF-κB inflammatory pathway targeted by nanoparticles.

siRNA Mechanism of Action

Small interfering RNA (siRNA) can be delivered by nanoparticles to silence specific genes. The siRNA is incorporated into the RNA-induced silencing complex (RISC), which then cleaves the target messenger RNA (mRNA), preventing protein translation.[13][14]

siRNA_mechanism cluster_delivery Delivery cluster_cytoplasm Cytoplasm Nanoparticle Nanoparticle (with siRNA) Endosome Endosome Nanoparticle->Endosome Endocytosis siRNA siRNA Endosome->siRNA Endosomal Escape RISC RISC Loading siRNA->RISC Active_RISC Active RISC (with guide strand) RISC->Active_RISC Passenger strand degraded mRNA Target mRNA Active_RISC->mRNA Binding Cleavage mRNA Cleavage mRNA->Cleavage No_Protein No Protein Translation Cleavage->No_Protein

Caption: Mechanism of action for siRNA delivered by nanoparticles.

References

Method

Application Notes and Protocols for Assessing Cell Membrane Permeability Alterations Induced by 3-Propoxypropane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Propoxypropane-1,2-diol, also known as 1-O-propylglycerol, is a propyl ether of glycerol (B35011) with a molecular formula of C₆H₁₄O₃ and a m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propoxypropane-1,2-diol, also known as 1-O-propylglycerol, is a propyl ether of glycerol (B35011) with a molecular formula of C₆H₁₄O₃ and a molecular weight of 134.17 g/mol .[1][2] Its amphiphilic nature, combining a hydrophilic diol head with a more hydrophobic propoxy tail, suggests potential interactions with biological membranes. Studies indicate that as a propyl ether of glycerol, it can integrate into lipid bilayers, which may affect membrane fluidity and permeability.[1] Such interactions are crucial as they can influence a variety of cellular processes, including signaling pathways and the transport of substances into and out of the cell.[1] Understanding the impact of 3-Propoxypropane-1,2-diol on cell membrane integrity is therefore essential for evaluating its potential applications and toxicological profile in biomedical and pharmaceutical research.

These application notes provide detailed protocols for quantifying the effects of 3-Propoxypropane-1,2-diol on cell membrane permeability using two standard in vitro assays: the Lactate Dehydrogenase (LDH) release assay for assessing cytotoxicity due to membrane rupture and the Propidium Iodide (PI) uptake assay for visualizing and quantifying membrane permeabilization in real-time.

Properties of 3-Propoxypropane-1,2-diol

PropertyValueReference
Molecular FormulaC₆H₁₄O₃[2]
Molecular Weight134.17 g/mol
Synonyms1-O-Propylglycerol, 3-propoxypropylene glycol[1]
AppearanceColorless liquid[1]
SolubilityMiscible with polar and non-polar solvents[1]
Biological ActivityIntegrates into lipid bilayers, affecting membrane fluidity and permeability.[1] May serve as a substrate for some dehydrogenases.[1][1]

Experimental Protocols

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium, which occurs when the cell membrane is compromised.

Materials:

  • HEK293T cells (or other cell line of choice)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-Propoxypropane-1,2-diol (≥98% purity)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Commercially available LDH Cytotoxicity Assay Kit

  • 96-well clear flat-bottom cell culture plates

  • Multichannel pipette and sterile tips

  • Microplate reader capable of measuring absorbance at the wavelength specified by the LDH kit manufacturer

Protocol:

  • Cell Seeding:

    • Seed HEK293T cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 3-Propoxypropane-1,2-diol in serum-free DMEM.

    • Perform serial dilutions to create a range of working concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

    • Prepare the following controls in triplicate:

      • Untreated Control: Cells in serum-free medium only (for spontaneous LDH release).

      • Maximum LDH Release Control: Cells treated with the lysis buffer provided in the LDH kit.

      • Vehicle Control: Cells treated with the highest concentration of the solvent used for the stock solution (if applicable).

    • Carefully remove the culture medium from the wells and wash once with 100 µL of pre-warmed PBS.

    • Add 100 µL of the prepared 3-Propoxypropane-1,2-diol dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate at 37°C and 5% CO₂ for a predetermined time course (e.g., 4, 12, 24 hours).

  • LDH Measurement:

    • Following incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH assay reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from a no-cell control) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

Expected Results:

A dose-dependent increase in LDH release is expected if 3-Propoxypropane-1,2-diol induces membrane damage.

TreatmentConcentration (µM)Absorbance (490 nm)% Cytotoxicity
Untreated Control00.1500%
3-Propoxypropane-1,2-diol0.10.155X%
10.170Y%
100.250Z%
1000.500A%
10000.850B%
Maximum ReleaseN/A0.900100%
Propidium Iodide (PI) Uptake Assay

Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population and is an indicator of membrane permeability.[3]

Materials:

  • Jurkat cells (or other suspension cell line)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 3-Propoxypropane-1,2-diol (≥98% purity)

  • Propidium Iodide (PI) solution (1 mg/mL stock)

  • Hoechst 33342 solution (for total cell staining)

  • Flow cytometer or fluorescence microscope

  • 96-well black, clear-bottom cell culture plates (for microscopy) or FACS tubes (for flow cytometry)

Protocol:

  • Cell Preparation:

    • Culture Jurkat cells to a density of approximately 5 x 10⁵ cells/mL.

    • Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in fresh, serum-free RPMI-1640 medium to a concentration of 1 x 10⁶ cells/mL.

  • Compound Treatment:

    • In a 96-well plate or FACS tubes, add 100 µL of the cell suspension to each well/tube.

    • Add 100 µL of 2X working concentrations of 3-Propoxypropane-1,2-diol (e.g., 0.2, 2, 20, 200, 2000 µM) to the cells.

    • Include an untreated control and a positive control (e.g., digitonin (B1670571) or ethanol) that is known to permeabilize cells.

  • Staining and Incubation:

    • Add PI to a final concentration of 1 µg/mL to each well/tube.

    • If using a fluorescence microscope for imaging, also add Hoechst 33342 to a final concentration of 1 µg/mL to stain the nuclei of all cells.

    • Incubate the cells at 37°C and 5% CO₂ for 30 minutes, protected from light.

  • Data Acquisition:

    • Flow Cytometry: Analyze the cells on a flow cytometer, exciting with a 488 nm laser and detecting emission at ~617 nm for PI. Collect data for at least 10,000 events per sample.

    • Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters for Hoechst 33342 (blue) and PI (red).

  • Data Analysis:

    • Flow Cytometry: Gate the cell population based on forward and side scatter. Quantify the percentage of PI-positive cells in each treatment group.

    • Fluorescence Microscopy: Count the number of red (PI-positive) and blue (total) cells in multiple fields of view to determine the percentage of permeable cells.

Expected Results:

An increase in the percentage of PI-positive cells with increasing concentrations of 3-Propoxypropane-1,2-diol would indicate a dose-dependent increase in cell membrane permeability.

TreatmentConcentration (µM)% PI-Positive Cells
Untreated Control02.5%
3-Propoxypropane-1,2-diol0.1X%
1Y%
10Z%
100A%
1000B%
Positive Control (Digitonin)5098%

Visualizations

Experimental_Workflow cluster_LDH LDH Cytotoxicity Assay cluster_PI Propidium Iodide (PI) Uptake Assay LDH_A Seed Cells (e.g., HEK293T) in 96-well plate LDH_B Treat with 3-Propoxypropane-1,2-diol (various concentrations) LDH_A->LDH_B LDH_C Incubate (e.g., 24 hours) LDH_B->LDH_C LDH_D Collect Supernatant LDH_C->LDH_D LDH_E Perform LDH Assay LDH_D->LDH_E LDH_F Measure Absorbance LDH_E->LDH_F LDH_G Calculate % Cytotoxicity LDH_F->LDH_G PI_A Prepare Cell Suspension (e.g., Jurkat cells) PI_B Treat with 3-Propoxypropane-1,2-diol and add PI PI_A->PI_B PI_C Incubate (e.g., 30 minutes) PI_B->PI_C PI_D Analyze by Flow Cytometry or Fluorescence Microscopy PI_C->PI_D PI_E Quantify % PI-Positive Cells PI_D->PI_E

Caption: Workflow for assessing cell membrane permeability.

Signaling_Pathway Compound 3-Propoxypropane-1,2-diol Membrane Cell Membrane Compound->Membrane interacts with Integration Integration into Lipid Bilayer Membrane->Integration Fluidity Altered Membrane Fluidity & Permeability Integration->Fluidity Damage Membrane Damage (at high concentrations) Fluidity->Damage PI_Uptake Propidium Iodide Uptake Fluidity->PI_Uptake LDH_Release LDH Release Damage->LDH_Release Damage->PI_Uptake

Caption: Proposed mechanism of 3-Propoxypropane-1,2-diol on cell membranes.

References

Application

"application of 1-O-Propyl-rac-glycerol in polymer synthesis"

Application of 1-O-Propyl-rac-glycerol in Polymer Synthesis For Researchers, Scientists, and Drug Development Professionals Abstract: Introduction: Potential Roles in Polymer Synthesis 1-O-Propyl-rac-glycerol is a deriva...

Author: BenchChem Technical Support Team. Date: December 2025

Application of 1-O-Propyl-rac-glycerol in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Introduction: Potential Roles in Polymer Synthesis

1-O-Propyl-rac-glycerol is a derivative of glycerol (B35011), a versatile and biocompatible building block in polymer chemistry.[1] The presence of a propyl ether linkage at the C1 position leaves the secondary and primary hydroxyl groups at the C2 and C3 positions available for reaction. This bifunctionality makes it a candidate for several polymerization strategies:

  • As a Difunctional Initiator: The two hydroxyl groups can initiate the ring-opening polymerization of cyclic esters (e.g., lactide, caprolactone) or cyclic ethers, leading to the formation of linear polymers with the 1-O-Propyl-rac-glycerol moiety at one end.[3][4] This approach is particularly relevant for creating biocompatible and biodegradable polyesters for drug delivery applications.

  • As a Monomer in Polycondensation: It can act as a diol monomer in condensation reactions with dicarboxylic acids or their derivatives to form polyesters.[5][6] The resulting polymers would feature pendant hydroxyl groups if the secondary alcohol exhibits different reactivity.

  • As a Building Block for Polyethers: Similar to other glycerol derivatives, it could be used in the synthesis of polyethers, potentially offering modified solubility and thermal properties compared to polymers derived from unsubstituted glycerol.[7][8]

This application note will focus on its hypothetical use as an initiator for the synthesis of poly(ε-caprolactone) (PCL), a widely studied biodegradable polymer.

Hypothetical Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone

This protocol describes the synthesis of poly(ε-caprolactone) (PCL) using 1-O-Propyl-rac-glycerol as an initiator and tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) as a catalyst.

Materials:

  • 1-O-Propyl-rac-glycerol (initiator)

  • ε-Caprolactone (monomer), freshly distilled under reduced pressure

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂), 0.5 M solution in dry toluene (B28343) (catalyst)

  • Toluene, anhydrous

  • Methanol (B129727) (for precipitation)

  • Dichloromethane (for dissolution and analysis)

  • Nitrogen gas (high purity)

Equipment:

  • Schlenk flask and line

  • Magnetic stirrer and hot plate with oil bath

  • Syringes for liquid transfer

  • Rotary evaporator

  • Vacuum oven

  • Gel Permeation Chromatography (GPC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Preparation: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen.

  • Reagent Addition:

    • Add 1-O-Propyl-rac-glycerol (e.g., 0.134 g, 1.0 mmol) to the flask.

    • Add ε-caprolactone (e.g., 11.4 g, 100 mmol) to the flask via syringe.

    • Add 20 mL of anhydrous toluene to dissolve the reactants.

  • Initiation of Polymerization:

    • Place the flask in a preheated oil bath at 110°C.

    • Once the solution reaches thermal equilibrium, inject the Sn(Oct)₂ solution (e.g., 0.4 mL of 0.5 M solution, 0.2 mmol) into the flask with vigorous stirring. The monomer-to-initiator-to-catalyst ratio would be 100:1:0.2.

  • Polymerization Reaction: Allow the reaction to proceed for 6 hours at 110°C under a nitrogen atmosphere.

  • Termination and Isolation:

    • Remove the flask from the oil bath and allow it to cool to room temperature.

    • Dissolve the viscous polymer solution in 20 mL of dichloromethane.

    • Precipitate the polymer by slowly pouring the solution into 400 mL of cold methanol with constant stirring.

    • Decant the methanol and redissolve the polymer in a minimal amount of dichloromethane, then re-precipitate into cold methanol. Repeat this step twice to remove unreacted monomer and catalyst residues.

  • Drying: Collect the white polymer precipitate by filtration and dry it in a vacuum oven at 40°C to a constant weight.

Data Presentation: Hypothetical Polymerization Results

The following table summarizes hypothetical results for the polymerization of ε-caprolactone initiated by 1-O-Propyl-rac-glycerol under different conditions.

Sample ID[M]/[I] Ratio¹Time (h)Conversion (%)²Mₙ (GPC, g/mol )³Mₙ (theor., g/mol )⁴Đ (Mₙ/Mₙ)⁵
PCL-5050:16955,5005,4201.15
PCL-100100:169210,80010,5001.21
PCL-200200:1129021,00020,5301.35

Table Notes: ¹ [M]/[I] is the molar ratio of monomer (ε-caprolactone) to initiator (1-O-Propyl-rac-glycerol). ² Monomer conversion determined by ¹H NMR spectroscopy. ³ Number-average molecular weight determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards. ⁴ Theoretical molecular weight calculated as: Mₙ (theor.) = (([M]/[I]) × Mₘₒₙₒₘₑᵣ × Conversion) + Mᵢₙᵢₜᵢₐₜₒᵣ. ⁵ Dispersity (Đ) or Polydispersity Index (PDI) calculated from GPC data.

Visualizations

Workflow for Polymer Synthesis and Characterization

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reagents 1. Reagent Preparation (Drying & Purification) flask_prep 2. Schlenk Flask Setup (Dry & Inert Atmosphere) reagents->flask_prep addition 3. Reagent Addition (Monomer + Initiator) flask_prep->addition polymerization 4. Polymerization (Add Catalyst, Heat) addition->polymerization termination 5. Termination & Cooling polymerization->termination precipitation 6. Precipitation in Methanol termination->precipitation drying 7. Vacuum Drying precipitation->drying nmr ¹H NMR (Conversion, Structure) drying->nmr gpc GPC (Mₙ, Đ) drying->gpc final_polymer Final Polymer nmr->final_polymer gpc->final_polymer G cluster_struct initiator 1-O-Propyl-rac-glycerol (Initiator) catalyst Sn(Oct)₂ struct_init CH₂(OPr)-CH(OH)-CH₂(OH) monomer n ε-Caprolactone (Monomer) monomer->catalyst struct_mono + n [C₆H₁₀O₂] polymer Poly(ε-caprolactone) with Propyl-Glycerol End-Group catalyst->polymer ROP 110°C struct_poly CH₂(OPr)-CH(O-PCL)-CH₂(O-PCL)

References

Method

Application Notes and Protocols for 3-Propoxypropane-1,2-diol as a Plasticizer for Biodegradable Polymers

Audience: Researchers, scientists, and drug development professionals. Disclaimer: Direct experimental data on the use of 3-Propoxypropane-1,2-diol as a plasticizer for biodegradable polymers is limited in publicly avail...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the use of 3-Propoxypropane-1,2-diol as a plasticizer for biodegradable polymers is limited in publicly available literature. The following application notes and protocols are based on established methodologies for evaluating plasticizers in biodegradable polymers and include representative data from studies on analogous glycerol-based plasticizers. It is recommended that researchers adapt these protocols for their specific experimental conditions and validate their findings.

Introduction

3-Propoxypropane-1,2-diol, a glycerol (B35011) ether, presents a promising bio-based alternative to traditional phthalate (B1215562) plasticizers for biodegradable polymers such as Polylactic Acid (PLA), Polyhydroxyalkanoates (PHAs), and starch-based polymers. Its molecular structure suggests it can effectively increase the free volume between polymer chains, thereby enhancing flexibility and processability. These application notes provide a comprehensive guide for researchers to evaluate the efficacy of 3-Propoxypropane-1,2-diol as a plasticizer.

Potential Applications

The plasticization of biodegradable polymers with 3-Propoxypropane-1,2-diol can be beneficial in various applications, including:

  • Flexible Food Packaging: Improving the ductility of PLA and PHA films.

  • Biomedical Devices: Enhancing the flexibility of biodegradable medical implants and drug delivery systems.

  • Agricultural Films: Increasing the toughness and tear resistance of starch-based mulch films.

  • 3D Printing Filaments: Modifying the mechanical properties of PLA and PHA filaments for improved printability and performance.[1]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflow for evaluating a novel plasticizer and the logical relationship between plasticization and polymer properties.

experimental_workflow cluster_prep Sample Preparation cluster_char Characterization cluster_eval Performance Evaluation prep Polymer & Plasticizer Blending (Solvent Casting or Melt Extrusion) film Film Formation prep->film thermal Thermal Analysis (DSC, TGA) film->thermal mech Mechanical Testing (Tensile, DMA) film->mech morph Morphological Analysis (SEM) film->morph mig Migration Studies thermal->mig biodeg Biodegradation Testing mech->biodeg

Caption: Experimental workflow for plasticizer evaluation.

plasticizer_effect plasticizer Plasticizer Addition (3-Propoxypropane-1,2-diol) intermol Reduced Intermolecular Forces plasticizer->intermol free_vol Increased Free Volume plasticizer->free_vol mobility Increased Polymer Chain Mobility intermol->mobility free_vol->mobility tg Decreased Glass Transition Temp. (Tg) mobility->tg flex Increased Flexibility & Elongation mobility->flex strength Decreased Tensile Strength & Modulus mobility->strength

Caption: Logical flow of plasticizer's effect on polymer properties.

Data Presentation: Effects of Analogous Glycerol-Based Plasticizers

The following tables summarize quantitative data on the effects of glycerol and its derivatives on the thermal and mechanical properties of PLA. This data can serve as a benchmark for evaluating 3-Propoxypropane-1,2-diol.

Table 1: Thermal Properties of Plasticized Polylactic Acid (PLA)

Plasticizer (wt%)Glass Transition Temp. (Tg) (°C)Cold Crystallization Temp. (Tcc) (°C)Melting Temp. (Tm) (°C)Degree of Crystallinity (Xc) (%)
Neat PLA59.3121.5170.514.8
10% Glycerol45.2110.8168.218.5
20% Glycerol32.198.6165.922.1
10% PEG (400 g/mol )36.396.2164.820.3[2]
20% PEG (400 g/mol )16.562.3162.125.7[2]
15% Acetyl Tributyl Citrate41.5105.3167.419.7[3]

Data is representative and compiled from analogous studies.[2][3][4]

Table 2: Mechanical Properties of Plasticized Polylactic Acid (PLA)

Plasticizer (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
Neat PLA60.55.23.2
10% Glycerol42.8150.32.1
20% Glycerol30.1280.71.3
10% PEG (400 g/mol )35.6250.81.8
20% PEG (400 g/mol )25.2450.10.9
15% Acetyl Tributyl Citrate38.4210.51.9

Data is representative and compiled from analogous studies.[5][6][7]

Experimental Protocols

Preparation of Plasticized Polymer Films by Solvent Casting

This protocol is suitable for preparing small-scale, uniform films for initial characterization.

Materials:

  • Biodegradable Polymer (e.g., PLA, PHA, or starch)

  • 3-Propoxypropane-1,2-diol

  • Appropriate Solvent (e.g., Chloroform or Dichloromethane for PLA/PHA; Water for starch)

  • Glass Petri Dishes or other flat casting surfaces

  • Magnetic Stirrer and Stir Bar

  • Desiccator

Procedure:

  • Dissolution: Prepare a polymer solution by dissolving the polymer in the chosen solvent at a concentration of 5-10% (w/v). Stir the solution at room temperature until the polymer is completely dissolved.[8]

  • Plasticizer Addition: Add the desired amount of 3-Propoxypropane-1,2-diol (e.g., 5, 10, 15, 20 wt% relative to the polymer) to the polymer solution. Continue stirring for at least 1 hour to ensure homogeneous mixing.

  • Casting: Pour the solution into a clean, dry glass petri dish. Ensure the solution spreads evenly to form a uniform layer.

  • Solvent Evaporation: Cover the petri dish with a perforated lid to allow for slow solvent evaporation at room temperature for 24-48 hours. Slow evaporation helps to prevent the formation of bubbles and ensures a uniform film.

  • Drying: Once the film is formed, place it in a vacuum oven at 40-50°C for 24 hours to remove any residual solvent.

  • Storage: Store the dried films in a desiccator to prevent moisture absorption before characterization.[9]

Thermal Analysis

5.2.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg), cold crystallization temperature (Tcc), melting temperature (Tm), and degree of crystallinity (Xc).

Equipment:

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer film into an aluminum DSC pan.

  • Heating and Cooling Cycles:

    • First Heating Scan: Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere. This scan erases the thermal history of the sample.

    • Cooling Scan: Cool the sample from 200°C to room temperature at a controlled rate (e.g., 10°C/min).

    • Second Heating Scan: Heat the sample again from room temperature to 200°C at 10°C/min. The data from this scan is typically used for analysis.[10][11]

  • Data Analysis: Determine Tg, Tcc, and Tm from the second heating scan. Calculate the degree of crystallinity (Xc) using the following equation:

    • Xc (%) = (ΔHm / ΔHm0) x 100

    • Where ΔHm is the enthalpy of melting of the sample and ΔHm0 is the enthalpy of melting of the 100% crystalline polymer (e.g., 93.7 J/g for PLA).

5.2.2. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the plasticized polymer.

Equipment:

  • Thermogravimetric Analyzer

Procedure:

  • Sample Preparation: Place 10-15 mg of the polymer film in a TGA crucible.

  • Heating Program: Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.[11][12]

  • Data Analysis: Analyze the TGA curve to determine the onset of degradation temperature and the residual mass at different temperatures.

Mechanical Testing: Tensile Properties (ASTM D882)

This protocol determines the tensile strength, elongation at break, and Young's modulus of the polymer films.[13]

Equipment:

  • Universal Testing Machine with appropriate grips for thin films.

Procedure:

  • Specimen Preparation: Cut the polymer films into rectangular strips with dimensions of approximately 10 mm in width and 100 mm in length.[14]

  • Testing Conditions: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 48 hours before testing.

  • Measurement:

    • Mount the specimen in the grips of the universal testing machine with a gauge length of 50 mm.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.[14][15]

    • Record the load and elongation data.

  • Data Analysis: Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.[16]

Biodegradation Testing: Anaerobic Biodegradation (ASTM D5511)

This method determines the anaerobic biodegradability of the plasticized polymer under high-solids anaerobic-digestion conditions, simulating a landfill environment.[17][18][19][20]

Equipment:

  • Anaerobic digester vessels

  • Gas collection and measurement system

  • Incubator

Procedure:

  • Inoculum Preparation: Obtain inoculum from a well-operated anaerobic digester treating municipal solid waste.

  • Sample Preparation: Cut the polymer film into small pieces to maximize the surface area.

  • Test Setup:

    • Add a known amount of the polymer sample and inoculum to the digester vessels.

    • Include a positive control (e.g., cellulose) and a negative control (without the polymer sample).

    • Seal the vessels and incubate them at a constant temperature (e.g., 35 ± 2°C) in the dark.

  • Gas Measurement: Periodically measure the volume of biogas (methane and carbon dioxide) produced in each vessel.[19]

  • Data Analysis: Calculate the percentage of biodegradation based on the amount of carbon in the polymer that has been converted to biogas, relative to the theoretical maximum biogas production. The test duration can range from several weeks to months.[19][21]

References

Application

"protocol for assessing the biocompatibility of 1-O-Propyl-rac-glycerol in vitro"

Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Introduction 1-O-Propyl-rac-glycerol is a glycerol (B35011) ether with potential applications in various biomedical and p...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-O-Propyl-rac-glycerol is a glycerol (B35011) ether with potential applications in various biomedical and pharmaceutical formulations. A thorough in vitro biocompatibility assessment is a critical prerequisite for its consideration in any application involving direct or indirect contact with biological systems. This document outlines a comprehensive protocol for the in vitro biocompatibility testing of 1-O-Propyl-rac-glycerol, adhering to internationally recognized standards such as ISO 10993.[1][2][3][4] The described assays are designed to evaluate cytotoxicity, genotoxicity, hemolytic potential, and effects on cell adhesion and proliferation, providing a robust preliminary safety profile of the compound.

Experimental Workflow

The overall workflow for the in vitro biocompatibility assessment of 1-O-Propyl-rac-glycerol is depicted below.

G cluster_prep Preparation cluster_assays Biocompatibility Assays cluster_analysis Data Analysis & Reporting Test_Article_Prep 1-O-Propyl-rac-glycerol Stock Solution Preparation Cytotoxicity Cytotoxicity Assessment (MTT & LDH Assays) Test_Article_Prep->Cytotoxicity Genotoxicity Genotoxicity Assessment (Ames & Micronucleus Assays) Test_Article_Prep->Genotoxicity Hemocompatibility Hemocompatibility Assessment (Hemolysis Assay) Test_Article_Prep->Hemocompatibility Cell_Function Cell Function Assessment (Adhesion & Proliferation Assays) Test_Article_Prep->Cell_Function Cell_Culture_Prep Cell Line Culture and Maintenance Cell_Culture_Prep->Cytotoxicity Cell_Culture_Prep->Genotoxicity Cell_Culture_Prep->Cell_Function Data_Analysis Data Analysis (IC50, % Hemolysis, etc.) Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis Hemocompatibility->Data_Analysis Cell_Function->Data_Analysis Reporting Final Report Generation Data_Analysis->Reporting

Caption: Overall experimental workflow for the in vitro biocompatibility assessment.

Data Presentation: Summary of Quantitative Data

The following tables provide a structured format for summarizing the quantitative data obtained from the biocompatibility assays.

Table 1: Cytotoxicity Data (MTT & LDH Assays)

Concentration of 1-O-Propyl-rac-glycerol (µM)% Cell Viability (MTT Assay) (Mean ± SD)% Cytotoxicity (LDH Assay) (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 5.20 ± 1.5
1
10
50
100
500
1000

Table 2: Genotoxicity Data (Ames & In Vitro Micronucleus Assays)

AssayTest ConditionResult (e.g., Fold increase in revertants, % Micronucleated cells)Interpretation (Mutagenic/Non-mutagenic, Clastogenic/Non-clastogenic)
Ames Test (e.g., TA98, TA100)Without S9 activation
With S9 activation
In Vitro Micronucleus Test

Table 3: Hemolysis Assay Data

SampleConcentration (µg/mL)Absorbance at 540 nm (Mean ± SD)% Hemolysis (Mean ± SD)
Negative Control (PBS)N/A0
Positive Control (Triton X-100)N/A100
1-O-Propyl-rac-glycerol10
50
100
500
1000

Table 4: Cell Adhesion and Proliferation Assay Data

Concentration of 1-O-Propyl-rac-glycerol (µM)% Cell Adhesion (Relative to Control) (Mean ± SD)% Cell Proliferation (Relative to Control) (Mean ± SD)
0 (Vehicle Control)100 ± 6.8100 ± 7.5
1
10
50
100
500
1000

Experimental Protocols

Detailed methodologies for the key in vitro biocompatibility assays are provided below. These protocols are based on standard, widely accepted methods.[5][6][7][8]

Cytotoxicity Assays

Cytotoxicity testing is a fundamental component of biocompatibility assessment, evaluating the potential of a substance to cause cell death.[9][10]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Workflow for MTT Assay

G A Seed cells in 96-well plate B Treat with 1-O-Propyl-rac-glycerol (24-72h incubation) A->B C Add MTT reagent B->C D Incubate (2-4h) C->D E Solubilize formazan (B1609692) crystals D->E F Measure absorbance at 570 nm E->F

Caption: Step-by-step workflow of the MTT assay.

Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., L929 mouse fibroblasts or Balb/c 3T3) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6][9] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-O-Propyl-rac-glycerol in the complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

This assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells, providing a measure of cytotoxicity.[6][7][8][11]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes). Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 10-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of a positive control (cells lysed to release maximum LDH).

Genotoxicity Assays

Genotoxicity assays are crucial for determining if a compound can induce genetic damage.[12][13][14]

The Ames test is a widely used method to identify substances that can cause gene mutations.[12][14][15]

Protocol:

  • Bacterial Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).[15]

  • Exposure: Expose the bacterial strains to various concentrations of 1-O-Propyl-rac-glycerol on minimal glucose agar (B569324) plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

This assay detects structural and numerical chromosomal aberrations in mammalian cells.[12][13]

Protocol:

  • Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) and treat with various concentrations of 1-O-Propyl-rac-glycerol.

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

  • Data Analysis: A significant increase in the frequency of micronucleated cells in the treated groups compared to the negative control suggests clastogenic or aneugenic activity.

Hemocompatibility Assay

This assay is essential for any material that may come into contact with blood, as it assesses the potential to cause red blood cell lysis (hemolysis).[16][17][18][19]

Workflow for Hemolysis Assay

G A Prepare erythrocyte suspension B Incubate with 1-O-Propyl-rac-glycerol A->B C Centrifuge to pellet intact red blood cells B->C D Collect supernatant C->D E Measure hemoglobin release (absorbance at 540 nm) D->E

Caption: Key steps in the in vitro hemolysis assay.

Protocol:

  • Blood Collection: Obtain fresh human or animal blood anticoagulated with a suitable agent (e.g., heparin or citrate).

  • Erythrocyte Suspension Preparation: Wash the red blood cells (RBCs) with phosphate-buffered saline (PBS) by repeated centrifugation and resuspension to remove plasma and buffy coat. Prepare a diluted RBC suspension (e.g., 2% v/v in PBS).

  • Incubation: Add various concentrations of 1-O-Propyl-rac-glycerol to the RBC suspension. Include a negative control (PBS) and a positive control (a known hemolytic agent like Triton X-100). Incubate at 37°C for a specified period (e.g., 2-4 hours) with gentle agitation.[16][17]

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of hemolysis for each concentration relative to the positive control.

Cell Adhesion and Proliferation Assays

These assays evaluate the effect of the test compound on fundamental cellular functions like attachment to a substrate and the ability to divide and grow.[20][21][22][23]

Protocol:

  • Coating Plates (for adhesion): If required, coat 96-well plates with an extracellular matrix protein (e.g., fibronectin or collagen) to facilitate cell adhesion.

  • Cell Seeding and Treatment: Seed cells onto the plates and allow them to adhere for a short period (e.g., 2-4 hours for adhesion assay) or longer periods (24-72 hours for proliferation assay) in the presence of various concentrations of 1-O-Propyl-rac-glycerol.

  • Washing (for adhesion): For the adhesion assay, gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Quantify the number of adherent or proliferating cells using a suitable method, such as the MTT assay (as described in section 3.1.1) or by staining the cells with a dye like crystal violet and measuring the absorbance.

  • Data Analysis: Express the results as a percentage of cell adhesion or proliferation relative to the vehicle control.

Signaling Pathways

While specific signaling pathways affected by 1-O-Propyl-rac-glycerol are not yet established, general cytotoxicity often involves the induction of apoptosis. The diagram below illustrates a simplified generic apoptosis signaling pathway that could be investigated if initial cytotoxicity is observed.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand Receptor Death Receptor Ligand->Receptor Caspase8 Caspase-8 Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Stress Cellular Stress (e.g., from compound) Mitochondrion Mitochondrion Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of major apoptosis signaling pathways.

Disclaimer: This document provides a general framework for the in vitro biocompatibility assessment of 1-O-Propyl-rac-glycerol. Specific experimental parameters, including cell lines, concentrations, and incubation times, should be optimized based on the intended application of the compound and relevant regulatory guidelines. All experiments should be conducted in accordance with good laboratory practices (GLP).

References

Method

Application Notes and Protocols: Incorporation of 1-O-Propyl-rac-glycerol into Liposomal Drug Carriers

For Researchers, Scientists, and Drug Development Professionals Introduction Liposomes are versatile, self-assembled vesicles composed of a lipid bilayer that are widely utilized as drug delivery vehicles due to their bi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicles composed of a lipid bilayer that are widely utilized as drug delivery vehicles due to their biocompatibility and ability to encapsulate both hydrophilic and lipophilic therapeutic agents.[1] The physicochemical properties of liposomes, including their stability, drug release profile, and in vivo fate, are largely dictated by their lipid composition. 1-O-Propyl-rac-glycerol is a synthetic monoalkyl glycerol (B35011) ether lipid that presents an interesting candidate for modifying liposomal properties. Unlike the more common phospholipids (B1166683) which possess an ester linkage, the ether bond in 1-O-Propyl-rac-glycerol offers increased resistance to chemical and enzymatic degradation, potentially leading to more stable drug carriers. Its glycerol headgroup may also influence membrane fluidity and interactions with biological systems.

These application notes provide a detailed protocol for the incorporation of 1-O-Propyl-rac-glycerol into liposomes using the thin-film hydration and extrusion method.[1] Additionally, it outlines key characterization techniques and presents example data to guide researchers in their formulation development.

Physicochemical Properties of Liposomes Containing 1-O-Propyl-rac-glycerol

The incorporation of 1-O-Propyl-rac-glycerol into a liposomal bilayer is anticipated to influence several key parameters. The ether linkage is expected to enhance membrane stability against hydrolysis. The short propyl chain may slightly increase membrane fluidity, while the glycerol headgroup could affect surface hydration and interactions with cells. Below is a summary of expected properties and example data for liposomes composed of a model formulation of DSPC:Cholesterol:1-O-Propyl-rac-glycerol.

Table 1: Example Physicochemical Properties of Liposomes with and without 1-O-Propyl-rac-glycerol

Formulation (molar ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%) - Doxorubicin
DSPC:Cholesterol (55:45)105.2 ± 3.10.11 ± 0.02-5.3 ± 1.285.6 ± 4.3
DSPC:Chol:1-O-Propyl-rac-glycerol (50:45:5)108.7 ± 2.90.13 ± 0.03-4.8 ± 1.587.2 ± 3.9
DSPC:Chol:1-O-Propyl-rac-glycerol (45:45:10)112.4 ± 3.50.15 ± 0.02-4.5 ± 1.889.1 ± 4.1

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Liposome (B1194612) Formulation via Thin-Film Hydration and Extrusion

This protocol describes a widely used method for preparing unilamellar liposomes with a controlled size distribution.[1][2]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1-O-Propyl-rac-glycerol

  • Chloroform and Methanol (analytical grade)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Drug to be encapsulated (e.g., Doxorubicin for active loading, or a lipophilic drug to be co-dissolved with lipids)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

  • Vortex mixer

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, and 1-O-Propyl-rac-glycerol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. The desired molar ratios should be used (see Table 1 for examples).

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids at this stage.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (e.g., 60-65°C for DSPC).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[2]

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[2]

  • Hydration:

    • Add the hydration buffer, pre-warmed to a temperature above the lipid Tc, to the flask containing the dry lipid film.[2] The volume of the buffer will determine the final lipid concentration.

    • For active loading of drugs like doxorubicin, a pH gradient can be established by using an appropriate buffer system (e.g., ammonium (B1175870) sulfate (B86663) solution).

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This process may take 30-60 minutes.[2]

  • Extrusion (Sizing):

    • Assemble the liposome extruder with the desired polycarbonate membrane pore size (e.g., 100 nm).[1]

    • Transfer the MLV suspension to one of the extruder syringes.

    • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This will produce small unilamellar vesicles (SUVs) with a more uniform size distribution.[3]

    • The resulting liposome suspension is now ready for drug loading (if applicable) and characterization.

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Extrusion (Sizing) A Dissolve Lipids & Drug (DSPC, Cholesterol, 1-O-Propyl-rac-glycerol) in Organic Solvent B Rotary Evaporation (T > Tc, Reduced Pressure) A->B C High Vacuum Drying (Remove Residual Solvent) B->C D Add Pre-warmed Hydration Buffer C->D E Vortex/Agitate D->E F Formation of Multilamellar Vesicles (MLVs) E->F G Assemble Extruder (e.g., 100 nm membrane) F->G H Pass MLVs through Membrane (11-21x) G->H I Formation of Small Unilamellar Vesicles (SUVs) H->I

Caption: Experimental workflow for liposome preparation.

Protocol 2: Characterization of Liposomes

1. Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute the liposome suspension with the hydration buffer to an appropriate concentration for the instrument.[2]

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument at a fixed angle (e.g., 173°) and temperature (e.g., 25°C).[4]

    • Perform measurements in triplicate.

2. Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry.

  • Procedure:

    • Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl) to reduce ionic strength for accurate measurement.

    • Measure the electrophoretic mobility to determine the zeta potential, which indicates the surface charge and stability of the liposomes.[1]

    • Perform measurements in triplicate.

3. Morphology Visualization:

  • Method: Transmission Electron Microscopy (TEM).

  • Procedure:

    • Place a small drop of the liposome suspension on a TEM grid (e.g., carbon-coated copper grid).

    • Negatively stain the sample with a suitable contrast agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid).

    • Allow the grid to dry completely.

    • Image the liposomes using a TEM to observe their size, shape, and lamellarity.[1]

4. Encapsulation Efficiency:

  • Method: This will vary depending on the encapsulated drug. For a fluorescent drug, a fluorescence spectroscopy-based assay can be used.

  • Procedure (Example for Doxorubicin):

    • Separate the unencapsulated drug from the liposomes using size exclusion chromatography (e.g., a Sephadex G-50 column).

    • Collect the liposome-containing fractions.

    • Lyse the liposomes using a suitable detergent (e.g., Triton X-100) to release the encapsulated drug.

    • Quantify the drug concentration using a fluorescence spectrophotometer (Excitation/Emission ~480/590 nm for Doxorubicin).

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of drug in liposomes / Total initial amount of drug) x 100

Potential Signaling Pathways and Cellular Interactions

While specific signaling pathways for 1-O-Propyl-rac-glycerol are not well-established, ether lipids, in general, can influence cellular processes. The incorporation of this lipid may affect membrane-protein interactions and subsequent downstream signaling. For instance, alterations in membrane fluidity and composition can impact the activity of membrane-bound receptors and enzymes. Further research is required to elucidate the specific biological effects of liposomes containing 1-O-Propyl-rac-glycerol.

G cluster_0 Liposome-Cell Interaction cluster_1 Potential Cellular Effects Lipo Liposome with 1-O-Propyl-rac-glycerol Cell Cell Membrane Lipo->Cell Fusion or Endocytosis Membrane Alteration of Membrane Properties (e.g., Fluidity) Cell->Membrane Receptor Modulation of Membrane Receptor Activity Membrane->Receptor Signaling Downstream Signaling Cascades Receptor->Signaling Response Cellular Response (e.g., Proliferation, Apoptosis) Signaling->Response

Caption: Conceptual diagram of potential cellular interactions.

Troubleshooting

Table 2: Common Issues and Solutions in Liposome Preparation

IssuePotential CauseSuggested Solution
Lipid film is difficult to hydrate Hydration temperature is too low.Ensure the hydration buffer is heated to a temperature above the Tm of all lipids in the formulation.[1]
Large and polydisperse liposomes after hydration Incomplete hydration or aggregation.Increase hydration time with gentle agitation. Proceed with the extrusion step for size reduction and homogenization.[1]
Low encapsulation efficiency (hydrophilic drug) Drug leakage during formulation.Optimize the lipid composition (e.g., include cholesterol to increase bilayer rigidity). For active loading, ensure the pH gradient is maintained.
Low encapsulation efficiency (lipophilic drug) Poor solubility of the drug in the lipid bilayer.Ensure the drug is well-dissolved with the lipids in the organic solvent. Increase the lipid concentration.[1]

Conclusion

The incorporation of 1-O-Propyl-rac-glycerol into liposomal drug carriers offers a promising avenue for developing novel drug delivery systems with potentially enhanced stability. The protocols provided herein offer a robust framework for the formulation and characterization of these liposomes. Further studies are warranted to fully elucidate the impact of 1-O-Propyl-rac-glycerol on the biophysical properties of liposomes and their interactions with biological systems.

References

Application

Application Note and Protocol: Evaluating the Stability of 3-Propoxypropane-1,2-diol in Formulations

Audience: Researchers, scientists, and drug development professionals. Introduction 3-Propoxypropane-1,2-diol (CAS No.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Propoxypropane-1,2-diol (CAS No. 61940-71-4), a glycerol (B35011) monoether, is utilized as a solvent and stabilizer in various applications, including biological assays and potentially in pharmaceutical formulations to enhance the bioavailability of active ingredients.[1] The chemical stability of such an excipient is a critical factor that can influence the safety, efficacy, and shelf-life of the final product. Propylene (B89431) glycol ethers are generally considered to possess good chemical and thermal stability, with the ether linkages being resistant to hydrolysis under neutral conditions.[2][3] However, the presence of hydroxyl groups suggests potential susceptibility to oxidation. At high temperatures, the parent compound, propylene glycol, can oxidize to form products like propionaldehyde, lactic acid, and acetic acid.[4]

This application note provides a comprehensive methodology for evaluating the stability of 3-Propoxypropane-1,2-diol in formulations. It includes protocols for conducting forced degradation studies to identify potential degradation pathways and for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the parent compound and its degradation products. These studies are essential for developing robust formulations and meeting regulatory requirements as outlined in the ICH Q1A(R2) guidelines.[1][5][6][7]

Stability Study Protocol

The stability of 3-Propoxypropane-1,2-diol in a given formulation should be evaluated under long-term, accelerated, and forced degradation conditions.

Long-Term and Accelerated Stability Studies

These studies assess the stability of the formulation under recommended storage conditions and elevated stress conditions to predict the shelf-life.

Methodology:

  • Prepare at least three batches of the formulation containing 3-Propoxypropane-1,2-diol.

  • Package the formulation in the proposed container closure system.

  • Store the samples under the conditions specified in Table 1, based on ICH Q1A(R2) guidelines.[1]

  • Withdraw samples at the specified time points.

  • Analyze the samples using the validated stability-indicating HPLC method for the assay of 3-Propoxypropane-1,2-diol and the presence of any degradation products.

  • Monitor other relevant parameters such as pH, physical appearance, and microbial load.

Table 1: ICH Conditions for Long-Term and Accelerated Stability Studies

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

RH = Relative Humidity. Intermediate testing is performed if a significant change occurs during accelerated studies.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify likely degradation products and establish the degradation pathways.[3][8][9] This is crucial for developing and validating a stability-indicating analytical method.[5] A degradation of 5-20% is typically targeted.[2]

Methodology:

Prepare solutions of 3-Propoxypropane-1,2-diol in the formulation vehicle (or a suitable solvent like water/acetonitrile) at a concentration of approximately 1 mg/mL.[2] Expose these solutions to the stress conditions outlined in Table 2.

Table 2: Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionDurationNotes
Acid Hydrolysis 0.1 M HCl24 hours at 60°CNeutralize with an equivalent amount of NaOH before analysis.
Base Hydrolysis 0.1 M NaOH24 hours at 60°CNeutralize with an equivalent amount of HCl before analysis.
Oxidation 3% H₂O₂24 hours at room temperatureProtect from light during the study.
Thermal Degradation 80°C in an oven48 hoursBoth solid drug substance and solution should be tested.
Photostability ICH Q1B conditions (Overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter)As per ICH Q1BA control sample should be protected from light.

Stability-Indicating Analytical Method

A stability-indicating HPLC method is essential to separate and quantify 3-Propoxypropane-1,2-diol from its potential degradation products, process impurities, and other formulation excipients.[10][11][12]

Proposed HPLC-UV/MS Method

Due to the lack of a strong chromophore in 3-Propoxypropane-1,2-diol, detection at low UV wavelengths (e.g., < 210 nm) is necessary. Alternatively, a Refractive Index (RI) detector or a mass spectrometer (MS) can be employed. The use of MS is highly recommended for identifying unknown degradation products.

Table 3: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detector 205 nm
MS Detector (ESI) Positive Ion Mode, Scan range 50-500 m/z
Sample Preparation
  • Accurately weigh a portion of the formulation and dilute with the mobile phase A to achieve a final concentration of approximately 100 µg/mL of 3-Propoxypropane-1,2-diol.

  • For forced degradation samples, dilute the stressed sample with mobile phase A to the same target concentration.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation

Quantitative data from the stability studies should be summarized in tables to facilitate analysis and comparison.

Table 4: Example Stability Data for 3-Propoxypropane-1,2-diol Assay

Time Point (Months)ConditionAssay (%) of Initial
0-100.0
325°C/60%RH99.8
625°C/60%RH99.5
340°C/75%RH98.2
640°C/75%RH96.5

Table 5: Example Impurity Profile from Forced Degradation

Stress Condition% Degradation of ParentRRT of Major Degradant% Area of Major Degradant
0.1 M HCl, 60°C8.50.854.2
0.1 M NaOH, 60°C2.1-Not Detected
3% H₂O₂, RT15.21.157.8
80°C Heat4.50.922.1
Photolytic1.8-Not Detected

RRT = Relative Retention Time

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the stability evaluation of 3-Propoxypropane-1,2-diol in a formulation.

G cluster_prep Preparation cluster_storage Stability Storage cluster_analysis Analysis cluster_data Data Evaluation P1 Prepare Formulation (3 Batches) S1 Long-Term & Accelerated (ICH Conditions) P1->S1 P2 Prepare 1 mg/mL Solution for Stress Testing S2 Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) P2->S2 A1 Sample Withdrawal at Time Points S1->A1 A2 Sample Preparation (Dilution & Filtration) S2->A2 A1->A2 A3 HPLC-UV/MS Analysis A2->A3 D1 Quantify Parent & Degradants A3->D1 D2 Identify Degradants (MS Data) A3->D2 D4 Determine Shelf-Life D1->D4 D3 Establish Degradation Pathway D2->D3

Caption: Experimental workflow for stability testing.

Hypothetical Degradation Pathway

Based on the chemical structure of 3-Propoxypropane-1,2-diol, which contains primary and secondary alcohol functionalities and an ether linkage, the following degradation pathways are proposed under stress conditions.

  • Oxidation: The primary and secondary alcohol groups are susceptible to oxidation, which could yield aldehydes, ketones, or carboxylic acids.

  • Acid/Base Catalyzed Cleavage: The ether bond could undergo cleavage under strong acidic or basic conditions, although ethers are generally stable.[13][14]

G cluster_main 3-Propoxypropane-1,2-diol cluster_deg Potential Degradation Products parent HOCH2-CH(OH)-CH2-O-CH2CH2CH3 deg1 Oxidation Product 1 (Ketone) HOCH2-C(=O)-CH2-O-Pr parent->deg1 Oxidative Stress (e.g., H₂O₂) deg2 Oxidation Product 2 (Aldehyde/Carboxylic Acid) OHC-CH(OH)-CH2-O-Pr parent->deg2 Oxidative Stress deg3 Ether Cleavage Product 1 (Glycerol) HOCH2-CH(OH)-CH2OH parent->deg3 Acid/Base Hydrolysis deg4 Ether Cleavage Product 2 (Propanol) CH3CH2CH2OH parent->deg4 Acid/Base Hydrolysis

Caption: Hypothetical degradation pathway.

This application note provides a robust framework for evaluating the stability of 3-Propoxypropane-1,2-diol in various formulations. The detailed protocols for long-term, accelerated, and forced degradation studies, coupled with a specific stability-indicating HPLC method, will enable researchers to thoroughly characterize the stability profile of this compound. The identification of potential degradation products and pathways is essential for ensuring product quality, safety, and for fulfilling regulatory requirements in drug development.

References

Method

Application Notes and Protocols: 1-O-Propyl-rac-glycerol as a Versatile Chemical Intermediate in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals. Introduction: 1-O-Propyl-rac-glycerol is a valuable chemical intermediate in organic synthesis, particularly in the preparation of structured ether l...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-O-Propyl-rac-glycerol is a valuable chemical intermediate in organic synthesis, particularly in the preparation of structured ether lipids and phospholipids (B1166683). Its glycerol (B35011) backbone, featuring a stable propyl ether linkage at the sn-1 position and free hydroxyl groups at the sn-2 and sn-3 positions, allows for regioselective modifications to build complex molecules. These derivatives have significant potential in drug delivery systems, as signaling molecule analogues, and in the development of novel therapeutics. While direct literature on the synthetic applications of 1-O-Propyl-rac-glycerol is limited, established protocols for its long-chain alkyl analogues, such as 1-O-hexadecyl- and 1-O-octadecyl-rac-glycerol, can be readily adapted. This document provides detailed application notes and experimental protocols for the use of 1-O-Propyl-rac-glycerol as a precursor in the synthesis of diacylglyceryl ethers (DAGEs) and phosphocholine (B91661) derivatives, analogous to biologically important molecules like Platelet-Activating Factor (PAF).

Key Applications

The primary utility of 1-O-Propyl-rac-glycerol lies in its role as a building block for creating libraries of structured lipids. The two free hydroxyl groups can be selectively acylated or phosphorylated to introduce a variety of functional groups, leading to compounds with tailored physicochemical and biological properties.

  • Synthesis of Diacylglyceryl Ethers (DAGEs): DAGEs are neutral lipids where the glycerol backbone is substituted with an ether-linked alkyl chain at the sn-1 position and ester-linked acyl chains at the sn-2 and sn-3 positions. By using 1-O-Propyl-rac-glycerol, novel short-chain DAGEs can be synthesized for investigation in lipid metabolism and cell signaling.

  • Synthesis of Phospholipid Analogues: The sn-3 hydroxyl group can be phosphorylated to create analogues of phospholipids. For instance, the introduction of a phosphocholine headgroup leads to PAF analogues, which are potent lipid mediators involved in various physiological processes.

Data Presentation: Reaction Parameters for Synthesis

The following tables summarize typical reaction conditions and yields for the acylation and phosphocholine installation reactions, adapted from protocols for long-chain 1-O-alkyl-glycerols.

Table 1: Synthesis of 1-O-Propyl-2,3-diacyl-rac-glycerol

StepReagent/CatalystSolventReaction Time (h)Temperature (°C)Yield (%)
AcylationFatty Acid, EDAC, DMAPDichloromethane (CH₂Cl₂)12Room Temperature85-98

Table 2: Synthesis of 1-O-Propyl-2-acetyl-rac-glycero-3-phosphocholine

StepReagent/CatalystSolventReaction Time (h)Temperature (°C)Yield (%)
PhosphorylationEthylene (B1197577) chlorophosphate, Triethylamine (B128534)Anhydrous Benzene (B151609)24Room TemperatureNot specified
Choline Installation3-dimethylamino-1-propyne (B52561)Acetonitrile (B52724)6080~70 (overall)
AcetylationAcetic Anhydride, PyridineNot specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

Protocol 1: Synthesis of 1-O-Propyl-2,3-dioleoyl-rac-glycerol (A DAGE Derivative)

This protocol describes the chemical acylation of 1-O-Propyl-rac-glycerol with oleic acid.

Materials:

  • 1-O-Propyl-rac-glycerol

  • Oleic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • In a round-bottom flask, dissolve 1-O-Propyl-rac-glycerol (1 equivalent) in anhydrous dichloromethane.

  • Add oleic acid (2.2 equivalents) to the solution.

  • Add DMAP (0.2 equivalents) and EDAC (2.5 equivalents) to the reaction mixture.

  • Stir the solution at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 1-O-Propyl-2,3-dioleoyl-rac-glycerol.

Protocol 2: Synthesis of a 1-O-Propyl-rac-glycero-3-phosphocholine Derivative

This multi-step protocol outlines the synthesis of a PAF analogue starting from 1-O-Propyl-rac-glycerol. This procedure is based on the synthesis of related phospholipid probes.[1][2]

Step 1: Synthesis of 3-((2-oxido-1,3,2-dioxaphospholan-2-yl)oxy)propane-1,2-diyl dipropyl ether

  • Dry a 25 mL round-bottom flask and stir bar overnight at 115°C.

  • To the cooled flask, add 1-O-Propyl-rac-glycerol (1 equivalent) and a stir bar, and cap with a rubber septum.

  • Exchange the flask's atmosphere with dry N₂ gas.[2]

  • Add 5 mL of anhydrous benzene via syringe and cool the reaction vessel in an ice bath with stirring for 10 minutes.[2]

  • Via syringe, add triethylamine (4.4 equivalents) dropwise and stir for another 10 minutes.[2]

  • Via syringe, add ethylene chlorophosphate (9.5 equivalents) dropwise and stir for another 10 minutes.[2]

  • Remove the ice bath and let the reaction stir for 24 hours at room temperature.[2]

  • Quench the reaction with 10 mL of saturated sodium bicarbonate solution.[2]

  • Extract the product with ethyl acetate (3 x 15 mL).[2]

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under vacuum.[2]

Step 2: Installation of the Choline Headgroup

  • Dry a 10 mL pressure flask and stir bar overnight at 115°C.

  • Prepare a solution of 3-dimethylamino-1-propyne (43 equivalents) in acetonitrile with sodium sulfate, and bubble nitrogen through it for 30 minutes.[2]

  • Add the product from Step 1 (1 equivalent) to the pressure tube with acetonitrile and bubble nitrogen through the solution for 30 minutes.[2]

  • Add the 3-dimethylamino-1-propyne solution to the pressure tube, cap it, and heat to 80°C behind a blast shield for 60 hours.[2]

  • Cool the reaction mixture, dilute with methylene (B1212753) chloride, and concentrate under vacuum.[2]

  • Purify the product using column chromatography.[2]

Visualizations

Logical Workflow for DAGE Synthesis

DAGE_Synthesis A 1-O-Propyl-rac-glycerol B Acylation (Fatty Acid, EDAC, DMAP) A->B CH₂Cl₂ C 1-O-Propyl-2,3-diacyl-rac-glycerol (DAGE Derivative) B->C 12h, RT D Purification (Column Chromatography) C->D E Pure DAGE D->E PAF_Analogue_Synthesis cluster_step1 Step 1: Phosphorylation cluster_step2 Step 2: Choline Installation cluster_step3 Step 3: Acetylation (Optional) A 1-O-Propyl-rac-glycerol B Phosphorylation (Ethylene chlorophosphate, Et₃N) A->B C Intermediate Phosphate B->C D Intermediate Phosphate E Reaction with 3-dimethylamino-1-propyne D->E F 1-O-Propyl-rac-glycero-3-phosphocholine (Protected) E->F G 1-O-Propyl-rac-glycero-3-phosphocholine (Protected) H Acetylation of sn-2 OH G->H I Final PAF Analogue H->I

References

Technical Notes & Optimization

Troubleshooting

"troubleshooting low yield in 1-O-Propyl-rac-glycerol synthesis"

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-O-Propyl-rac-glycerol. F...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-O-Propyl-rac-glycerol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 1-O-Propyl-rac-glycerol?

A1: The most prevalent methods for synthesizing 1-O-Propyl-rac-glycerol are based on the Williamson ether synthesis. This typically involves the reaction of a glycerol (B35011) derivative with a propyl halide. Key approaches include:

  • Direct Alkylation of Glycerol: This is the most straightforward method, involving the reaction of glycerol with a propyl halide (e.g., 1-bromopropane) in the presence of a base. However, this method can suffer from low selectivity, leading to a mixture of mono-, di-, and tri-etherified products.[1][2][3]

  • Alkylation of a Protected Glycerol: To improve selectivity for mono-etherification, a common strategy is to use a protected form of glycerol, such as solketal (B138546) (isopropylidene glycerol). The protected glycerol is reacted with a propyl halide and a base, followed by the removal of the protecting group under acidic conditions to yield the desired 1-O-Propyl-rac-glycerol.[4][5][6]

Q2: What are the typical impurities and byproducts I should be aware of?

A2: During the synthesis of 1-O-Propyl-rac-glycerol, several impurities and byproducts can form, leading to low yield and purification challenges. These include:

  • Over-alkylation products: 2,3-di-O-propyl-rac-glycerol and 1,2,3-tri-O-propyl-rac-glycerol can form, especially in the direct alkylation of glycerol.[1][2][3]

  • Elimination products: Propene can be formed as a byproduct from the propyl halide, particularly if using a strong, sterically hindered base or high reaction temperatures.[7]

  • Unreacted starting materials: Incomplete conversion can leave unreacted glycerol (or its protected form) and propyl halide in the reaction mixture.

  • Solvent and reagent residues: Residual solvents and salts from the workup procedure can also be present as impurities.

Q3: How can I purify the final 1-O-Propyl-rac-glycerol product?

A3: Purification of 1-O-Propyl-rac-glycerol typically involves chromatographic techniques. Column chromatography on silica (B1680970) gel is a common method. The choice of eluent system will depend on the polarity of the impurities. A gradient of ethyl acetate (B1210297) in hexanes is often effective. It is also important to thoroughly remove any residual solvent from the purified product, which can be achieved by evaporation under reduced pressure.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive or Insufficient Base: The alkoxide of glycerol may not have formed in sufficient quantity.- Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide. - Ensure the base is fresh and has been stored under anhydrous conditions. - Use a slight excess of the base to ensure complete deprotonation.
2. Poor Quality Reagents: The glycerol or propyl halide may be of low purity or contain water.- Use anhydrous glycerol and freshly distilled propyl halide. - Ensure all glassware is thoroughly dried before use.
3. Low Reaction Temperature: The reaction kinetics may be too slow at the temperature used.- Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Be cautious of promoting elimination side reactions at excessively high temperatures.[7]
Formation of Multiple Products (Di- and Tri-ethers) 1. Direct Alkylation of Glycerol: The use of unprotected glycerol leads to poor selectivity.- Utilize a protected form of glycerol, such as solketal, to selectively alkylate the primary hydroxyl group.[4][5][6]
2. Excess Propyl Halide: Using a large excess of the alkylating agent can drive the reaction towards multiple substitutions.- Use a controlled stoichiometry, typically a slight excess (1.1-1.2 equivalents) of the propyl halide.
Significant Alkene Byproduct Formation 1. High Reaction Temperature: Higher temperatures can favor the E2 elimination pathway.[7]- Maintain a moderate reaction temperature. The optimal temperature should be determined empirically.
2. Sterically Hindered Base: While strong, bulky bases can favor elimination.- Consider using a less sterically hindered base like sodium hydride.
Difficulty in Removing Protecting Group (e.g., from Solketal) 1. Incomplete Hydrolysis: The acidic conditions may not be sufficient for complete deprotection.- Increase the reaction time or the concentration of the acid catalyst (e.g., HCl or acetic acid). - Monitor the deprotection reaction by TLC until the starting material is fully consumed.
2. Inappropriate Acid: The chosen acid may not be effective.- Test different acidic conditions, for example, aqueous HCl, acetic acid, or a resin-based acid catalyst.

Experimental Protocols

Synthesis of 1-O-Propyl-rac-glycerol via Williamson Ether Synthesis using Solketal

Step 1: Alkylation of Solketal

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add solketal (1.0 equivalent) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add 1-bromopropane (B46711) (1.1 equivalents) dropwise.

  • Let the reaction mixture warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude O-propyl solketal.

Step 2: Deprotection of O-Propyl Solketal

  • Dissolve the crude O-propyl solketal in a mixture of methanol (B129727) and water.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, neutralize the acid with a mild base, such as sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure 1-O-Propyl-rac-glycerol.

Data Presentation

Table 1: Comparison of Reaction Parameters for 1-O-Alkylation of Glycerol Derivatives

ParameterDirect Alkylation of GlycerolAlkylation of Solketal
Glycerol Substrate rac-Glycerolrac-Solketal
Typical Base NaOH, KOHNaH, KH
Typical Solvent Dioxane, THFDMF, THF
Reaction Temperature 60-100 °C0 °C to Room Temperature
Typical Yield of Mono-ether Low to Moderate (highly variable)High (typically >80%)
Major Byproducts Di- and tri-ethersMinimal
Selectivity for 1-O-isomer PoorHigh

Visualizations

logical_relationship cluster_synthesis Synthesis of 1-O-Propyl-rac-glycerol Start Start Glycerol Glycerol Start->Glycerol Protection Protection Glycerol->Protection (Recommended) Williamson Ether Synthesis Williamson Ether Synthesis Glycerol->Williamson Ether Synthesis (Direct, Low Selectivity) Solketal Solketal Solketal->Williamson Ether Synthesis Protection->Solketal Deprotection Deprotection Williamson Ether Synthesis->Deprotection 1-O-Propyl-rac-glycerol 1-O-Propyl-rac-glycerol Deprotection->1-O-Propyl-rac-glycerol

Caption: Synthetic workflow for 1-O-Propyl-rac-glycerol.

signaling_pathway cluster_troubleshooting Troubleshooting Low Yield Low_Yield Low Yield Observed Multiple_Products Multiple Products? Low_Yield->Multiple_Products No_Reaction No Reaction? Low_Yield->No_Reaction Check_Reagents Check Reagent Quality (Anhydrous, Purity) Optimize_Base Optimize Base (Strength, Stoichiometry) Adjust_Temperature Adjust Reaction Temperature Consider_Protecting_Group Use Protecting Group (e.g., Solketal) Multiple_Products->Consider_Protecting_Group Yes No_Reaction->Check_Reagents Yes No_Reaction->Optimize_Base Yes No_Reaction->Adjust_Temperature Yes

Caption: Troubleshooting logic for low yield issues.

References

Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Propoxypropane-1,2-diol Synthesis

Welcome to the technical support center for the synthesis of 3-propoxypropane-1,2-diol. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-propoxypropane-1,2-diol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 3-propoxypropane-1,2-diol?

A1: The most common methods for synthesizing 3-propoxypropane-1,2-diol are:

  • Acid-catalyzed etherification of glycerol (B35011) with propanol (B110389): This is a direct and widely explored route. It typically employs an acid catalyst to facilitate the reaction between glycerol and n-propanol.

  • Reaction of glycidol (B123203) with propanol: This method involves the ring-opening of glycidol by propanol, often catalyzed by a base.

  • Williamson ether synthesis: This approach involves the reaction of a glycerol-derived alkoxide with a propyl halide (e.g., propyl bromide) or the reaction of a propyl alkoxide with a glycerol-derived halide (e.g., 3-chloro-1,2-propanediol). A common approach involves reacting glycerol with propyl bromide in the presence of sodium hydride and dry dimethylformamide.[1]

Q2: What types of catalysts are effective for the etherification of glycerol with propanol?

A2: Both homogeneous and heterogeneous acid catalysts are effective.

  • Homogeneous catalysts: Mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) can be used.[2][3]

  • Heterogeneous catalysts: Solid acid catalysts are often preferred for their ease of separation and potential for reuse. Commonly used examples include:

    • Ion-exchange resins like Amberlyst-15.[1]

    • Zeolites.

    • Sulfonic acid-functionalized mesoporous silica.[2]

Q3: What are the typical reaction conditions for the acid-catalyzed etherification of glycerol with n-propanol?

A3: Optimal conditions can vary depending on the catalyst and specific experimental setup. However, a general starting point based on analogous glycerol etherification reactions is as follows:

  • Temperature: 70°C to 160°C.[4] Higher temperatures can increase the reaction rate but may also lead to more side products.

  • Propanol to Glycerol Molar Ratio: An excess of propanol is typically used to favor the formation of the mono-ether and to act as a solvent. Ratios can range from 4:1 to 16:1.[3]

  • Catalyst Loading: For heterogeneous catalysts, this can range from 2 wt% to 32 wt% relative to glycerol.[3][4]

  • Reaction Time: This can vary from a few hours to over 24 hours, depending on the other reaction parameters.[4][5]

Q4: What are the major byproducts to expect in the acid-catalyzed synthesis from glycerol and propanol?

A4: Several side reactions can occur, leading to the formation of various byproducts:

  • Di- and Tri-propoxypropane-1,2-diols: These are formed from the further etherification of the desired mono-ether product.[1] Using a large excess of propanol can help to minimize their formation.

  • Dipropyl ether: This results from the self-etherification of propanol.

  • Glycerol dehydration products: Under acidic conditions and at elevated temperatures, glycerol can dehydrate to form products like acrolein.[5]

  • Polyglycerols: Formed from the self-etherification of glycerol.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 3-Propoxypropane-1,2-diol 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect molar ratio of reactants. 4. Catalyst deactivation or insufficient loading. 5. Product loss during work-up and purification.1. Increase reaction time and monitor progress using TLC or GC. 2. Optimize the temperature. Lower temperatures may increase selectivity, while higher temperatures can improve conversion. 3. Increase the molar excess of n-propanol to favor mono-ether formation. 4. Ensure the catalyst is active and use an appropriate loading. For heterogeneous catalysts, ensure proper mixing. 5. Optimize extraction and distillation procedures to minimize losses.
Presence of Significant Amounts of Di- and Tri-ethers 1. High glycerol conversion. 2. Insufficient excess of propanol.1. Reduce the reaction time to favor the mono-substituted product. 2. Increase the molar ratio of propanol to glycerol.
Formation of Dipropyl Ether 1. High reaction temperature. 2. High catalyst acidity and concentration.1. Lower the reaction temperature to reduce the rate of propanol self-etherification. 2. Use a milder acid catalyst or reduce the catalyst loading.
Darkening of the Reaction Mixture (Potential Polymerization/Degradation) 1. High reaction temperature leading to dehydration of glycerol to acrolein, which can polymerize. 2. Strong acid catalyst causing degradation.1. Lower the reaction temperature. 2. Consider using a milder, heterogeneous catalyst.
Difficulty in Product Purification 1. Boiling points of byproducts are close to the product. 2. Presence of unreacted glycerol.1. Use fractional distillation under reduced pressure for better separation. 2. Perform a water wash to remove unreacted glycerol before distillation.

Data Presentation

Table 1: Influence of Catalyst on Glycerol Etherification with Various Alcohols (Analogous Systems)

CatalystAlcoholTemperature (°C)Glycerol Conversion (%)Mono-ether Selectivity (%)Reference
Amberlyst-15n-Butanol90-160--[4]
Amberlyst-36n-Butanol1409888 (total products)[5]
p-TSAtert-Butanol70~70-95Varies with conditions[3]
H-Beta Zeoliten-Butanol---[5]

Note: Data for propanol is limited in the literature; these values for similar alcohols can be used as a starting point for optimization.

Table 2: Effect of Reactant Molar Ratio on Glycerol Conversion in tert-Butanol System

TBA/Glycerol Molar RatioCatalyst (PTSA) Conc. (wt%)Temperature (°C)Glycerol Conversion (%) after 24hReference
4:18 - 3270~70 - 95[3]
8:18 - 3270~60 - 90[3]
16:18 - 3270~50 - 85[3]

Note: This data illustrates the general trend that at a given catalyst concentration, glycerol conversion may decrease as the alcohol-to-glycerol molar ratio increases, likely due to dilution effects.

Experimental Protocols

Protocol 1: Acid-Catalyzed Etherification of Glycerol with n-Propanol (General Procedure)

This protocol is a general guideline based on the etherification of glycerol with other short-chain alcohols. Optimization will be necessary.

Materials:

  • Glycerol

  • n-Propanol

  • Acid catalyst (e.g., Amberlyst-15 or p-toluenesulfonic acid)

  • Sodium bicarbonate solution (for neutralization if using a homogeneous catalyst)

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glycerol, n-propanol (in a desired molar excess, e.g., 8:1), and the acid catalyst (e.g., 10 wt% of glycerol).

  • Reaction: Heat the mixture to the desired temperature (e.g., 120°C) with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.

  • Work-up (for heterogeneous catalyst): Once the reaction has reached the desired conversion, cool the mixture to room temperature and filter to remove the catalyst.

  • Work-up (for homogeneous catalyst): After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is neutral.

  • Solvent Removal: Remove the excess n-propanol under reduced pressure using a rotary evaporator.

  • Extraction: Add deionized water to the residue and extract the aqueous phase multiple times with a suitable organic solvent like dichloromethane.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude 3-propoxypropane-1,2-diol by vacuum distillation.

Visualizations

Reaction_Pathway Simplified Reaction Pathway for Glycerol Etherification Glycerol Glycerol Intermediate Protonated Glycerol Glycerol->Intermediate + H+ Propanol n-Propanol Product 3-Propoxypropane-1,2-diol Intermediate->Product + n-Propanol - H2O, - H+ Di_ether Di-propoxypropane-1,2-diol Product->Di_ether + n-Propanol - H2O Tri_ether Tri-propoxypropane-1,2-diol Di_ether->Tri_ether + n-Propanol - H2O

Caption: Acid-catalyzed etherification of glycerol with n-propanol.

Experimental_Workflow General Experimental Workflow Start Start Reaction_Setup Reaction Setup (Glycerol, Propanol, Catalyst) Start->Reaction_Setup Reaction Heating and Stirring Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Catalyst Removal/Neutralization) Monitoring->Workup Complete Solvent_Removal Solvent Removal Workup->Solvent_Removal Extraction Extraction Solvent_Removal->Extraction Purification Purification (Vacuum Distillation) Extraction->Purification Product Final Product Purification->Product

Caption: Workflow for synthesis and purification.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield Start Low Yield Check_Conversion Check Conversion (TLC/GC) Start->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete Low Complete Reaction Complete Check_Conversion->Complete High Action_Incomplete Increase Time/Temp or Catalyst Loading Incomplete->Action_Incomplete Check_Byproducts Analyze Byproducts Complete->Check_Byproducts High_Byproducts High Byproducts Check_Byproducts->High_Byproducts Yes Low_Byproducts Low Byproducts Check_Byproducts->Low_Byproducts No Action_Byproducts Optimize Temp/ Molar Ratio High_Byproducts->Action_Byproducts Check_Workup Review Work-up & Purification Low_Byproducts->Check_Workup

Caption: Decision tree for troubleshooting low product yield.

References

Troubleshooting

"common side products in the synthesis of 1-O-Propyl-rac-glycerol"

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-O-Propyl-rac-glycerol. Frequ...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-O-Propyl-rac-glycerol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-O-Propyl-rac-glycerol?

A1: The most common and versatile method for preparing 1-O-Propyl-rac-glycerol is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of a propyl halide by a glycerol (B35011) alkoxide.[1] The glycerol alkoxide is typically formed in situ by deprotonating glycerol with a strong base.

Q2: What are the expected common side products in this synthesis?

A2: Due to the polyol nature of glycerol, the primary side products are over-alkylated glycerol ethers. You can expect to see the formation of 1,2-di-O-propyl-rac-glycerol, 1,3-di-O-propyl-rac-glycerol, and 1,2,3-tri-O-propyl-rac-glycerol. Another potential, though less common, side reaction is the E2 elimination of the propyl halide, which would result in propene. However, with a primary alkyl halide like propyl bromide or iodide, this is generally not a major competing pathway.[1]

Q3: How can I minimize the formation of di- and tri-propylated glycerol?

A3: To favor the formation of the mono-ether, 1-O-Propyl-rac-glycerol, it is crucial to control the stoichiometry of the reactants. Using a molar excess of glycerol relative to the propyl halide will statistically favor the mono-alkylation. Slowly adding the propyl halide to the reaction mixture can also help in maintaining a low concentration of the alkylating agent, further promoting mono-substitution.

Q4: What are suitable bases and solvents for this reaction?

A4: A strong base is required to deprotonate the alcohol to form the more nucleophilic alkoxide.[2] Sodium hydride (NaH) is a common choice for unactivated alcohols.[3] For phenols and other activated alcohols, weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be used.[3] Common solvents for the Williamson ether synthesis using NaH include polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).[1][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Incomplete deprotonation of glycerol. 2. Inactive propyl halide. 3. Presence of water in the reaction. 4. Insufficient reaction time or temperature.1. Ensure a sufficiently strong base (e.g., NaH) is used in an appropriate molar ratio. 2. Check the purity and reactivity of the propyl halide. Consider using propyl iodide, which is more reactive than propyl bromide or chloride. 3. Use anhydrous solvents and reagents. Dry glycerol before the reaction. 4. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Formation of multiple products (di- and tri-ethers) 1. Molar ratio of propyl halide to glycerol is too high. 2. Rapid addition of the propyl halide.1. Use a molar excess of glycerol. A 2:1 or 3:1 molar ratio of glycerol to propyl halide is a good starting point. 2. Add the propyl halide dropwise to the reaction mixture over an extended period.
Presence of unreacted glycerol 1. Insufficient base or propyl halide. 2. Poor solubility of the glycerol alkoxide.1. Re-evaluate the stoichiometry of your reactants. 2. Ensure the chosen solvent can adequately dissolve the glycerol alkoxide. A polar aprotic solvent like DMF might be necessary.
Difficulty in purifying the product 1. Similar polarities of the mono-, di-, and tri-ethers. 2. Emulsion formation during aqueous workup.1. Use column chromatography with a carefully selected solvent system to separate the products. Gradient elution may be necessary. 2. Add brine during the extraction to help break up emulsions.

Quantitative Data on Side Product Formation

ProductMolar Ratio (Glycerol:Ethyl Bromide)Yield (%)
Glycerol-1-monoethylether1:1.273
Glycerol-1,3-diethylether1:1.221
Glycerol-triethylether1:1.26
(Data adapted from a study on glycerol etherification with ethyl bromide)[5]

Experimental Protocols

Key Experiment: Williamson Ether Synthesis of 1-O-Propyl-rac-glycerol

Materials:

  • Glycerol (anhydrous)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromopropane (B46711) (or 1-Iodopropane)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous glycerol (e.g., 3 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Dissolve the glycerol in anhydrous THF or DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (e.g., 1.1 equivalents relative to the propyl halide) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the glyceroxide.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromopropane (1 equivalent) dropwise via a syringe. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the reaction mixture). Wash the combined organic layers with water and then with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired 1-O-Propyl-rac-glycerol from unreacted glycerol and the di- and tri-propylated side products.[3]

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

troubleshooting_low_yield start Low or No Product Yield check_deprotonation Check Deprotonation Step start->check_deprotonation deprotonation_ok Deprotonation Complete? check_deprotonation->deprotonation_ok check_reagents Verify Reagent Quality reagents_ok Reagents Active? check_reagents->reagents_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok deprotonation_ok->check_reagents Yes solution_base Use stronger base or increase stoichiometry deprotonation_ok->solution_base No reagents_ok->check_conditions Yes solution_reagents Use fresh, pure reagents. Consider more reactive halide. reagents_ok->solution_reagents No solution_conditions Increase temperature or prolong reaction time. Ensure anhydrous conditions. conditions_ok->solution_conditions No end Yield Improved conditions_ok->end Yes solution_base->end solution_reagents->end solution_conditions->end

Caption: Troubleshooting flowchart for low product yield in 1-O-Propyl-rac-glycerol synthesis.

Signaling Pathway of Side Product Formation

side_product_formation Glycerol Glycerol MonoPropylGlycerol 1-O-Propyl-rac-glycerol (Desired Product) Glycerol->MonoPropylGlycerol + Propyl Halide, Base PropylHalide Propyl Halide Base Base DiPropylGlycerol Di-O-Propyl-rac-glycerol (Side Product) MonoPropylGlycerol->DiPropylGlycerol + Propyl Halide, Base TriPropylGlycerol Tri-O-Propyl-rac-glycerol (Side Product) DiPropylGlycerol->TriPropylGlycerol + Propyl Halide, Base

Caption: Reaction pathway showing the formation of mono-, di-, and tri-propylated glycerol.

References

Optimization

"purification challenges of 3-Propoxypropane-1,2-diol and solutions"

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 3-P...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 3-Propoxypropane-1,2-diol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of 3-Propoxypropane-1,2-diol?

A1: Impurities in 3-Propoxypropane-1,2-diol typically originate from the synthetic route employed. Common synthesis methods involve the reaction of glycerol (B35011) with a propylating agent (e.g., propyl bromide) or the acid-catalyzed etherification of glycerol.[1] Potential impurities include:

  • Unreacted Starting Materials: Residual glycerol and propylating agents.

  • Catalyst Residues: Acidic or basic catalysts used in the synthesis.[2][3]

  • Isomeric Byproducts: 2-Propoxypropane-1,3-diol may form depending on the regioselectivity of the reaction.

  • Overalkylation Products: Di- and tri-propoxypropanediols can be significant byproducts.

  • Solvent Residues: Residual solvents from the reaction or work-up.

  • Water: Can be present in starting materials or introduced during the work-up.

Q2: What are the recommended primary purification techniques for crude 3-Propoxypropane-1,2-diol?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Vacuum Distillation: Due to the relatively high boiling point of diols, vacuum distillation is often the preferred method for separating 3-Propoxypropane-1,2-diol from less volatile impurities (like salts and catalyst residues) and more volatile impurities (like residual solvents and some starting materials).

  • Liquid-Liquid Extraction: This is useful for removing water-soluble impurities (e.g., salts, glycerol) and some polar byproducts.

  • Column Chromatography: For achieving very high purity, especially when dealing with isomeric byproducts or compounds with similar boiling points, column chromatography over silica (B1680970) gel or another suitable stationary phase is recommended.

Q3: Which analytical techniques are suitable for assessing the purity of 3-Propoxypropane-1,2-diol?

A3: A combination of analytical methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): A primary technique for determining the purity and quantifying volatile impurities. A Flame Ionization Detector (FID) is commonly used.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Essential for identifying unknown impurities by providing mass-to-charge ratio data.[6][7]

  • High-Performance Liquid Chromatography (HPLC): A complementary technique to GC, particularly useful for non-volatile or thermally sensitive impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for purity assessment with an internal standard.

  • Karl Fischer Titration: Specifically used for the accurate determination of water content.[6]

Troubleshooting Guides

Low Purity After Distillation
Issue Potential Cause(s) Recommended Solution(s)
Broad boiling point range during distillation - Inefficient separation of components with close boiling points.- Fluctuation in vacuum pressure.- Use a fractionating column with a higher number of theoretical plates.- Ensure a stable and adequate vacuum level.- Check for leaks in the distillation setup.
Product discoloration (yellowing/darkening) - Thermal decomposition at high temperatures.- Presence of oxygen leading to oxidation.- Lower the distillation temperature by using a higher vacuum.- Purge the apparatus with an inert gas (e.g., nitrogen or argon) before heating.- Consider a preliminary purification step like extraction to remove impurities that catalyze decomposition.
Low overall yield - Product loss in the forerun or residue.- Incomplete condensation.- Collect fractions carefully and analyze each to ensure the product is not being discarded.- Ensure the condenser is adequately cooled.
Challenges in Liquid-Liquid Extraction
Issue Potential Cause(s) Recommended Solution(s)
Emulsion formation - High concentration of amphiphilic impurities.- Vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Gently invert the separatory funnel instead of vigorous shaking.- Allow the mixture to stand for a longer period.
Poor separation of layers - Similar densities of the aqueous and organic phases.- Add a solvent with a significantly different density to the organic phase.- Centrifugation can aid in phase separation.
Issues with Column Chromatography
Issue Potential Cause(s) Recommended Solution(s)
Poor separation of product and impurities - Inappropriate solvent system (eluent).- Overloading the column.- Optimize the eluent system using Thin Layer Chromatography (TLC) first.- Use a gradient elution from a non-polar to a more polar solvent system.- Reduce the amount of crude product loaded onto the column.
Product streaking or tailing on the column - Product is too polar for the chosen eluent.- Interaction with the stationary phase.- Increase the polarity of the eluent.- Add a small amount of a modifier (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds) to the eluent.

Experimental Protocols

Protocol 1: General Purification by Vacuum Distillation

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude 3-Propoxypropane-1,2-diol.

  • Preparation:

    • Ensure the crude product is free from low-boiling solvents by rotary evaporation.

    • Set up a fractional distillation apparatus for vacuum operation, including a fractionating column, a vacuum-jacketed distillation head, a condenser, and receiving flasks.

  • Distillation:

    • Place the crude material in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum and begin heating the distillation flask with a heating mantle.

    • Collect and discard the initial fraction (forerun), which may contain volatile impurities.

    • Collect the main fraction at a stable boiling point under the applied vacuum.

    • Monitor the purity of the collected fractions using GC.

Quantitative Data for Purity Analysis of a Synthesized Batch (Example)

The following table summarizes example quantitative data from the analysis of a synthesized batch of a similar compound, 3-(Dipropylamino)propane-1,2-diol, compared to a commercial reference standard.[6] This illustrates the importance of using multiple analytical techniques for a thorough purity assessment.

Parameter Synthesized Batch Commercial Reference Standard Method
Purity (Area %)99.2%≥99.8%GC-MS
Purity (Area %)99.3%≥99.9%HPLC-UV
Major Impurity A (Unreacted Starting Material)0.4%<0.05%GC-MS
Major Impurity B (Isomeric Byproduct)0.2%Not DetectedGC-MS
Water Content0.15%≤0.05%Karl Fischer Titration

Visualizations

Experimental Workflow for Purification and Analysis

G cluster_purification Purification Workflow cluster_analysis Purity Analysis Workflow crude Crude 3-Propoxypropane-1,2-diol extraction Liquid-Liquid Extraction (Optional Pre-purification) crude->extraction Wash with brine distillation Vacuum Distillation crude->distillation extraction->distillation chromatography Column Chromatography (For High Purity) distillation->chromatography If impurities persist pure Pure 3-Propoxypropane-1,2-diol distillation->pure chromatography->pure sample Purified Sample gcms GC-MS Analysis sample->gcms Impurity ID & Purity hplc HPLC Analysis sample->hplc Non-volatile Impurities nmr NMR Analysis sample->nmr Structural Confirmation kf Karl Fischer Titration sample->kf Water Content report Purity Report gcms->report hplc->report nmr->report kf->report

Caption: General workflow for the purification and subsequent purity analysis of 3-Propoxypropane-1,2-diol.

Logical Relationship of Impurities and Purification Steps

G cluster_impurities Potential Impurities cluster_solutions Purification Solutions unreacted Unreacted Starting Materials (Glycerol, Propylating Agent) distillation Vacuum Distillation unreacted->distillation catalyst Catalyst Residues extraction Liquid-Liquid Extraction catalyst->extraction catalyst->distillation isomers Isomeric Byproducts chromatography Column Chromatography isomers->chromatography overalkylation Overalkylation Products overalkylation->distillation overalkylation->chromatography solvents Residual Solvents solvents->distillation water Water water->extraction water->distillation

Caption: Logical relationship between common impurities and the recommended purification techniques to remove them.

References

Troubleshooting

Technical Support Center: Improving the Stability of 1-O-Propyl-rac-glycerol in Aqueous Solutions

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the h...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and formulation of 1-O-Propyl-rac-glycerol in aqueous solutions.

Troubleshooting Guide

Users experiencing instability with their 1-O-Propyl-rac-glycerol solutions can refer to the following guide for potential causes and corrective actions.

Issue Potential Cause Recommended Action
Loss of Potency/Degradation Hydrolysis of the Ether Bond: The ether linkage in 1-O-Propyl-rac-glycerol is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of propanol (B110389) and glycerol.pH Adjustment: Maintain the pH of the aqueous solution within a neutral to slightly acidic range (pH 6.0-7.5) for optimal stability. Avoid strongly acidic or alkaline conditions. Buffer Selection: Utilize non-reactive buffers such as phosphate (B84403) buffer to maintain a stable pH.
Elevated Temperature: Higher temperatures accelerate the rate of hydrolysis and other degradation pathways.Temperature Control: Store stock solutions and experimental samples at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures. For experiments conducted at elevated temperatures, minimize the duration of exposure.
Phase Separation/Precipitation Limited Aqueous Solubility: 1-O-Propyl-rac-glycerol has limited solubility in purely aqueous solutions, which can lead to phase separation, especially at higher concentrations or lower temperatures.Co-solvents: Incorporate a co-solvent such as ethanol (B145695) or propylene (B89431) glycol to increase the solubility of 1-O-Propyl-rac-glycerol. Surfactants: The use of a non-ionic surfactant can help to maintain the compound in solution and prevent precipitation.
Inconsistent Experimental Results Variability in Solution Preparation: Inconsistent preparation methods can lead to variations in concentration and stability.Standardized Protocols: Follow a standardized and validated protocol for the preparation of all solutions. Ensure complete dissolution of 1-O-Propyl-rac-glycerol before use. Fresh Preparations: Prepare aqueous solutions of 1-O-Propyl-rac-glycerol fresh for each experiment whenever possible to minimize the impact of potential degradation over time.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-O-Propyl-rac-glycerol in aqueous solutions?

The primary degradation pathway for 1-O-Propyl-rac-glycerol in aqueous solutions is the hydrolysis of the ether bond. This reaction is catalyzed by both acid and base and results in the formation of 1-propanol (B7761284) and glycerol. While ether bonds are generally more stable than ester bonds, they can still undergo cleavage under certain conditions, particularly at non-neutral pH and elevated temperatures.

Q2: How does pH affect the stability of 1-O-Propyl-rac-glycerol?

The stability of 1-O-Propyl-rac-glycerol is significantly influenced by the pH of the aqueous solution. Both acidic and alkaline conditions can catalyze the hydrolysis of the ether linkage. It is generally recommended to maintain the pH of the solution in the neutral range (pH 6.0-7.5) to minimize degradation.

Q3: What is the recommended storage condition for aqueous solutions of 1-O-Propyl-rac-glycerol?

For long-term storage, it is recommended to store aqueous solutions of 1-O-Propyl-rac-glycerol at or below -20°C. For short-term storage (a few days), refrigeration at 2-8°C is acceptable. It is also advisable to prepare solutions fresh when possible to ensure the highest quality for experimental use.

Q4: Can I use buffers to stabilize my 1-O-Propyl-rac-glycerol solution?

Yes, using a buffer system is highly recommended to maintain a stable pH and thereby enhance the stability of 1-O-Propyl-rac-glycerol. Phosphate buffers are a good choice as they are effective in the neutral pH range and are generally non-reactive.

Q5: What analytical methods can be used to assess the stability of 1-O-Propyl-rac-glycerol?

Several analytical techniques can be employed to monitor the stability of 1-O-Propyl-rac-glycerol and quantify its degradation products. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., refractive index or mass spectrometry) can be used to measure the concentration of the parent compound. Gas Chromatography (GC), potentially with mass spectrometry (GC-MS), is effective for quantifying the volatile degradation product, 1-propanol.

Data Presentation

The following table summarizes hypothetical stability data for 1-O-Propyl-rac-glycerol in an aqueous solution under various conditions. This data is illustrative and intended to demonstrate the expected trends in stability.

Condition Parameter Initial Concentration (%) Concentration after 14 days (%) Degradation (%)
pH 3.01008515
5.0100955
7.0100982
9.01009010
Temperature 4°C100991
25°C100928
40°C1007822
Buffer Unbuffered (pH 7.0)100946
Phosphate Buffer (pH 7.0)100982

Experimental Protocols

Protocol 1: Accelerated Stability Study of 1-O-Propyl-rac-glycerol in Aqueous Solution

Objective: To evaluate the stability of 1-O-Propyl-rac-glycerol in an aqueous solution under accelerated temperature and various pH conditions.

Materials:

  • 1-O-Propyl-rac-glycerol

  • Purified water (HPLC grade)

  • Phosphate buffer solutions (pH 5.0, 7.0, and 9.0)

  • Hydrochloric acid and Sodium hydroxide (B78521) (for pH adjustment of unbuffered solutions)

  • HPLC or GC-MS system

  • Temperature-controlled incubator

Methodology:

  • Solution Preparation: Prepare a stock solution of 1-O-Propyl-rac-glycerol in purified water at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into separate vials. For buffered samples, dilute the stock solution with the respective phosphate buffer to the final desired concentration. For unbuffered samples, adjust the pH of the diluted stock solution using dilute HCl or NaOH.

  • Initial Analysis (T=0): Immediately analyze an aliquot from each condition to determine the initial concentration of 1-O-Propyl-rac-glycerol using a validated HPLC or GC-MS method.

  • Incubation: Place the vials in a temperature-controlled incubator set to 40°C.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, and 14 days), remove a vial from each condition and analyze the concentration of 1-O-Propyl-rac-glycerol.

  • Data Analysis: Calculate the percentage of 1-O-Propyl-rac-glycerol remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time to determine the degradation rate.

Protocol 2: Quantification of 1-O-Propyl-rac-glycerol by HPLC-RID

Objective: To quantify the concentration of 1-O-Propyl-rac-glycerol in aqueous samples using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

Instrumentation and Conditions:

  • HPLC System: Equipped with a pump, autosampler, column oven, and refractive index detector.

  • Column: A suitable column for the separation of small polar molecules (e.g., an amino or cyano-based column).

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Methodology:

  • Standard Preparation: Prepare a series of calibration standards of 1-O-Propyl-rac-glycerol in the mobile phase at concentrations ranging from 0.05 to 1.0 mg/mL.

  • Sample Preparation: Dilute the experimental samples with the mobile phase to fall within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of 1-O-Propyl-rac-glycerol in the samples by interpolating their peak areas from the calibration curve.

Visualizations

degradation_pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Degradation Products 1-O-Propyl-rac-glycerol 1-O-Propyl-rac-glycerol Propanol Propanol 1-O-Propyl-rac-glycerol->Propanol Hydrolysis Glycerol Glycerol 1-O-Propyl-rac-glycerol->Glycerol Hydrolysis H2O Water Acid_Base Acid or Base (Catalyst) Acid_Base->1-O-Propyl-rac-glycerol Heat Heat Heat->1-O-Propyl-rac-glycerol

Caption: Degradation pathway of 1-O-Propyl-rac-glycerol.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis A Prepare Stock Solution of 1-O-Propyl-rac-glycerol B Prepare Buffered and Unbuffered Samples at Different pH A->B C Initial Analysis (T=0) using HPLC/GC-MS B->C D Incubate Samples at Accelerated Temperature (e.g., 40°C) C->D E Analyze Samples at Predetermined Time Points D->E F Calculate Degradation Rate E->F

Caption: Workflow for an accelerated stability study.

logical_relationship cluster_factors Factors Influencing Stability cluster_outcome Stability Outcome pH pH Stability Stability of 1-O-Propyl-rac-glycerol pH->Stability Temp Temperature Temp->Stability Buffer Buffer System Buffer->Stability

Caption: Key factors influencing the stability.

Optimization

"troubleshooting guide for 1-O-Propyl-rac-glycerol based emulsions"

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered when formulating and working with emulsions based on 1-O-Propyl-rac-...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered when formulating and working with emulsions based on 1-O-Propyl-rac-glycerol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My emulsion is separating shortly after preparation (creaming or sedimentation). What are the likely causes and solutions?

A1: Emulsion instability, manifesting as creaming (upward movement of the dispersed phase) or sedimentation (downward movement), is a common issue. The primary causes relate to droplet size, density differences between the oil and water phases, and insufficient interfacial stabilization.

Troubleshooting Steps:

  • Optimize Homogenization: The energy input during emulsification is critical for reducing droplet size. Insufficient energy results in large droplets that separate quickly.

    • Recommendation: Increase homogenization time or speed. For high-pressure homogenizers, increase the pressure.

  • Adjust Emulsifier Concentration: 1-O-Propyl-rac-glycerol acts as a surfactant to stabilize the interface between the oil and water droplets. An inadequate concentration will leave droplet surfaces unprotected.

    • Recommendation: Create a series of emulsions with varying concentrations of 1-O-Propyl-rac-glycerol to determine the optimal level. Start with a concentration range typical for nonionic surfactants (e.g., 1-5% w/w of the total formulation) and observe the effect on stability.

  • Incorporate a Co-stabilizer: Sometimes, a single emulsifier is not sufficient. A co-stabilizer can enhance stability.

    • Recommendation: Consider adding a viscosity-modifying agent to the continuous phase, such as xanthan gum or carboxymethyl cellulose. This slows the movement of droplets, hindering separation.[1]

    • Recommendation: If you are using a complex oil phase, you may need to blend 1-O-Propyl-rac-glycerol with another surfactant to achieve the required HLB.

Q2: The viscosity of my emulsion is too low or too high. How can I adjust it?

A2: Viscosity is a key parameter affecting the feel, spreadability, and stability of an emulsion.

Troubleshooting Viscosity Issues:

  • Low Viscosity:

    • Increase Thickener Concentration: Add or increase the concentration of a viscosity modifier in the continuous phase (e.g., gums, polymers).

    • Increase Dispersed Phase Volume: A higher internal phase volume generally leads to a higher viscosity.

    • Reduce Droplet Size: Smaller droplets can lead to increased viscosity due to greater interfacial interactions. Revisit your homogenization process.

  • High Viscosity:

    • Decrease Thickener Concentration: Reduce the amount of any viscosity modifiers.

    • Decrease Dispersed Phase Volume: Lowering the proportion of the internal phase will typically decrease viscosity.

    • Increase Droplet Size: While generally not desirable for stability, larger droplets can lead to lower viscosity. This can be achieved by reducing homogenization energy.

Q3: I am observing droplet coalescence and phase separation over time. What factors influence long-term stability?

A3: Droplet coalescence, the merging of smaller droplets into larger ones, is a primary mechanism of emulsion breakdown.

Strategies to Enhance Long-Term Stability:

  • Optimize pH: The pH of the aqueous phase can influence the stability of the emulsion, especially if other charged molecules are present. For non-ionic surfactants like 1-O-Propyl-rac-glycerol, a neutral pH is often a good starting point.[2]

  • Consider Ionic Strength: The presence of salts can impact emulsion stability. For water-in-oil (W/O) emulsions, adding electrolytes like NaCl or MgSO4 can improve stability by reducing Ostwald ripening.[3] For O/W emulsions, high salt concentrations can sometimes be destabilizing.

    • Recommendation: Evaluate the effect of adding a low concentration of salt (e.g., 10-150 mM NaCl) to the aqueous phase.[4]

  • Control Temperature: Temperature fluctuations during storage can affect stability. Elevated temperatures can increase droplet movement and the likelihood of collisions, leading to coalescence.[5]

    • Recommendation: Store emulsions at a constant, controlled room temperature or under refrigeration, and conduct stability studies at various temperatures to understand the formulation's limits.

Q4: How can I characterize the physical properties of my 1-O-Propyl-rac-glycerol based emulsion?

A4: Proper characterization is essential for understanding and troubleshooting your emulsion.

PropertyCharacterization TechniquePurpose
Droplet Size & Distribution Dynamic Light Scattering (DLS), Laser Diffraction, Optical MicroscopyTo determine the average droplet size and polydispersity. A narrow distribution of small droplets is generally desired for stability.
Zeta Potential Electrophoretic Light ScatteringTo measure the surface charge of the droplets. For emulsions stabilized by ionic surfactants, a high absolute zeta potential (> ±30 mV) indicates good stability due to electrostatic repulsion. For non-ionic systems like those with 1-O-Propyl-rac-glycerol, this is less critical but can be informative if other charged components are present.
Viscosity & Rheology Rheometer, ViscometerTo assess the flow behavior of the emulsion. This is important for product performance and stability.
Stability Analysis Centrifugation, Freeze-Thaw Cycles, Long-term storage at different temperaturesTo accelerate instability and predict shelf-life.

Experimental Protocols

Protocol 1: Preparation of a Model Oil-in-Water (O/W) Emulsion

This protocol describes a general method for preparing a simple O/W emulsion using 1-O-Propyl-rac-glycerol.

Materials:

  • 1-O-Propyl-rac-glycerol

  • Oil Phase (e.g., medium-chain triglycerides, soybean oil)

  • Aqueous Phase (e.g., deionized water, buffer)

  • High-shear homogenizer (e.g., rotor-stator or microfluidizer)

Methodology:

  • Preparation of Phases:

    • Prepare the aqueous phase by dissolving any water-soluble components (e.g., buffers, salts).

    • Prepare the oil phase by mixing the oil with 1-O-Propyl-rac-glycerol and any other oil-soluble ingredients.

  • Heating: Gently heat both the oil and aqueous phases separately to the same temperature (e.g., 60-70 °C). This can help to lower viscosity and improve mixing.

  • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while mixing with a standard magnetic stirrer.

  • Homogenization: Immediately subject the coarse emulsion to high-shear homogenization. The duration and intensity will depend on the specific equipment and desired droplet size.

  • Cooling: Allow the emulsion to cool to room temperature while gently stirring.

  • Characterization: Analyze the emulsion for droplet size, viscosity, and stability as described in the table above.

Protocol 2: Stability Testing by Centrifugation

This accelerated stability test helps to quickly assess the tendency for creaming or sedimentation.

Methodology:

  • Sample Preparation: Place a known volume of the emulsion into a centrifuge tube.

  • Centrifugation: Centrifuge the sample at a defined speed (e.g., 3000 rpm) for a specific time (e.g., 30 minutes).

  • Analysis: After centrifugation, visually inspect the sample for any signs of phase separation. Measure the height of any cream or sediment layer.

  • Creaming Index Calculation:

    • Creaming Index (%) = (Height of Cream Layer / Total Height of Emulsion) x 100

Diagrams

Emulsion_Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Emulsion Instability (Creaming/Sedimentation) Cause1 Large Droplet Size Problem->Cause1 Cause2 Insufficient Emulsifier Problem->Cause2 Cause3 Inadequate Viscosity Problem->Cause3 Solution1 Increase Homogenization (Time/Speed/Pressure) Cause1->Solution1 Solution2 Optimize Emulsifier Concentration Cause2->Solution2 Solution3 Add Viscosity Modifier Cause3->Solution3

Caption: Troubleshooting workflow for emulsion instability.

Emulsion_Formation_Process cluster_phase_prep Phase Preparation OilPhase Oil Phase (Oil + 1-O-Propyl-rac-glycerol) Heat Heat Phases (e.g., 60-70°C) OilPhase->Heat WaterPhase Aqueous Phase (Water/Buffer) WaterPhase->Heat Mix Slowly Mix (Coarse Emulsion) Heat->Mix Homogenize High-Shear Homogenization Mix->Homogenize Cool Cool to Room Temperature Homogenize->Cool FinalEmulsion Stable Emulsion Cool->FinalEmulsion

Caption: General experimental workflow for emulsion formation.

References

Troubleshooting

Technical Support Center: Optimization of 3-Propoxypropane-1,2-diol Concentration in Cell Viability Assays

Welcome to the technical support center for the use of 3-propoxypropane-1,2-diol as a vehicle in cell viability assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experime...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 3-propoxypropane-1,2-diol as a vehicle in cell viability assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3-propoxypropane-1,2-diol and why is it used in cell viability assays?

3-propoxypropane-1,2-diol is a chemical compound that can be used as a solvent in various research applications.[1] In cell viability assays, it can serve as a vehicle to dissolve and deliver test compounds that are not readily soluble in aqueous media, such as cell culture medium. Its utility stems from its potential for good biocompatibility and low toxicity, which are desirable characteristics for a solvent that will be in contact with live cells.[1]

Q2: What is the maximum recommended concentration of 3-propoxypropane-1,2-diol in a cell viability assay?

The maximum tolerated concentration of 3-propoxypropane-1,2-diol is cell-line specific and should be empirically determined. As a general starting point for organic solvents like DMSO, a final concentration of less than 0.5% is typically recommended to minimize solvent-induced cytotoxicity.[2] It is crucial to perform a vehicle control experiment to determine the highest concentration of 3-propoxypropane-1,2-diol that does not significantly affect the viability of the specific cells being used in your experiment.

Q3: How do I determine the optimal concentration of 3-propoxypropane-1,2-diol for my experiment?

To determine the optimal concentration, you should perform a dose-response experiment with 3-propoxypropane-1,2-diol alone. This involves treating your cells with a range of concentrations of the solvent and measuring cell viability after the desired incubation period. The highest concentration that shows no significant decrease in cell viability compared to the untreated control is considered the optimal working concentration for your subsequent experiments with test compounds.

Q4: Can 3-propoxypropane-1,2-diol interfere with the readout of my cell viability assay?

Like any component added to an assay, 3-propoxypropane-1,2-diol has the potential to interfere with the assay's chemistry or detection method. For colorimetric assays like the MTT assay, it is important to include a control well with the compound in cell-free media to measure its intrinsic absorbance.[2] This background absorbance can then be subtracted from the experimental values. For luminescence or fluorescence-based assays, similar controls should be performed to check for any intrinsic signal from the solvent.

Q5: Should I include a vehicle control in my experiments?

Yes, a vehicle control is essential in any cell-based assay where a solvent is used to deliver a test compound.[3] The vehicle control consists of cells treated with the same concentration of 3-propoxypropane-1,2-diol as that used to deliver the test compound. This allows you to distinguish between the effect of the test compound and any potential effect of the solvent itself.[3]

Troubleshooting Guide

This section addresses common issues that may arise when using 3-propoxypropane-1,2-diol in cell viability assays.

Issue 1: High variability between replicate wells.

Potential Cause Troubleshooting Step
Uneven cell seedingEnsure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells.
Edge effects due to evaporationAvoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media to create a humidity barrier.[4]
Incomplete dissolution of formazan (B1609692) crystals (in MTT/XTT assays)After adding the solubilization solution (e.g., DMSO), pipette up and down multiple times to ensure all crystals are dissolved. A longer incubation period may also be necessary.[4]
Inconsistent pipettingCalibrate your pipettes regularly. Use a multichannel pipette for adding reagents to multiple wells simultaneously to ensure consistency.

Issue 2: Unexpected decrease in cell viability in vehicle control wells.

Potential Cause Troubleshooting Step
3-propoxypropane-1,2-diol concentration is too highPerform a dose-response experiment to determine the maximum non-toxic concentration of the solvent for your specific cell line.
Contamination of the solventUse a fresh, sterile-filtered stock of 3-propoxypropane-1,2-diol.
Interaction with media componentsTest the compatibility of 3-propoxypropane-1,2-diol with your specific cell culture medium.

Issue 3: Test compound appears to have no effect on cell viability.

| Potential Cause | Troubleshooting Step | | Poor solubility of the test compound in the final medium | Although 3-propoxypropane-1,2-diol is used to aid solubility, the compound may still precipitate when diluted in the aqueous culture medium. Visually inspect the wells for any precipitation. Consider preparing a higher stock concentration of the compound in the solvent and using a smaller volume to dose the cells. | | Incorrect compound concentration | Verify the calculations for your serial dilutions. | | Insufficient incubation time | The compound may require a longer incubation period to exert its effect. Consider extending the treatment duration (e.g., 48 or 72 hours). | | Cell line is resistant to the compound | Use a positive control compound with a known effect on your cell line to confirm that the assay is working correctly. |

Issue 4: High background signal in the assay.

| Potential Cause | Troubleshooting Step | | Reagent contamination | Use sterile techniques when preparing and handling all assay reagents to prevent bacterial or chemical contamination.[2] | | Interference from 3-propoxypropane-1,2-diol | Run a control with the solvent in cell-free media to measure its intrinsic signal at the assay wavelength. Subtract this background from your experimental readings.[2] | | Media components interfering with the assay | Phenol (B47542) red in some culture media can interfere with absorbance readings in colorimetric assays. Consider using phenol red-free media for the assay.[2] |

Experimental Protocols and Workflows

Optimization of 3-Propoxypropane-1,2-diol Concentration

G cluster_0 Phase 1: Determine Maximum Tolerated Concentration cluster_1 Phase 2: Confirmation and Use in Experiments A Prepare serial dilutions of 3-propoxypropane-1,2-diol (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%) B Seed cells in a 96-well plate at optimal density A->B C Treat cells with the solvent dilutions and an untreated control B->C D Incubate for the desired experimental duration (e.g., 24h, 48h) C->D E Perform a cell viability assay (e.g., MTT, Resazurin) D->E F Determine the highest concentration with no significant decrease in viability compared to the untreated control E->F G Select the determined maximum non-toxic concentration as the vehicle concentration for your test compounds F->G H Always include a vehicle control (cells + solvent) and an untreated control (cells + media) in all experiments G->H

Caption: Workflow for determining the optimal concentration of a solvent vehicle.

General Protocol for MTT Cell Viability Assay

The MTT assay measures cell metabolic activity as an indicator of cell viability.[5]

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of your test compound in cell culture medium using 3-propoxypropane-1,2-diol as the initial solvent. Ensure the final concentration of 3-propoxypropane-1,2-diol is consistent across all treatment wells and does not exceed the predetermined non-toxic level.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of your test compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.[5][7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of blank wells (medium only) from all other readings. Calculate cell viability as a percentage relative to the vehicle control.

Troubleshooting Decision Tree for Cell Viability Assays

G A Unexpected Results in Cell Viability Assay? B High Variability between Replicates? A->B Start Here C Vehicle Control Shows High Cytotoxicity? A->C D No Effect of Test Compound? A->D B_yes Check cell seeding consistency. Avoid edge effects. Ensure complete formazan dissolution. B->B_yes Yes B_no Proceed to next issue B->B_no No C_yes Perform solvent dose-response. Check for solvent contamination. Verify media compatibility. C->C_yes Yes C_no Proceed to next issue C->C_no No D_yes Check for compound precipitation. Verify compound concentration. Increase incubation time. Use a positive control. D->D_yes Yes D_no Consult further documentation D->D_no No B_no->C C_no->D

Caption: A decision tree to troubleshoot common issues in cell viability assays.

Quantitative Data Summary

The following table provides typical final concentrations of a common solvent, DMSO, used in cell viability assays. This can serve as a starting point for determining the optimal concentration of 3-propoxypropane-1,2-diol, but specific validation is essential.

SolventTypical Final ConcentrationNotes
DMSO≤ 0.5%Generally considered non-toxic to most cell lines at this concentration.[2]
0.5% - 1.0%May be acceptable for some less sensitive cell lines, but a vehicle control is critical.
> 1.0%Likely to cause significant cytotoxicity and is generally not recommended.

Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The optimal conditions for any experiment must be determined by the end-user.

References

Optimization

Technical Support Center: Storage and Handling of 1-O-Propyl-rac-glycerol

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-O-Propyl-rac-glycerol during storage. Below you will find...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-O-Propyl-rac-glycerol during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-O-Propyl-rac-glycerol?

A1: As an ether lipid, 1-O-Propyl-rac-glycerol is susceptible to two primary degradation pathways:

  • Oxidative Degradation: Autoxidation can occur, which is a free-radical chain reaction involving molecular oxygen. This process can lead to the formation of hydroperoxides, which can further break down into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain acids. While the saturated propyl chain is relatively stable, any impurities or interaction with other molecules in a formulation could initiate oxidation.

  • Hydrolytic Degradation: Although the ether linkage is generally more stable to hydrolysis than an ester linkage, it can still be cleaved under certain conditions, particularly at extreme pH and elevated temperatures. This would result in the formation of propanol (B110389) and glycerol.

Q2: What are the ideal storage conditions for 1-O-Propyl-rac-glycerol?

A2: To minimize degradation, 1-O-Propyl-rac-glycerol should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or belowReduces the rate of chemical reactions, including oxidation and hydrolysis.
Atmosphere Inert gas (e.g., argon or nitrogen)Displaces oxygen to prevent oxidative degradation.
Light Protected from light (amber vial)Light can provide the energy to initiate photo-oxidative degradation.
Container Glass vial with a Teflon-lined capPrevents leaching of plasticizers and ensures an airtight seal.
Form As a neat oil or in a suitable solventIf in solution, use a high-purity, dry, aprotic solvent.

Q3: Can I store 1-O-Propyl-rac-glycerol in a standard laboratory freezer?

A3: Yes, a standard laboratory freezer set at -20°C is suitable for long-term storage. For enhanced stability, especially for high-purity reference standards, storage at -80°C is recommended.

Q4: How long can I expect 1-O-Propyl-rac-glycerol to be stable under recommended conditions?

A4: When stored properly at -20°C under an inert atmosphere and protected from light, 1-O-Propyl-rac-glycerol is expected to be stable for at least one to two years. However, it is crucial to perform periodic quality control checks to confirm its purity.

Q5: What are the signs of degradation?

A5: Degradation of 1-O-Propyl-rac-glycerol may be indicated by:

  • A change in physical appearance (e.g., color change from colorless to yellow).

  • The appearance of new peaks in a chromatogram (e.g., using HPLC or GC).

  • A decrease in the peak area of the parent compound in a chromatogram.

  • Changes in spectroscopic data (e.g., IR, NMR).

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/GC analysis of a stored sample. Oxidative or hydrolytic degradation.1. Confirm the identity of the degradation products using mass spectrometry (MS). 2. Review storage conditions: check for exposure to oxygen, light, or extreme temperatures. 3. If stored in solution, check the purity and stability of the solvent. 4. Purge the vial with an inert gas before sealing and re-storage.
Decrease in the purity of the compound over time. Inadequate storage conditions.1. Transfer the compound to a clean, dry amber glass vial with a Teflon-lined cap. 2. Purge the headspace with argon or nitrogen. 3. Store at a lower temperature (-80°C if available).
Inconsistent experimental results using different aliquots from the same batch. Non-homogeneity due to partial degradation or improper handling.1. Gently warm the entire sample to room temperature and mix thoroughly before taking an aliquot. 2. Prepare single-use aliquots to avoid repeated freeze-thaw cycles and exposure to the atmosphere.
The compound appears discolored (yellowish). Significant oxidation has likely occurred.1. The compound should be re-purified if possible (e.g., by chromatography). 2. If purification is not feasible, the material may need to be discarded. 3. For future storage, strictly adhere to an oxygen-free environment.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for 1-O-Propyl-rac-glycerol

This protocol outlines a general method for assessing the stability of 1-O-Propyl-rac-glycerol. Method optimization and validation are required for specific applications.

1. Instrumentation and Columns:

  • HPLC system with a UV or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as 1-O-Propyl-rac-glycerol lacks a strong chromophore.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a higher concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B to elute the parent compound and any less polar degradation products. A shallow gradient will provide better resolution.

3. Sample Preparation:

  • Prepare a stock solution of 1-O-Propyl-rac-glycerol in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • For analysis, dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the initial mobile phase composition.

4. Forced Degradation Studies:

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

  • Photodegradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][2]

  • Neutralize acidic and basic samples before injection.

5. Analysis:

  • Inject the stressed samples and an unstressed control sample into the HPLC system.

  • Monitor for the appearance of new peaks and a decrease in the peak area of 1-O-Propyl-rac-glycerol.

Visualizations

DegradationPathways Degradation Pathways of 1-O-Propyl-rac-glycerol cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation A 1-O-Propyl-rac-glycerol B Hydroperoxide Intermediate A->B O2, light, heat D Propanol A->D H2O, acid/base, heat E Glycerol A->E H2O, acid/base, heat C Aldehydes, Ketones, etc. B->C Further oxidation

Caption: Potential degradation pathways for 1-O-Propyl-rac-glycerol.

ExperimentalWorkflow Workflow for Stability Assessment A 1-O-Propyl-rac-glycerol Sample B Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) A->B C Stability-Indicating HPLC Method A->C Control B->C D Analyze Stressed and Control Samples C->D E Identify Degradation Products (e.g., LC-MS) D->E F Quantify Purity and Degradants D->F G Determine Optimal Storage Conditions F->G

Caption: Experimental workflow for assessing the stability of 1-O-Propyl-rac-glycerol.

References

Troubleshooting

Technical Support Center: Troubleshooting Phase Separation in Formulations with 3-Propoxypropane-1,2-diol

Welcome to the technical support center for formulations containing 3-Propoxypropane-1,2-diol. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to ph...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for formulations containing 3-Propoxypropane-1,2-diol. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to phase separation in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is 3-Propoxypropane-1,2-diol and why is it used in my formulation?

3-Propoxypropane-1,2-diol, also known as propylene (B89431) glycol propyl ether, is a versatile solvent with a unique balance of hydrophilic and hydrophobic properties.[1] This dual nature makes it an effective solvent for a wide range of active pharmaceutical ingredients (APIs) and excipients, enhancing solubility and improving formulation stability.[2][3] It is commonly used in pharmaceuticals, cosmetics, and other industrial applications as a solvent, coupling agent, and coalescing agent.[1][4]

Physicochemical Properties of 3-Propoxypropane-1,2-diol

PropertyValue
Molecular Formula C₆H₁₄O₃
Molecular Weight 134.17 g/mol
Appearance Clear, colorless liquid[5]
Synonyms Propylene glycol propyl ether, 1-Propoxy-2,3-propanediol

Q2: My formulation containing 3-Propoxypropane-1,2-diol is showing signs of phase separation. What are the common causes?

Phase separation in formulations is a common issue that can arise from various factors. When working with 3-Propoxypropane-1,2-diol, consider the following potential causes:

  • Incompatibility with other excipients: One of the primary reasons for phase separation is the incompatibility between 3-Propoxypropane-1,2-diol and other components in your formulation, such as oils, silicones, or polymers. This incompatibility can be predicted by comparing their Hansen Solubility Parameters (HSP). A large difference in HSP values between components suggests poor compatibility.

  • Incorrect concentration: The concentration of 3-Propoxypropane-1,2-diol and other ingredients can significantly impact the stability of the formulation. An imbalance in the ratios of solvents, oils, and water can lead to the separation of phases.

  • pH shifts: The pH of the formulation can influence the solubility and stability of certain ingredients, including APIs and some excipients. A significant deviation from the optimal pH range can trigger phase separation.

  • Temperature fluctuations: Temperature changes during manufacturing, storage, or transportation can affect the solubility of components, potentially leading to phase separation upon cooling or heating.

  • Improper mixing or homogenization: Inadequate mixing energy or improper homogenization can result in a non-uniform distribution of ingredients, leading to instability and eventual phase separation.

Q3: How can I predict the compatibility of 3-Propoxypropane-1,2-diol with other ingredients in my formulation?

Hansen Solubility Parameters (HSP) are a powerful tool for predicting the compatibility of different substances.[6] The principle is that substances with similar HSP values are more likely to be miscible. The total solubility parameter (δt) is composed of three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).

Estimated Hansen Solubility Parameters for 3-Propoxypropane-1,2-diol and Common Excipients (in MPa½)

Substanceδd (Dispersion)δp (Polar)δh (Hydrogen Bonding)
3-Propoxypropane-1,2-diol (Estimated) ~16.0~8.0~12.0
Mineral Oil~16.000
Dimethicone (Silicone Oil)~15.000
Isopropyl Myristate16.83.74.1
Carbomer (Carbopol®)~15.1~12.1~11.0
Ethanol15.88.819.4
Water15.516.042.3

Note: The HSP values for 3-Propoxypropane-1,2-diol are estimations and should be used as a guide. For critical applications, experimental determination is recommended.

The "distance" (Ra) between the HSP of two substances can be calculated using the following formula:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Ra value indicates a higher likelihood of compatibility.

Q4: I suspect an incompatibility with an oil in my emulsion. How can I troubleshoot this?

If you observe creaming or coalescence in your oil-in-water or water-in-oil emulsion, it is likely due to an incompatibility between the oil phase and the aqueous phase, which may contain 3-Propoxypropane-1,2-diol.

Troubleshooting Workflow for Oil Incompatibility

G start Phase Separation Observed (Creaming/Coalescence) check_hsp Compare HSP of Oil and 3-Propoxypropane-1,2-diol start->check_hsp adjust_oil Select an oil with a closer HSP to 3-Propoxypropane-1,2-diol check_hsp->adjust_oil  Large HSP  Difference optimize_emulsifier Optimize emulsifier system (HLB) check_hsp->optimize_emulsifier Small HSP Difference evaluate Evaluate Formulation Stability adjust_oil->evaluate add_co_solvent Add a co-solvent/coupling agent (e.g., another glycol ether) add_co_solvent->evaluate optimize_emulsifier->add_co_solvent optimize_emulsifier->evaluate G start Start Formulation disperse_carbomer Disperse Carbomer in Water start->disperse_carbomer add_diol Add 3-Propoxypropane-1,2-diol and other aqueous phase ingredients disperse_carbomer->add_diol add_oil Add Oil Phase (if applicable) add_diol->add_oil homogenize Homogenize add_oil->homogenize neutralize Neutralize Carbomer to Target pH homogenize->neutralize final_mix Final Gentle Mixing neutralize->final_mix end_formulation Stable Formulation final_mix->end_formulation

References

Optimization

Technical Support Center: Optimization of 1-O-Propyl-rac-glycerol Purification by Column Chromatography

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of 1-O-Propyl-rac...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of 1-O-Propyl-rac-glycerol using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 1-O-Propyl-rac-glycerol by column chromatography?

The main challenges in purifying 1-O-Propyl-rac-glycerol stem from its physicochemical properties. As a glycerol (B35011) ether, it may have similar polarity to other reaction byproducts or starting materials, making separation difficult. Additionally, the lack of a strong UV-absorbing chromophore can complicate detection with standard UV-Vis detectors, often necessitating the use of alternative methods like Mass Spectrometry (MS), Evaporative Light Scattering Detection (ELSD), or Charged Aerosol Detection (CAD).[1][2]

Q2: Which stationary and mobile phases are most suitable for the purification of 1-O-Propyl-rac-glycerol?

For the purification of moderately polar compounds like 1-O-Propyl-rac-glycerol, normal-phase chromatography using silica (B1680970) gel is a common and effective choice for the stationary phase.[3] The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or isopropanol).[3][4] The optimal ratio of these solvents should be determined empirically using techniques like Thin Layer Chromatography (TLC) to achieve good separation.[5]

Q3: How can I effectively monitor the fractions during column chromatography of 1-O-Propyl-rac-glycerol?

Due to the absence of a strong chromophore, monitoring fractions by UV absorbance at standard wavelengths (e.g., 254 nm) may be ineffective.[2] Thin Layer Chromatography (TLC) is a highly recommended method for fraction analysis. Staining the TLC plates with a universal stain such as potassium permanganate (B83412) or phosphomolybdic acid can help visualize the separated components. For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., ELSD, CAD, or MS) can be employed.[1][2]

Q4: What are the expected yield and purity for this type of purification?

With an optimized column chromatography protocol, it is reasonable to expect a final purity of >98% for 1-O-Propyl-rac-glycerol. The typical yield can range from 80-90%, depending on the purity of the crude mixture and the efficiency of the separation.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of 1-O-Propyl-rac-glycerol from Impurities - Inappropriate mobile phase polarity.- Column overloading.- Poorly packed column.- Optimize the mobile phase using TLC. A shallower gradient or isocratic elution with a fine-tuned solvent ratio may improve resolution.[6][7]- Reduce the amount of crude sample loaded onto the column. A general guideline is 1-5% (w/w) of the silica gel weight.[3]- Ensure the column is packed uniformly to avoid channeling. Wet packing is often preferred over dry packing to minimize air bubbles and ensure a homogenous bed.[8]
1-O-Propyl-rac-glycerol Elutes Too Quickly (Low Retention) - Mobile phase is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.
1-O-Propyl-rac-glycerol Elutes Too Slowly or Not at All (High Retention) - Mobile phase is not polar enough.- Increase the proportion of the polar solvent in the mobile phase. A gradient elution, starting with a less polar mixture and gradually increasing polarity, can be effective.[3]
Tailing of the Product Peak - Interaction with acidic silanol (B1196071) groups on the silica gel.- Column overloading.- Add a small amount of a modifier like triethylamine (B128534) (0.1-1%) to the mobile phase to neutralize acidic sites on the silica gel.- Reduce the sample load.
Product Fractions are Very Dilute - The elution band has broadened significantly.- This can be a result of a poorly packed column or a suboptimal mobile phase. Re-evaluate the packing procedure and the solvent system.- Concentrate the fractions before analysis.[9]
No Product Detected in Fractions - The compound may have decomposed on the silica gel.- The compound may have eluted in the solvent front.- The detection method is not sensitive enough.- Test the stability of 1-O-Propyl-rac-glycerol on a silica TLC plate before performing column chromatography.[9]- Analyze the very first fractions collected.[9]- Use a more sensitive or appropriate detection method, such as TLC with a suitable stain or GC-MS.
Cracks or Bubbles in the Column Bed - The column was packed at a different temperature than the elution temperature.- Buffers or solvents were not properly degassed.- Allow the column and solvents to equilibrate to the same temperature before packing and running the chromatography.- Degas all solvents before use.

Experimental Protocols

Representative Protocol for Purification of 1-O-Propyl-rac-glycerol by Flash Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude sample.

1. Materials and Equipment:

  • Crude 1-O-Propyl-rac-glycerol

  • Silica gel (230-400 mesh)[3]

  • Hexane (or heptane)

  • Ethyl acetate

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates (silica gel coated)

  • Potassium permanganate stain

  • Rotary evaporator

2. Mobile Phase Preparation:

  • Prepare a series of mobile phases with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20, 70:30 v/v).

  • Determine the optimal starting mobile phase composition by running TLC plates of the crude material in these solvent systems. The ideal solvent system should give a retention factor (Rf) of approximately 0.3 for 1-O-Propyl-rac-glycerol.[3]

3. Column Packing (Wet Slurry Method):

  • Secure the column vertically to a stand.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[8]

  • In a separate beaker, prepare a slurry of silica gel in the least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Pour the slurry into the column, gently tapping the sides to dislodge any air bubbles and ensure even packing.[8]

  • Once the silica gel has settled, add a protective layer of sand on top.

  • Wash the column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top of the sand layer.[8]

4. Sample Loading:

  • Dissolve the crude 1-O-Propyl-rac-glycerol in a minimal amount of the initial mobile phase.

  • Carefully apply the sample solution to the top of the column using a pipette.[7]

  • Allow the sample to adsorb onto the silica gel by draining the solvent to the level of the top sand layer.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin elution, collecting fractions of a suitable volume (e.g., 10-20 mL).

  • If using a gradient elution, start with the initial mobile phase and gradually increase the proportion of ethyl acetate.

6. Fraction Analysis:

  • Analyze the collected fractions using TLC.

  • Spot a small amount from each fraction onto a TLC plate.

  • Develop the plate in a suitable mobile phase (e.g., 80:20 hexane:ethyl acetate).

  • Visualize the spots by dipping the plate in a potassium permanganate stain and gently heating.

  • Combine the fractions containing the pure 1-O-Propyl-rac-glycerol.

7. Product Isolation:

  • Concentrate the combined pure fractions using a rotary evaporator to remove the solvent.

  • The resulting oil is the purified 1-O-Propyl-rac-glycerol.

Data Presentation

Table 1: Representative Gradient Elution Profile

Step Solvent A (Hexane) Solvent B (Ethyl Acetate) Purpose
195%5%Elution of non-polar impurities
290%10%Elution of less polar byproducts
380%20%Elution of 1-O-Propyl-rac-glycerol
470%30%Continued elution of the product
550%50%Elution of more polar impurities

Table 2: Expected Purification Performance

Parameter Value Notes
Crude Purity ~60-80%Varies depending on the synthesis reaction.
Final Purity >98%As determined by GC-MS or NMR analysis.
Typical Yield 80-90%Based on the amount of 1-O-Propyl-rac-glycerol in the crude mixture.[3]
Rf of Product ~0.3In 80:20 Hexane:Ethyl Acetate on a silica TLC plate.[3]
Stationary Phase Silica Gel230-400 mesh.[3]
Sample Loading 1-5% (w/w)Grams of crude product per gram of silica gel.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation cluster_result Result prep_mobile_phase Mobile Phase Preparation pack_column Column Packing (Wet Slurry) prep_mobile_phase->pack_column prep_sample Sample Preparation (Dissolution) pack_column->prep_sample load_sample Sample Loading prep_sample->load_sample elution Elution & Fraction Collection load_sample->elution analyze_fractions Fraction Analysis (TLC/GC) elution->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions isolate_product Product Isolation (Rotary Evaporation) combine_fractions->isolate_product final_product Purified 1-O-Propyl-rac-glycerol (>98% Purity) isolate_product->final_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation cause1 Incorrect Mobile Phase Polarity start->cause1 cause2 Column Overloading start->cause2 cause3 Poor Column Packing start->cause3 solution1 Optimize Mobile Phase (via TLC/Gradient) cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Repack Column (Wet Slurry Method) cause3->solution3 end Successful Purification solution1->end Improved Resolution solution2->end Improved Resolution solution3->end Improved Resolution

References

Optimization

"improving the encapsulation efficiency of drugs in 1-O-Propyl-rac-glycerol nanoparticles"

Welcome to the technical support center for drug encapsulation in 1-O-Propyl-rac-glycerol nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actiona...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for drug encapsulation in 1-O-Propyl-rac-glycerol nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving drug encapsulation efficiency (EE%).

Frequently Asked Questions (FAQs)

Q1: What is Encapsulation Efficiency (EE%) and why is it critical?

Encapsulation Efficiency (EE%) is a key metric that quantifies the percentage of the initial drug amount that is successfully entrapped within the nanoparticles. It is calculated using the formula:

EE% = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100[1]

A high EE% is crucial for maximizing the therapeutic payload, ensuring consistent dosing, minimizing waste of expensive active pharmaceutical ingredients (APIs), and reducing potential side effects from unencapsulated drugs.

Q2: What are the primary factors influencing drug encapsulation efficiency in 1-O-Propyl-rac-glycerol nanoparticles?

The success of drug encapsulation is a multifactorial process. Key determinants include the physicochemical properties of the nanoparticles, the drug itself, and the formulation process.[2][3] The main factors are:

  • Lipid Composition: The ratio of 1-O-Propyl-rac-glycerol to any helper lipids and cholesterol significantly impacts the nanoparticle's core structure and its ability to accommodate the drug.[4]

  • Drug-to-Lipid Ratio: This ratio is critical and must be optimized; an excess of drug relative to the lipid can lead to low EE%.[1][4]

  • Process Parameters: Factors such as temperature, pH of the buffer solutions, and the method of nanoparticle formation (e.g., mixing speed, flow rates in microfluidics) play a pivotal role.[2][5]

  • Drug Properties: The drug's solubility, molecular weight, and charge influence its interaction with the lipid matrix. Encapsulating hydrophilic drugs into a lipid core can be particularly challenging.[6]

Q3: What is considered a "good" encapsulation efficiency for lipid nanoparticles?

A "good" EE% can vary depending on the drug and the specific nanoparticle system. For many applications, an EE% above 80% is desirable. For some complex payloads like mRNA, researchers can achieve efficiencies of up to 90-95% with optimized formulations.[7] An EE% below 50% often indicates that the formulation or process requires significant troubleshooting.

Q4: How does the choice of a hydrophilic vs. a hydrophobic drug affect encapsulation in these nanoparticles?

Lipid nanoparticles, including those based on 1-O-Propyl-rac-glycerol, are inherently lipophilic. Therefore:

  • Hydrophobic Drugs: These drugs tend to have higher compatibility with the lipid core, often resulting in higher encapsulation efficiencies.

  • Hydrophilic Drugs: Encapsulating water-soluble drugs is a significant challenge as they have a tendency to partition into the external aqueous phase during formulation.[6] Strategies to overcome this include altering the pH to change the drug's ionization state or using specific co-lipids to create a more accommodating nanoparticle core.[8]

Troubleshooting Guide: Low Encapsulation Efficiency

This guide addresses the common problem of low EE% during the formulation of 1-O-Propyl-rac-glycerol nanoparticles.

Problem: Consistently low encapsulation efficiency (<50%).

Below are potential causes and recommended solutions to systematically troubleshoot this issue.

Potential Cause 1: Suboptimal Formulation Ratios

The relative amounts of the drug, 1-O-Propyl-rac-glycerol, and any other excipients are not optimized. The lipid matrix may be saturated, or the nanoparticle structure may be unstable.

Solution: Systematically screen different drug-to-lipid ratios and co-lipid concentrations. Reducing the initial drug concentration or increasing the total lipid amount can improve EE%.[1][4]

Table 1: Influence of Formulation Ratios on Encapsulation Efficiency

Parameter Range to Test Expected Impact on EE% Rationale
Drug-to-Lipid Ratio (w/w) 1:10 to 1:50 Lower ratios (e.g., 1:25, 1:50) generally increase EE%.[1] A higher lipid concentration provides more space within the nanoparticle matrix to accommodate the drug.[1]
Cholesterol (% of total lipid) 0% to 40% Increasing cholesterol can enhance EE% and nanoparticle stability.[9] Cholesterol modulates the fluidity and packing of the lipid bilayer, which can improve drug retention.[9]
Helper Lipid (e.g., DSPC) (% of total lipid) 0% to 20% Addition of a helper lipid can stabilize the structure and improve EE%. Helper lipids assist in the formation of a stable nanoparticle structure capable of retaining the drug.[10]

| PEGylated Lipid (% of total lipid) | 1% to 5% | Can slightly decrease EE% but is crucial for stability and circulation time. | The PEG corona can create a hydrophilic shell that may hinder the loading of some drugs but prevents aggregation.[2] |

Potential Cause 2: Inappropriate Process Parameters

The conditions under which the nanoparticles are formed can drastically affect their properties and ability to encapsulate the drug.

Solution: Optimize key process parameters such as the pH of the aqueous buffer, the formulation temperature, and the mixing method/rate.

Table 2: Effect of Process Parameters on Nanoparticle Characteristics

Parameter Range to Test Expected Impact on EE% Rationale
Aqueous Buffer pH pH 4.0 - 7.4 For ionizable drugs, a pH that neutralizes the charge can significantly increase EE%.[8] pH affects the charge of both the drug and lipids, influencing their interaction and partitioning into the lipid core.[5][11]
Temperature (°C) 25°C to 65°C Increasing temperature can improve lipid fluidity, potentially enhancing drug loading.[2] The temperature should be high enough to ensure lipids are fluid but not so high that it degrades the drug or lipids.[12]
Microfluidic Flow Rate Ratio (Aqueous:Organic) 2:1 to 4:1 A higher ratio (e.g., 3:1) often leads to higher EE%.[5] The flow rate ratio controls the speed of nanoprecipitation, which affects particle formation and drug entrapment.[5]

| Mixing Speed (rpm) (for batch methods) | 500 - 2000 rpm | Higher speeds can lead to smaller particles but may require optimization for maximal EE%. | The mixing energy influences particle size and the kinetics of drug encapsulation. |

Potential Cause 3: Drug-Lipid Incompatibility

There may be a fundamental mismatch between the physicochemical properties of the drug and the 1-O-Propyl-rac-glycerol-based lipid matrix.

Solution:

  • For Hydrophilic Drugs: Attempt to change the drug's properties during formulation. Lowering the pH of the aqueous buffer below the drug's pKa can neutralize it, making it more lipophilic and easier to encapsulate.[8]

  • Modify the Lipid Core: Incorporate different helper lipids or oils to create a less ordered, more amorphous core (similar to the principle of Nanostructured Lipid Carriers - NLCs), which can increase the loading capacity for various drugs.[2]

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate the troubleshooting process and the key relationships in nanoparticle formulation.

G cluster_start Start cluster_formulation Formulation Review cluster_process Process Parameter Review cluster_analysis Analysis & Re-formulation start Problem: Low Encapsulation Efficiency (<50%) ratio Check Drug:Lipid Ratio start->ratio Step 1 lipids Evaluate Helper Lipids & Cholesterol % ratio->lipids ph Verify Aqueous Buffer pH lipids->ph Step 2 temp Assess Formulation Temperature ph->temp mixing Review Mixing Method (Flow Rates / Speed) temp->mixing reformulate Re-formulate with Optimized Parameters mixing->reformulate Step 3 measure Measure EE%, Size, PDI reformulate->measure success EE% > 80%? measure->success end_node Protocol Optimized success->end_node Yes revisit Re-evaluate Drug-Lipid Incompatibility success->revisit No revisit->ratio G cluster_output Nanoparticle Properties cluster_inputs Controlling Factors cluster_formulation Formulation cluster_process Process cluster_drug Drug Properties EE Encapsulation Efficiency DrugLipidRatio Drug:Lipid Ratio DrugLipidRatio->EE LipidComp Lipid Composition (Co-lipids, Cholesterol) LipidComp->EE pH pH pH->EE Temp Temperature Temp->EE Mixing Mixing / Flow Rate Mixing->EE Solubility Solubility Solubility->EE Charge Molecular Charge Charge->EE

References

Troubleshooting

Technical Support Center: Troubleshooting Interference of 3-Propoxypropane-1,2-diol in Biochemical Assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by 3-Propoxypropane-1,2-diol in biochemical assays. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is 3-Propoxypropane-1,2-diol and why might it be in my assay?

3-Propoxypropane-1,2-diol is a propylene (B89431) glycol ether, a type of organic solvent. Due to its solubility properties, it may be used as a vehicle or solvent to dissolve test compounds or other reagents in a biochemical assay. Its presence is intended to keep hydrophobic compounds in solution within an aqueous assay buffer.

Q2: What are the general ways 3-Propoxypropane-1,2-diol could interfere with my biochemical assay?

Interference from organic solvents like 3-Propoxypropane-1,2-diol can manifest in several ways:

  • Increased background signal: The solvent may cause non-specific binding of assay components (antibodies, enzymes, substrates) to the microplate surface.[1][2][3]

  • Reduced signal or complete signal loss: The solvent could denature or inhibit the activity of critical protein reagents such as enzymes or antibodies.[4][5]

  • Inconsistent results: Variable evaporation of the solvent or inconsistent mixing can lead to poor reproducibility across the plate.

  • Direct interaction with detection systems: Solvents can sometimes directly affect the readout, for example, by quenching fluorescence signals.

Q3: At what concentration is 3-Propoxypropane-1,2-diol likely to cause interference?

The concentration at which 3-Propoxypropane-1,2-diol may cause interference is assay-dependent. Generally, higher concentrations of organic solvents are more likely to cause issues. It is crucial to determine the tolerance of your specific assay to the final concentration of the solvent. A solvent tolerance test is highly recommended during assay development.

Q4: Can 3-Propoxypropane-1,2-diol affect my enzyme-linked immunosorbent assay (ELISA)?

Yes, as an organic solvent, it can interfere with ELISAs. Potential issues include:

  • Disruption of antibody-antigen binding: The solvent may alter the conformation of the antibody or antigen, reducing their binding affinity.

  • Non-specific binding: It can promote the binding of antibodies to the plate surface, leading to high background.[1][3]

  • Inhibition of the enzyme conjugate: The solvent could inhibit the activity of the horseradish peroxidase (HRP) or alkaline phosphatase (AP) enzyme, leading to a weaker signal.

Q5: How might this solvent impact my fluorescence-based assays?

In fluorescence-based assays, 3-Propoxypropane-1,2-diol could:

  • Cause fluorescence quenching or enhancement: The solvent might directly interact with the fluorophore, altering its quantum yield.

  • Shift the emission spectrum: Changes in the solvent polarity around the fluorophore can lead to shifts in the emission wavelength.

  • Precipitate the fluorescent probe: High concentrations of the solvent could cause the probe to come out of solution.

Q6: Could 3-Propoxypropane-1,2-diol affect enzyme kinetic assays?

Yes, the presence of an organic solvent can alter enzyme kinetics by:

  • Acting as an inhibitor: The solvent might bind to the active site or an allosteric site of the enzyme.

  • Denaturing the enzyme: High concentrations can unfold the enzyme, leading to a loss of activity.[4][5]

  • Altering substrate solubility: The solvent may affect the availability of the substrate to the enzyme.

Troubleshooting Guides

Issue 1: High Background Signal in an ELISA

If you observe a high background signal in your ELISA wells containing 3-Propoxypropane-1,2-diol, consider the following troubleshooting steps.

Troubleshooting Workflow for High Background

start High Background Observed check_solvent_control Run a 'Solvent Only' Control (Assay buffer + 3-Propoxypropane-1,2-diol) start->check_solvent_control high_background_in_control Is background high in solvent control? check_solvent_control->high_background_in_control optimize_blocking Optimize Blocking (Increase concentration or duration) high_background_in_control->optimize_blocking Yes check_reagents Check for reagent contamination or degradation high_background_in_control->check_reagents No add_detergent Add a non-ionic detergent (e.g., 0.05% Tween-20) to wash buffer optimize_blocking->add_detergent end_solved Problem Resolved optimize_blocking->end_solved reduce_solvent Reduce final concentration of 3-Propoxypropane-1,2-diol add_detergent->reduce_solvent add_detergent->end_solved reduce_solvent->end_solved end_unsolved Issue Persists: Consider alternative solvent check_reagents->end_unsolved

Caption: Troubleshooting workflow for high background signal.

Experimental Protocol: Solvent Tolerance Test

This protocol helps determine the maximum concentration of 3-Propoxypropane-1,2-diol your assay can tolerate without significant background increase.

  • Prepare a dilution series of 3-Propoxypropane-1,2-diol in your assay buffer. A suggested range is from 0.01% to 5% (v/v).

  • Set up your assay plate as usual, but instead of samples, add the solvent dilutions to a set of wells. Include a "buffer only" control (0% solvent).

  • Run the assay according to your standard protocol, including all detection reagents.

  • Measure the signal in all wells.

  • Analyze the data by plotting the signal intensity against the solvent concentration. The highest concentration that does not significantly increase the background signal above the buffer-only control is your maximum tolerable concentration.

3-Propoxypropane-1,2-diol Conc. (%)Average Background Signal (OD/RFU)Standard Deviation
0 (Buffer Only)0.0520.003
0.10.0550.004
0.50.0610.005
1.00.0890.007
2.00.1540.012
5.00.3210.025

Table 1: Example data from a solvent tolerance test. In this example, a concentration of 1% or less might be acceptable.

Issue 2: Reduced Assay Signal or Enzyme Inhibition

A decrease in the expected signal may indicate that 3-Propoxypropane-1,2-diol is inhibiting an enzyme or disrupting protein binding.

Troubleshooting Workflow for Reduced Signal

start Reduced Signal Observed check_positive_control Run a Positive Control with and without 3-Propoxypropane-1,2-diol start->check_positive_control signal_reduced_in_pc Is signal reduced in the presence of the solvent? check_positive_control->signal_reduced_in_pc test_protein_stability Test stability of key proteins (enzyme, antibody) in the solvent signal_reduced_in_pc->test_protein_stability Yes check_other_factors Investigate other factors (e.g., incubation time, temperature) signal_reduced_in_pc->check_other_factors No reduce_solvent_conc Reduce final concentration of 3-Propoxypropane-1,2-diol test_protein_stability->reduce_solvent_conc end_solved Problem Resolved test_protein_stability->end_solved increase_protein_conc Increase concentration of the affected protein, if possible reduce_solvent_conc->increase_protein_conc reduce_solvent_conc->end_solved increase_protein_conc->end_solved end_unsolved Issue Persists: Consider alternative solvent or assay format check_other_factors->end_unsolved

Caption: Troubleshooting workflow for reduced assay signal.

Experimental Protocol: Enzyme Activity Assay in the Presence of Solvent

This protocol assesses the direct impact of 3-Propoxypropane-1,2-diol on enzyme activity.

  • Prepare a dilution series of 3-Propoxypropane-1,2-diol in the enzyme's reaction buffer (e.g., 0% to 5%).

  • In separate tubes, pre-incubate the enzyme with each solvent concentration for a set period (e.g., 15-30 minutes) at the assay temperature.

  • Initiate the enzymatic reaction by adding the substrate to each tube.

  • Measure the reaction rate using a suitable method (e.g., spectrophotometry, fluorimetry).

  • Calculate the relative enzyme activity for each solvent concentration compared to the 0% solvent control.

3-Propoxypropane-1,2-diol Conc. (%)Relative Enzyme Activity (%)
0100
0.198
0.592
1.075
2.043
5.015

Table 2: Example data showing the inhibitory effect of increasing concentrations of 3-Propoxypropane-1,2-diol on enzyme activity.

Potential Interference Mechanisms

The following diagram illustrates the potential ways 3-Propoxypropane-1,2-diol could interfere with a typical biochemical assay.

cluster_assay Biochemical Assay enzyme Enzyme antibody Antibody plate Microplate Surface fluorophore Fluorophore solvent 3-Propoxypropane-1,2-diol denaturation Denaturation / Inhibition solvent->denaturation non_specific_binding Non-specific Binding solvent->non_specific_binding signal_quenching Signal Quenching solvent->signal_quenching denaturation->enzyme denaturation->antibody non_specific_binding->plate signal_quenching->fluorophore

Caption: Potential mechanisms of assay interference.

References

Optimization

Technical Support Center: Optimization of Cryopreservation Protocols Using 1-O-Propyl-rac-glycerol

Notice to Researchers, Scientists, and Drug Development Professionals: Our comprehensive search for specific data and established protocols on the use of 1-O-Propyl-rac-glycerol as a cryoprotective agent has yielded limi...

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search for specific data and established protocols on the use of 1-O-Propyl-rac-glycerol as a cryoprotective agent has yielded limited information within publicly available scientific literature and technical resources. While this compound is available as a biochemical reagent, its efficacy, optimal concentrations, toxicity profiles, and specific methodologies for cryopreservation are not well-documented.

The following information has been compiled based on general principles of cryopreservation and data extrapolated from studies on glycerol (B35011) and other cryoprotective agents. This guidance is intended to serve as a foundational resource for developing and optimizing your own protocols. Direct experimental validation is critical.

Frequently Asked Questions (FAQs)

Q1: What is 1-O-Propyl-rac-glycerol and why consider it for cryopreservation?

A1: 1-O-Propyl-rac-glycerol, also known as 3-Propoxy-1,2-propanediol, is a derivative of glycerol. The rationale for exploring glycerol ethers like this compound as cryoprotectants lies in the potential for improved membrane permeability and reduced toxicity compared to glycerol, due to the modification of one of the hydroxyl groups. These properties could theoretically allow for more rapid and uniform distribution of the cryoprotectant within cells, potentially reducing osmotic stress and ice crystal formation during freezing.

Q2: What is a good starting concentration for 1-O-Propyl-rac-glycerol in a cryopreservation protocol?

A2: Without specific literature data, a logical starting point would be to mirror the concentrations commonly used for glycerol, which typically range from 5% to 20% (v/v) in the final cryopreservation medium. We recommend starting with a concentration gradient to determine the optimal balance between cryoprotection and cytotoxicity for your specific cell type. A suggested starting range for optimization would be 5%, 10%, and 15% (v/v).

Q3: What are the potential signs of toxicity with 1-O-Propyl-rac-glycerol?

A3: As with other cryoprotectants, toxicity can manifest as:

  • Reduced cell viability and recovery post-thaw.

  • Changes in cell morphology (e.g., membrane blebbing, shrinkage).

  • Impaired cell function (e.g., reduced proliferation, altered differentiation potential).

  • Increased apoptosis or necrosis.

It is crucial to perform dose-response and exposure-time experiments to establish the toxicity profile of 1-O-Propyl-rac-glycerol for your specific application.

Q4: How should cooling and warming rates be optimized for 1-O-Propyl-rac-glycerol?

A4: Optimal cooling and warming rates are critical for successful cryopreservation and are dependent on the cell type and the cryoprotectant used. For many cell types, a slow, controlled cooling rate of approximately -1°C per minute is recommended to allow for sufficient cell dehydration. This can be achieved using a controlled-rate freezer or a freezing container (e.g., "Mr. Frosty"). Rapid warming in a 37°C water bath is generally preferred to minimize ice recrystallization.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Post-Thaw Cell Viability 1. Suboptimal concentration of 1-O-Propyl-rac-glycerol.2. Toxicity due to high concentration or prolonged exposure.3. Inappropriate cooling or warming rates.4. Ice crystal formation.1. Perform a concentration optimization study (e.g., 5%, 10%, 15%, 20% v/v).2. Reduce the equilibration time of cells with the cryoprotectant before freezing.3. Optimize cooling rate (e.g., test -0.5°C/min, -1°C/min, -2°C/min). Ensure rapid thawing.4. Increase the concentration of 1-O-Propyl-rac-glycerol or consider combination with other cryoprotectants (e.g., sucrose).
High Cell Clumping Post-Thaw 1. Cell damage and release of DNA.2. Suboptimal removal of the cryoprotectant.1. Add DNase I to the post-thaw medium.2. Implement a stepwise dilution protocol to gradually remove the cryoprotectant and reduce osmotic stress.
Poor Cell Attachment and Growth (for adherent cells) 1. Membrane damage during freezing/thawing.2. Sublethal cryoinjury affecting cellular metabolism.1. Re-evaluate 1-O-Propyl-rac-glycerol concentration and exposure time.2. Allow cells a longer recovery period post-thaw before passaging.3. Use pre-coated culture vessels to promote attachment.
Altered Cell Morphology or Function 1. Cytotoxicity of 1-O-Propyl-rac-glycerol.2. Osmotic stress.1. Lower the concentration of the cryoprotectant.2. Ensure gradual addition and removal of the cryoprotectant solution.3. Perform functional assays to assess the impact on your specific cell type.

Data Presentation

As no quantitative data for 1-O-Propyl-rac-glycerol was found, the following table is a template for your experimental data collection.

Table 1: Template for Experimental Data on the Optimization of 1-O-Propyl-rac-glycerol Concentration

1-O-Propyl-rac-glycerol Concentration (% v/v) Post-Thaw Viability (%) Post-Thaw Recovery (%) Observations (e.g., Morphology, Attachment)
0 (Control)
5
10
15
20

Experimental Protocols

The following are generalized protocols that must be adapted and optimized for your specific cell type and experimental conditions.

Protocol 1: Basic Cryopreservation using 1-O-Propyl-rac-glycerol

  • Cell Preparation:

    • Harvest cells during the logarithmic growth phase.

    • Centrifuge the cell suspension and resuspend the cell pellet in fresh, pre-warmed culture medium.

    • Determine the cell count and viability.

  • Cryopreservation Medium Preparation:

    • Prepare the cryopreservation medium consisting of your basal cell culture medium, a protein source (e.g., fetal bovine serum), and the desired concentration of 1-O-Propyl-rac-glycerol. A common formulation is 80% basal medium, 10% serum, and 10% cryoprotectant.

  • Freezing Procedure:

    • Centrifuge the cells and resuspend the pellet in the chilled cryopreservation medium at a recommended density (e.g., 1-5 x 10^6 cells/mL).

    • Dispense 1 mL aliquots into sterile cryogenic vials.

    • Place the vials in a controlled-rate freezing container or apparatus.

    • Freeze the cells at a rate of -1°C per minute to -80°C.

    • Transfer the vials to long-term storage in liquid nitrogen (-196°C).

  • Thawing Procedure:

    • Rapidly thaw the vial in a 37°C water bath until a small ice crystal remains.

    • Transfer the cell suspension to a tube containing pre-warmed culture medium.

    • Centrifuge to pellet the cells and remove the cryopreservation medium.

    • Resuspend the cells in fresh culture medium and plate in a suitable culture vessel.

Visualizations

The following diagrams illustrate general workflows and concepts in cryopreservation protocol development.

G cluster_prep Cell Preparation cluster_cpa Cryoprotectant Addition cluster_freeze Freezing cluster_thaw Thawing & Recovery Harvest Harvest Cells in Log Phase Count Count and Assess Viability Harvest->Count Resuspend Resuspend in Cryo-Medium (with 1-O-Propyl-rac-glycerol) Count->Resuspend ControlledCool Controlled Cooling (-1°C/min) Resuspend->ControlledCool LN2_Storage Long-term Storage in LN2 ControlledCool->LN2_Storage RapidThaw Rapid Thawing (37°C) LN2_Storage->RapidThaw Wash Wash and Resuspend RapidThaw->Wash Culture Culture and Assess Wash->Culture

Caption: General experimental workflow for cryopreservation.

G cluster_troubleshooting Troubleshooting Logic for Low Viability cluster_solutions Potential Solutions Start Low Post-Thaw Viability Concentration Is CPA Concentration Optimal? Start->Concentration Cooling Is Cooling Rate Optimal? Concentration->Cooling Yes AdjustConc Adjust Concentration Concentration->AdjustConc No Warming Is Warming Rate Optimal? Cooling->Warming Yes AdjustCool Adjust Cooling Rate Cooling->AdjustCool No Toxicity Is there evidence of Toxicity? Warming->Toxicity Yes AdjustWarm Ensure Rapid Warming Warming->AdjustWarm No ReduceExp Reduce Exposure Time Toxicity->ReduceExp Yes

Troubleshooting

"strategies to enhance the solubility of poorly soluble drugs with 3-Propoxypropane-1,2-diol"

Technical Support Center: Enhancing Drug Solubility with 3-Propoxypropane-1,2-diol This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enhancing Drug Solubility with 3-Propoxypropane-1,2-diol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Propoxypropane-1,2-diol to enhance the solubility of poorly soluble drugs.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Issue 1: Drug Precipitation After Initial Dissolution in 3-Propoxypropane-1,2-diol Formulations

  • Question: My drug initially dissolved in a formulation containing 3-Propoxypropane-1,2-diol and an aqueous vehicle, but it precipitated out over time. What could be the cause and how can I resolve this?

  • Answer: Drug precipitation from a co-solvent system can be attributed to several factors. A primary reason is that the system may be thermodynamically unstable, leading to the drug coming out of solution to reach a lower energy state. This is a common challenge with supersaturated solutions created using co-solvents.[1]

    Troubleshooting Steps:

    • Evaluate Solvent Concentration: The concentration of 3-Propoxypropane-1,2-diol may not be optimal. It is crucial to determine the miscibility of the co-solvent with the aqueous phase and the solubility of the drug across a range of co-solvent concentrations.

    • Incorporate a Stabilizer: The addition of a polymeric precipitation inhibitor, such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP), can help maintain a supersaturated state and prevent or slow down drug crystallization.

    • pH Adjustment: The pH of the formulation can significantly influence the ionization state and, consequently, the solubility of ionizable drugs. Ensure the formulation's pH is optimized for maximum drug solubility and stability.[2][3]

    • Temperature Control: Changes in temperature during storage or handling can affect solubility. Ensure consistent temperature control and assess the formulation's stability at various temperatures.

Issue 2: Inconsistent Solubility Data for the Same Drug in 3-Propoxypropane-1,2-diol

  • Question: I am getting variable and non-reproducible results for the solubility of my compound in 3-Propoxypropane-1,2-diol solutions. What are the potential sources of this inconsistency?

  • Answer: Inconsistent solubility data often points to issues with experimental technique or the physicochemical properties of the drug substance itself.

    Troubleshooting Steps:

    • Ensure Equilibrium: It is critical to ensure that the drug has reached equilibrium solubility. This can take a significant amount of time, sometimes 48 to 72 hours, with continuous agitation.[4][5] Inadequate equilibration time is a common source of variability.

    • Solid-State Characterization: The solid form of your drug (e.g., crystalline polymorph, amorphous) can have a profound impact on its apparent solubility.[6] Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm the solid form of the drug before and after the solubility experiment.

    • Precise Method of Analysis: The analytical method used to quantify the dissolved drug (e.g., HPLC, UV-Vis spectroscopy) must be validated for linearity, accuracy, and precision in the presence of the 3-Propoxypropane-1,2-diol formulation.

    • Control of Experimental Conditions: Factors such as temperature, agitation speed, and the exact composition of the solvent system must be meticulously controlled in all experiments.

Issue 3: Difficulty in Preparing a Stable Solid Dispersion with 3-Propoxypropane-1,2-diol

  • Question: I am trying to formulate a solid dispersion of my drug using 3-Propoxypropane-1,2-diol and a carrier, but the resulting product is not a stable, amorphous solid. What should I consider?

  • Answer: The formation of a stable amorphous solid dispersion depends on the miscibility of the drug and the carrier, the glass transition temperature (Tg) of the mixture, and the method of preparation.[1][7]

    Troubleshooting Steps:

    • Carrier Selection: The choice of carrier is crucial. Common carriers for solid dispersions include polymers like HPMC, PVP, and polyethylene (B3416737) glycols (PEGs).[1][8] The miscibility of your drug with the chosen carrier in the presence of 3-Propoxypropane-1,2-diol should be assessed.

    • Drug Loading: High drug loading can increase the tendency for crystallization. Experiment with different drug-to-carrier ratios to find a balance between drug content and physical stability.

    • Preparation Method: The method of preparation, such as solvent evaporation or melt extrusion, significantly impacts the final product.[1][7]

      • For the solvent evaporation method , ensure the complete removal of all solvents, as residual solvent can act as a plasticizer and promote crystallization.

      • For melt extrusion , the processing temperature and shear forces need to be optimized to ensure the drug is molecularly dispersed within the carrier without causing thermal degradation.

    • Characterization: Thoroughly characterize the solid dispersion using techniques like DSC to determine the Tg and XRD to confirm the amorphous nature of the drug.

Frequently Asked Questions (FAQs)

  • Question 1: What is 3-Propoxypropane-1,2-diol and what are its relevant properties for drug solubilization?

    • Answer: 3-Propoxypropane-1,2-diol, also known as 1-O-propylglycerol, is a propyl ether of glycerol (B35011).[9] Its structure combines the polar diol group of glycerol with a more hydrophobic propyl chain.[9] This amphiphilic nature makes it a potential co-solvent for enhancing the solubility of poorly water-soluble drugs.[9] Key properties from a formulation perspective include its miscibility with both polar and non-polar solvents and its potential for low toxicity and good biocompatibility.[9]

  • Question 2: How does 3-Propoxypropane-1,2-diol enhance the solubility of poorly soluble drugs?

    • Answer: 3-Propoxypropane-1,2-diol likely enhances drug solubility through the mechanism of co-solvency .[10] By mixing with a primary solvent like water, it can reduce the overall polarity of the solvent system. This reduction in polarity lowers the interfacial tension between the aqueous environment and the hydrophobic drug molecules, making it energetically more favorable for the drug to dissolve.

  • Question 3: What are the potential advantages of using 3-Propoxypropane-1,2-diol over other common co-solvents like propylene (B89431) glycol or ethanol (B145695)?

    • Answer: While specific comparative data is limited, potential advantages could stem from its unique chemical structure. The presence of the propoxy group might offer a different hydrophobicity compared to the hydroxyl groups in propylene glycol, potentially leading to better solubilization of certain drug molecules. Its higher molecular weight and boiling point compared to ethanol could result in lower volatility and better formulation stability. Further experimental work is needed to confirm these potential benefits.

  • Question 4: What is the "mixed-solvency" concept and can it be applied with 3-Propoxypropane-1,2-diol?

    • Answer: The mixed-solvency concept proposes that a combination of different solubilizing agents (co-solvents, hydrotropes, etc.) at lower individual concentrations can lead to a synergistic increase in drug solubility.[11][12][13] This approach can also help to reduce the potential toxicity associated with high concentrations of a single agent.[14][15] 3-Propoxypropane-1,2-diol can certainly be used in a mixed-solvency approach. It could be blended with other co-solvents like PEGs, propylene glycol, and hydrotropes such as sodium citrate (B86180) or urea (B33335) to achieve optimal solubility enhancement.[12][13]

  • Question 5: What regulatory considerations should I be aware of when using 3-Propoxypropane-1,2-diol in a pharmaceutical formulation?

    • Answer: As with any excipient, the regulatory acceptance of 3-Propoxypropane-1,2-diol will depend on the intended route of administration and the available safety and toxicity data. For novel excipients, extensive toxicological studies are typically required by regulatory agencies like the FDA. It is advisable to consult the FDA's Inactive Ingredient Database (IID) for information on its approved uses and concentration limits in pharmaceutical products. If it is not listed, a comprehensive safety data package would need to be developed.

Data Presentation

Table 1: Hypothetical Solubility of a Model BCS Class II Drug (Drug X) in Aqueous Solutions of 3-Propoxypropane-1,2-diol at 25°C

Concentration of 3-Propoxypropane-1,2-diol (% v/v)Solubility of Drug X (µg/mL)Fold Increase in Solubility
0 (Water)0.51.0
1012.525.0
2055.0110.0
30150.2300.4
40325.8651.6
50510.41020.8

Table 2: Comparative Solubility Enhancement of Drug X by Different Co-solvents at 20% v/v Concentration

Co-solvent (20% v/v in water)Solubility of Drug X (µg/mL)Fold Increase in Solubility
None (Water)0.51.0
Ethanol35.771.4
Propylene Glycol48.296.4
3-Propoxypropane-1,2-diol55.0110.0
Polyethylene Glycol 40062.5125.0

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method

This protocol describes the determination of the thermodynamic solubility of a poorly soluble drug in a co-solvent system containing 3-Propoxypropane-1,2-diol.[5]

Materials:

  • Poorly soluble drug substance

  • 3-Propoxypropane-1,2-diol

  • Purified water (or relevant aqueous buffer)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC or UV-Vis spectrophotometer for drug quantification

Methodology:

  • Preparation of Co-solvent Systems: Prepare a series of aqueous solutions with varying concentrations of 3-Propoxypropane-1,2-diol (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v).

  • Sample Preparation: Add an excess amount of the drug to vials containing a fixed volume (e.g., 5 mL) of each co-solvent system. The amount of drug added should be sufficient to ensure that a saturated solution is formed and solid drug remains after equilibrium.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 48 hours.[4]

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.

  • Quantification: Dilute the filtered samples as necessary with the appropriate mobile phase or solvent and analyze the drug concentration using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Calculate the solubility of the drug in each co-solvent system, typically expressed in mg/mL or µg/mL.

Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method

This protocol outlines the preparation of a solid dispersion of a poorly soluble drug using 3-Propoxypropane-1,2-diol as a plasticizer/co-solvent and HPMC as a carrier.

Materials:

  • Poorly soluble drug substance

  • 3-Propoxypropane-1,2-diol

  • Hydroxypropyl methylcellulose (HPMC)

  • Volatile organic solvent (e.g., methanol, acetone) in which the drug and HPMC are soluble

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Solution Preparation:

    • Accurately weigh the drug and HPMC in the desired ratio (e.g., 1:4 drug:carrier).

    • Dissolve the drug and HPMC in a suitable volume of the volatile organic solvent in a round-bottom flask.

    • Add the desired amount of 3-Propoxypropane-1,2-diol to this solution and mix until a clear solution is obtained.

  • Solvent Evaporation:

    • Attach the round-bottom flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying:

    • Once the bulk of the solvent is removed, a thin film or solid mass will remain.

    • Transfer the solid material to a vacuum oven and dry at a suitable temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving:

    • Scrape the dried solid dispersion from the flask.

    • Gently mill the solid dispersion to obtain a fine powder.

    • Pass the powder through a sieve to ensure a uniform particle size.

  • Characterization:

    • Characterize the prepared solid dispersion for its physical state (amorphous or crystalline) using XRD and DSC.

    • Determine the drug content and perform in vitro dissolution studies to assess the enhancement in solubility and dissolution rate.[4]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solvents Prepare Co-solvent Systems (Varying % of 3-Propoxypropane-1,2-diol) add_drug Add Excess Drug to Vials prep_solvents->add_drug shake Equilibrate on Orbital Shaker (48h, 25°C) add_drug->shake filter_sample Filter Supernatant shake->filter_sample quantify Quantify Drug Concentration (HPLC/UV-Vis) filter_sample->quantify result Determine Equilibrium Solubility quantify->result

Caption: Workflow for Equilibrium Solubility Determination.

Solubility_Strategy_Decision_Tree start Poorly Soluble Drug is_ionizable Is the drug ionizable? start->is_ionizable ph_modification pH Modification / Salt Formation is_ionizable->ph_modification Yes co_solvency Co-solvency Approach (e.g., with 3-Propoxypropane-1,2-diol) is_ionizable->co_solvency No is_stable Is the resulting solution stable? ph_modification->is_stable co_solvency->is_stable solid_dispersion Solid Dispersion is_stable->solid_dispersion No complexation Complexation (e.g., Cyclodextrins) is_stable->complexation No other_techniques Other Advanced Techniques (e.g., Nanoparticles, Lipid Formulations) is_stable->other_techniques No formulation_success Proceed with Formulation Development is_stable->formulation_success Yes solid_dispersion->formulation_success complexation->formulation_success other_techniques->formulation_success

Caption: Decision Tree for Selecting a Solubility Enhancement Strategy.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Purity of 1-O-Propyl-rac-glycerol: NMR vs. HPLC

For researchers, scientists, and drug development professionals, establishing the purity of novel or synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of novel or synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a detailed comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for validating the purity of 1-O-Propyl-rac-glycerol. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Introduction to Purity Validation

1-O-Propyl-rac-glycerol, a monoalkyl glycerol (B35011) ether, has applications in various scientific domains, including as a biochemical reagent and a potential building block in drug delivery systems. Its synthesis, typically via methods like the Williamson ether synthesis, can result in a range of impurities. These may include unreacted starting materials such as glycerol, over-alkylated products like 1,3-di-O-propyl-rac-glycerol, and other process-related contaminants. Accurate determination of the purity of 1-O-Propyl-rac-glycerol is therefore essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is an excellent tool for identifying and quantifying impurities based on the unique magnetic properties of atomic nuclei. High-Performance Liquid Chromatography (HPLC) , on the other hand, separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, offering high sensitivity for detecting even trace impurities.

Quantitative Data Presentation

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and HPLC analyses for a sample of 1-O-Propyl-rac-glycerol with hypothetical impurities.

Table 1: Predicted ¹H NMR Data for 1-O-Propyl-rac-glycerol and Potential Impurities (500 MHz, CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
1-O-Propyl-rac-glycerol -CH(OH)-~3.85m1H
-CH₂(OH)~3.65m2H
-O-CH₂-CH₂-CH₃3.45t2H
-O-CH₂- (glycerol)3.55m2H
-O-CH₂-CH₂-CH₃1.60sextet2H
-O-CH₂-CH₂-CH₃0.92t3H
Glycerol (impurity)-CH(OH)-~3.80p1H
-CH₂(OH)~3.70 & ~3.60dd4H
1,3-Di-O-propyl-rac-glycerol (impurity)-CH(O-propyl)-~3.60p1H
-O-CH₂-CH₂-CH₃3.40t4H
-O-CH₂- (glycerol)3.50d4H
-O-CH₂-CH₂-CH₃1.58sextet4H
-O-CH₂-CH₂-CH₃0.91t6H

Table 2: Predicted ¹³C NMR Data for 1-O-Propyl-rac-glycerol and Potential Impurities (125 MHz, CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
1-O-Propyl-rac-glycerol -CH(OH)-~70.5
-CH₂(O-propyl)~72.8
-CH₂(OH)~64.2
-O-CH₂-CH₂-CH₃~72.0
-O-CH₂-CH₂-CH₃~22.9
-O-CH₂-CH₂-CH₃~10.6
Glycerol (impurity)-CH(OH)-~72.9
-CH₂(OH)~63.8
1,3-Di-O-propyl-rac-glycerol (impurity)-CH(OH)-~79.5
-CH₂(O-propyl)~70.2
-O-CH₂-CH₂-CH₃~71.8
-O-CH₂-CH₂-CH₃~23.1
-O-CH₂-CH₂-CH₃~10.7

Table 3: HPLC Data for Purity Analysis of 1-O-Propyl-rac-glycerol

Peak No.CompoundRetention Time (tR, min)Peak Area (%)
1Glycerol2.51.2
21-O-Propyl-rac-glycerol 4.8 98.5
31,3-Di-O-propyl-rac-glycerol8.20.3

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the 1-O-Propyl-rac-glycerol sample.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Parameters:

  • Spectrometer: 500 MHz NMR spectrometer.

  • Nuclei: ¹H and ¹³C.

  • Solvent: CDCl₃.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay (d1): 5 s

    • Acquisition time: ~3 s

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30 (proton decoupled)

    • Number of scans: 1024

    • Relaxation delay (d1): 2 s

    • Acquisition time: ~1 s

3. Data Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Calibrate the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • Calibrate the ¹³C spectrum to the CDCl₃ peak at 77.16 ppm.

  • Integrate the signals in the ¹H spectrum to determine the relative ratios of the main compound and impurities. Purity is calculated based on the relative integration of characteristic peaks.

High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation:

  • Prepare a stock solution of the 1-O-Propyl-rac-glycerol sample at a concentration of 1 mg/mL in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Instrumentation and Parameters:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (B52724) (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD), as 1-O-Propyl-rac-glycerol lacks a strong UV chromophore.

3. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of 1-O-Propyl-rac-glycerol using the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) x 100

Visualization of Analytical Workflows

Purity_Validation_Workflow cluster_NMR NMR Purity Validation cluster_HPLC HPLC Purity Validation NMR_Sample Sample Weighing (~15 mg) NMR_Dissolve Dissolution in CDCl3 (~0.7 mL) NMR_Sample->NMR_Dissolve NMR_Tube Transfer to NMR Tube NMR_Dissolve->NMR_Tube NMR_Acquire 1H & 13C Spectra Acquisition NMR_Tube->NMR_Acquire NMR_Process Data Processing (Integration) NMR_Acquire->NMR_Process NMR_Purity Purity Calculation NMR_Process->NMR_Purity HPLC_Sample Stock Solution (1 mg/mL) HPLC_Filter Filtration (0.45 µm) HPLC_Sample->HPLC_Filter HPLC_Inject Injection into HPLC System HPLC_Filter->HPLC_Inject HPLC_Separate Chromatographic Separation HPLC_Inject->HPLC_Separate HPLC_Detect Peak Detection (RID/ELSD) HPLC_Separate->HPLC_Detect HPLC_Purity Purity Calculation (Area %) HPLC_Detect->HPLC_Purity Start 1-O-Propyl-rac-glycerol Sample Start->NMR_Sample Start->HPLC_Sample

Caption: Workflow for purity validation of 1-O-Propyl-rac-glycerol using NMR and HPLC.

Logical_Comparison cluster_Techniques Analytical Techniques cluster_Advantages Advantages cluster_Disadvantages Disadvantages NMR NMR Spectroscopy NMR_Adv Structural Confirmation Absolute Quantification (qNMR) Non-destructive NMR->NMR_Adv Offers NMR_Disadv Lower Sensitivity Requires Larger Sample Size Potential for Peak Overlap NMR->NMR_Disadv Has HPLC HPLC HPLC_Adv High Sensitivity Good for Trace Impurities High Throughput HPLC->HPLC_Adv Offers HPLC_Disadv Requires Reference Standards No Structural Information Method Development Can Be Time-Consuming HPLC->HPLC_Disadv Has

Caption: Comparison of advantages and disadvantages of NMR and HPLC for purity analysis.

Comparison and Recommendations

FeatureNMR SpectroscopyHPLC
Principle Measures nuclear magnetic resonancePhysical separation of components
Information Structural elucidation and quantificationRetention time and quantification
Sensitivity Lower (mg range)Higher (µg to ng range)
Quantification Absolute (with internal standard)Relative (area percent) or absolute (with calibration curve)
Sample Prep Simple dissolutionDilution and filtration
Throughput LowerHigher
Destructive? NoYes (sample is consumed)

Recommendations:

  • For initial characterization and structural confirmation: NMR is indispensable as it verifies the identity of the synthesized 1-O-Propyl-rac-glycerol and provides a good estimate of purity, especially for major impurities.

  • For routine quality control and detection of trace impurities: HPLC is the preferred method due to its higher sensitivity and throughput.

  • For a comprehensive purity profile: A combination of both techniques is recommended. NMR can be used to identify unknown impurities, which can then be quantified with higher precision using a validated HPLC method.

By understanding the strengths and limitations of both NMR and HPLC, researchers can confidently select the most appropriate strategy for validating the purity of 1-O-Propyl-rac-glycerol, ensuring the quality and integrity of their scientific investigations.

Comparative

"comparing the cryoprotective effects of 1-O-Propyl-rac-glycerol and glycerol"

For researchers, scientists, and professionals in drug development, the effective cryopreservation of biological materials is paramount. The choice of a cryoprotective agent (CPA) is critical to maintaining cell viabilit...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the effective cryopreservation of biological materials is paramount. The choice of a cryoprotective agent (CPA) is critical to maintaining cell viability and function post-thaw. Glycerol (B35011) has long been a widely used cryoprotectant. This guide provides a detailed comparison of the established cryoprotective effects of glycerol with the potential but currently unproven efficacy of 1-O-Propyl-rac-glycerol, supported by available experimental data and methodologies.

Overview of Cryoprotectants

Cryoprotectants are substances that protect biological tissues from damage during freezing and thawing.[1] The ideal CPA should readily penetrate cells, exhibit low toxicity, and effectively prevent the formation of damaging intracellular ice crystals.[1] Glycerol, a simple polyol, has been a mainstay in cryobiology for decades, used for everything from blood cells to bull sperm.[1] However, its limitations, such as potential osmotic stress and toxicity at high concentrations, have spurred the search for novel CPAs.[2] Among these are derivatives of glycerol, such as 1-O-Propyl-rac-glycerol.

Glycerol: The Established Cryoprotectant

Glycerol's cryoprotective mechanism is multifaceted. It acts by increasing the solute concentration both inside and outside the cell, which lowers the freezing point of the solution and reduces the amount of ice formed at any given temperature.[2][3] By forming hydrogen bonds with water molecules, it disrupts the formation of the ice crystal lattice.[3][4] Furthermore, glycerol helps to stabilize cellular membranes and proteins.[2]

The optimal concentration of glycerol is cell and tissue-type dependent, typically ranging from 5% to 20%.[2] However, some applications, like the cryopreservation of adipose tissue, have shown high efficacy at concentrations as high as 70%.[5]

Quantitative Data on Glycerol's Cryoprotective Efficacy

The following tables summarize the performance of glycerol in various cryopreservation experiments.

Table 1: Cryopreservation of Adipose Tissue with Glycerol

Glycerol ConcentrationPost-Thaw Tissue Bioactivity (G3PDH activity)Post-Transplantation Retention Rate (%)Reference
60%12.23 ± 0.6151.87 ± 6.13[5][6]
70%24.41 ± 0.70 (comparable to fresh tissue)52.37 ± 7.53[5][6]
80%15.93 ± 0.1047.69 ± 6.89[5][6]
90%18.03 ± 2.47Not Tested[5][6]
100%3.49 ± 1.38Not Tested[5][6]
FBS + DMSO (Control)18.85 ± 1.4919.52 ± 3.86[5][6]
Trehalose (Control)18.38 ± 0.5346.11 ± 12.26[5][6]

Table 2: Cryopreservation of Domestic Cat Spermatozoa with Glycerol

Glycerol ConcentrationPost-Thaw Total Motility (%)Post-Thaw Progressive Motility (%)Post-Thaw Plasma Membrane Integrity (%)Reference
3%Lower than 5% and 7% groupsLower than 5% and 7% groupsNo significant difference[7]
5%Significantly higher than 3% groupSignificantly higher than 3% groupNo significant difference[7]
7%Significantly higher than 3% groupSignificantly higher than 3% groupNo significant difference[7]

1-O-Propyl-rac-glycerol: A Potential Alternative?

1-O-Propyl-rac-glycerol, also known as 3-Propoxypropane-1,2-diol, is a derivative of glycerol where one of the primary hydroxyl groups is replaced by a propyl ether group.[8][9] While it is commercially available as a biochemical reagent, there is a notable absence of published studies directly evaluating its cryoprotective effects.[8][9][10]

However, a study on a related compound, 1-O-methyl-rac-glycerol, provides some insight. This methyl ether derivative of glycerol was found to be "obviously superior to glycerol with regard to its permeation kinetics" for mononuclear blood cells.[11] This suggests that the ether linkage may increase the lipophilicity of the molecule, potentially allowing for faster and more efficient entry into cells. This could be advantageous in reducing the pre-incubation times required for cryoprotection and minimizing osmotic stress during the addition and removal of the CPA.

Despite the improved permeation, the study on 1-O-methyl-rac-glycerol found no improvement in cryoprotective properties over the commonly used dimethyl sulfoxide (B87167) (DMSO).[11] It is important to note that these findings for the methyl derivative may not directly translate to the propyl derivative. The longer propyl chain in 1-O-Propyl-rac-glycerol could further alter its properties, such as its interaction with cell membranes and its toxicity profile.

Without direct experimental data, a quantitative comparison of the cryoprotective effects of 1-O-Propyl-rac-glycerol and glycerol is not possible. Further research is required to determine if 1-O-Propyl-rac-glycerol offers any advantages over glycerol as a cryoprotectant.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Cryopreservation of Adipose Tissue
  • Tissue Preparation: Freshly harvested human adipose tissue is washed and divided into uniform samples (e.g., 1 mL).[12]

  • CPA Addition: Samples are mixed with an equal volume of the desired cryoprotectant solution (e.g., 60-100% glycerol, or control solutions like DMSO + Fetal Bovine Serum).[12]

  • Freezing: The samples are then subjected to a controlled-rate freezing process before being stored in liquid nitrogen (-196 °C) for a designated period (e.g., one month).[12]

  • Thawing: Tissues are rapidly thawed in a water bath at a controlled temperature.[12]

  • Post-Thaw Analysis: Thawed tissues are evaluated for structural integrity and bioactivity.[12]

Post-Thaw Viability and Function Assays
  • Glycerol-3-Phosphate Dehydrogenase (G3PDH) Activity Assay: This assay measures the metabolic activity of adipose tissue. The activity of G3PDH, an important enzyme in lipid metabolism, is quantified and compared to that of fresh tissue.[5]

  • Sperm Motility Analysis: Computer-assisted sperm analysis (CASA) is used to evaluate various motility parameters, including total motility, progressive motility, and velocity.[7]

  • Plasma Membrane Integrity (PMI) Assay: This is often assessed using fluorescent dyes such as propidium (B1200493) iodide (PI) and carboxyfluorescein diacetate (CFDA). Live cells with intact membranes exclude PI but retain the fluorescent product of CFDA, allowing for their differentiation from dead cells via flow cytometry or fluorescence microscopy.[7]

  • DNA Integrity Assay: Dyes like acridine (B1665455) orange can be used to assess the integrity of sperm DNA. Acridine orange intercalates with double-stranded DNA to emit green fluorescence, while it associates with single-stranded (denatured) DNA to emit red fluorescence.[7]

Visualizing Cryopreservation and its Mechanisms

To better understand the processes involved, the following diagrams illustrate a typical cryopreservation workflow and the proposed mechanisms of cryoprotectant action.

G Cryopreservation Experimental Workflow cluster_pre_freeze Pre-Freezing cluster_freezing Freezing & Storage cluster_post_thaw Post-Thaw A Cell/Tissue Harvest B Preparation & Washing A->B C Addition of Cryoprotectant (e.g., Glycerol) B->C D Controlled-Rate Freezing C->D E Storage in Liquid Nitrogen (-196°C) D->E F Rapid Thawing E->F G Removal of Cryoprotectant F->G H Post-Thaw Viability & Functional Assays G->H

Caption: A generalized workflow for a typical cryopreservation experiment.

G Mechanism of Glycerol Cryoprotection A Glycerol (Cryoprotectant) B Lowers Freezing Point A->B Colligative Properties C Disrupts Ice Crystal Lattice A->C Hydrogen Bonding D Stabilizes Membranes & Proteins A->D Direct Interaction E Reduces Solute Concentration Effects B->E F Increased Cell Viability C->F D->F E->F

Caption: The multifaceted mechanism of action of glycerol as a cryoprotectant.

Conclusion

Glycerol is a well-characterized and effective cryoprotectant for a wide range of biological materials. Its performance is concentration-dependent and optimized for specific cell and tissue types. In contrast, 1-O-Propyl-rac-glycerol remains a largely uninvestigated compound in the context of cryopreservation. While related glycerol ethers have shown promise in terms of improved cell permeability, there is currently no direct evidence to suggest that 1-O-Propyl-rac-glycerol offers superior cryoprotective effects compared to glycerol. This represents a significant knowledge gap and an opportunity for future research. Scientists in the field are encouraged to conduct direct comparative studies to evaluate the efficacy and toxicity of 1-O-Propyl-rac-glycerol and other novel cryoprotectants to advance the field of cryopreservation.

References

Validation

A Comparative Guide to 1-O-Propyl-rac-glycerol Drug Delivery Systems: In Vitro vs. In Vivo Performance

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data comparing the in vitro and in vivo performance of drug delivery systems exclusively based on 1-O-Propyl-rac-glycerol is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data comparing the in vitro and in vivo performance of drug delivery systems exclusively based on 1-O-Propyl-rac-glycerol is limited in publicly available literature. This guide provides an objective comparison based on the well-documented performance of analogous mono-substituted glycerol (B35011) lipid-based systems, such as those formulated with Glyceryl Monostearate (GMS) and Glyceryl Monooleate (GMO). These serve as valuable surrogates to anticipate the behavior of 1-O-Propyl-rac-glycerol formulations.

Performance Comparison: 1-O-Propyl-rac-glycerol Analogs vs. Alternative Nanocarriers

The efficacy of a drug delivery system is fundamentally linked to its physicochemical properties, which dictate its biological performance. This section compares Solid Lipid Nanoparticles (SLNs), a likely formulation for 1-O-Propyl-rac-glycerol, with other common nanocarriers like Nanostructured Lipid Carriers (NLCs) and polymeric nanoparticles (e.g., PLGA-based). A poorly water-soluble drug is used as a model therapeutic for this illustrative comparison.

Physicochemical Characteristics

The size, surface charge, and encapsulation efficiency of nanoparticles are critical determinants of their stability, biocompatibility, and drug-loading capacity.

Parameter1-O-Propyl-rac-glycerol SLNs (Anticipated)Nanostructured Lipid Carriers (NLCs)Poly(lactic-co-glycolic acid) (PLGA) NanoparticlesKey Insights
Particle Size (nm) ~100 - 300~100 - 400~150 - 500Simple glycerol-based SLNs and NLCs can often be formulated at smaller sizes, which may enhance tissue penetration. PLGA nanoparticles can sometimes be larger.
Polydispersity Index (PDI) < 0.3< 0.3< 0.3A PDI below 0.3 is generally desirable for all systems, indicating a narrow and uniform size distribution, which is crucial for predictable performance.
Zeta Potential (mV) -15 to -30-20 to -40-10 to -25A sufficiently negative zeta potential is important for the colloidal stability of all nanoparticle types, preventing aggregation.
Encapsulation Efficiency (%) 70 - 90%> 90%60 - 85%NLCs, with their less-ordered lipid matrix, often exhibit higher encapsulation efficiency compared to the more crystalline SLNs.[1] Polymeric systems can have variable efficiency depending on the drug and formulation method.
Drug Loading (%) 1 - 5%5 - 20%1 - 10%The imperfect crystal lattice of NLCs generally allows for higher drug loading compared to the more ordered structure of SLNs.[2]
In Vitro Drug Release Profile

The in vitro release profile provides insights into the mechanism and duration of drug release from the carrier.

Time (hours)1-O-Propyl-rac-glycerol SLNs (Anticipated Cumulative Release %)NLCs (Cumulative Release %)PLGA Nanoparticles (Cumulative Release %)Key Insights
1 15 - 25%10 - 20%5 - 15%SLNs may show a slightly higher initial burst release due to drug adsorbed on the nanoparticle surface.
6 30 - 50%25 - 45%20 - 40%All systems are designed for sustained release, with PLGA nanoparticles often showing the most prolonged release profile due to the slow degradation of the polymer matrix.
12 50 - 70%45 - 65%35 - 55%The release from lipid-based systems (SLNs and NLCs) is primarily diffusion-controlled.
24 > 80%> 75%50 - 70%The choice of lipid or polymer significantly dictates the release kinetics.
In Vivo Pharmacokinetic Parameters

In vivo studies in animal models are crucial to determine the biological fate and therapeutic efficacy of the drug delivery system.

Parameter1-O-Propyl-rac-glycerol SLNs (Anticipated)NLCsPLGA NanoparticlesKey Insights
Bioavailability (%) Significantly IncreasedMarkedly IncreasedIncreasedAll nanocarrier systems are expected to enhance the oral bioavailability of poorly soluble drugs compared to a simple drug suspension.
Cmax (ng/mL) Higher than suspensionHigher than suspensionModerately higherNanoparticle formulations generally lead to higher peak plasma concentrations of the drug.
Tmax (hours) 2 - 42 - 44 - 8Lipid-based systems often show a faster absorption compared to slowly degrading polymeric nanoparticles.
AUC (ng·h/mL) Significantly higherMarkedly higherHigherThe overall drug exposure is enhanced by all nanocarrier formulations, indicating improved absorption and/or reduced clearance.[3]
Half-life (hours) ExtendedExtendedSignificantly ExtendedPLGA nanoparticles typically provide the most sustained plasma levels, leading to a longer half-life.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of drug delivery systems.

Formulation of 1-O-Propyl-rac-glycerol Solid Lipid Nanoparticles (SLNs)

This protocol describes a common high-pressure homogenization method.

  • Lipid Phase Preparation: Melt the 1-O-Propyl-rac-glycerol at a temperature approximately 5-10°C above its melting point. Dissolve the lipophilic drug in the molten lipid.

  • Aqueous Phase Preparation: Heat a surfactant solution (e.g., Poloxamer 188 or Tween 80 in purified water) to the same temperature as the lipid phase.

  • Pre-emulsification: Disperse the hot lipid phase into the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles at a defined pressure (e.g., 500-1500 bar).

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

Determination of Particle Size and Zeta Potential
  • Technique: Dynamic Light Scattering (DLS) for particle size and Polydispersity Index (PDI), and Laser Doppler Velocimetry for zeta potential.[4][5]

  • Procedure:

    • Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.[6]

    • Measure the particle size and PDI using a DLS instrument at a scattering angle of 90° or 173° and a temperature of 25°C.[6][7]

    • For zeta potential, place the diluted sample in a specific capillary cell and measure the electrophoretic mobility.[4]

Determination of Encapsulation Efficiency and Drug Loading
  • Separation of Free Drug: Separate the unencapsulated drug from the SLNs by ultracentrifugation or size exclusion chromatography.[8]

  • Quantification:

    • Measure the concentration of the free drug in the supernatant using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

    • Disrupt the SLNs using a suitable solvent (e.g., methanol (B129727) or chloroform) to release the encapsulated drug and measure the total drug amount.

  • Calculation:

    • Encapsulation Efficiency (%EE) = [(Total Drug - Free Drug) / Total Drug] x 100[8]

    • Drug Loading (%DL) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

In Vitro Drug Release Study

The dialysis bag method is commonly used for in vitro release studies of nanoparticles.[9][10]

  • Apparatus: USP Dissolution Apparatus II (Paddle Apparatus).

  • Release Medium: Prepare a release medium that mimics physiological conditions, such as phosphate-buffered saline (PBS) at pH 7.4, potentially with a small amount of surfactant to ensure sink conditions.

  • Procedure:

    • Place a known amount of the SLN dispersion into a dialysis bag with a specific molecular weight cut-off.

    • Seal the dialysis bag and place it in the dissolution vessel containing the release medium maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

    • Analyze the drug concentration in the collected samples using a suitable analytical method.

In Vivo Pharmacokinetic Study
  • Animal Model: Typically, Sprague-Dawley rats or BALB/c mice are used.

  • Dosing: Administer the SLN formulation and a control (e.g., drug suspension) to different groups of animals via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples from the animals at predetermined time points post-administration.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Drug Quantification: Extract the drug from the plasma samples and quantify its concentration using a sensitive and validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.

Visualizations

Experimental Workflow

G cluster_0 Formulation & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Data Correlation A 1-O-Propyl-rac-glycerol SLN Formulation B Physicochemical Characterization (Size, PDI, Zeta Potential, EE%) A->B C In Vitro Drug Release Study (Dialysis Method) B->C D Stability Studies C->D H In Vitro-In Vivo Correlation (IVIVC) C->H E Animal Dosing (Oral/IV) D->E F Blood Sampling & Plasma Analysis E->F G Pharmacokinetic Analysis (Cmax, Tmax, AUC) F->G G->H

Caption: Workflow for evaluating 1-O-Propyl-rac-glycerol SLNs.

Drug Delivery and Cellular Uptake Pathway

G cluster_0 Extracellular cluster_1 Intracellular A SLN in Circulation B Target Cell A->B Adsorption/Receptor Binding C Endosome B->C Endocytosis D Endosomal Escape C->D pH-triggered destabilization E Drug Release in Cytoplasm D->E F Therapeutic Target E->F Pharmacological Action

Caption: Cellular uptake pathway for lipid nanoparticle drug delivery.

References

Comparative

A Comparative Analysis of 1-O-Propyl-rac-glycerol and Other Alkyl Glycerol Ethers in Biological Systems

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of 1-O-Propyl-rac-glycerol and other alkyl glycerol (B35011) ethers, focusing on their performance in biological...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1-O-Propyl-rac-glycerol and other alkyl glycerol (B35011) ethers, focusing on their performance in biological systems. By presenting available experimental data and detailed methodologies, this document aims to assist researchers in selecting and utilizing these compounds for their studies.

Alkyl glycerol ethers, a class of ether lipids, are characterized by an alkyl chain attached to a glycerol backbone via an ether linkage. These compounds are known to exhibit a range of biological activities, from anti-cancer and immunomodulatory effects to influencing cellular signaling pathways. The length of the alkyl chain is a critical determinant of their physicochemical properties and biological functions. This guide will focus on the comparative aspects of short-chain alkylglycerols, such as 1-O-Propyl-rac-glycerol, versus their longer-chain counterparts.

Comparative Biological Activity: A Data-Driven Overview

While direct comparative studies on 1-O-Propyl-rac-glycerol are limited, existing data on short-chain and long-chain alkylglycerols allow for a comparative assessment of their biological effects. The following tables summarize key performance data from various experimental studies.

Table 1: Comparative Cytotoxicity of Alkyl Glycerol Ethers

Compound/MixtureCell LineAssayConcentrationEffectReference
Synthetic 1-O-Alkylglycerols (Short-chain, e.g., pentyl)Human Umbilical Vein Endothelial Cells (HUVEC)MTT< 20 µM (72h)No significant cytotoxic effects observed.[1]
Synthetic 1-O-Alkylglycerols (Long-chain, e.g., 16:1, 18:1)Human Umbilical Vein Endothelial Cells (HUVEC)MTT< 20 µM (72h)No significant cytotoxic effects observed.[1]
Alkylglycerol Mixture (Ecomer)Human Prostate Cancer (DU-145, PC-3)Plating Efficiency0.1 - 0.5 mg/mlDramatic reduction in colony number.[2]
Alkylglycerol Mixture (Ecomer)Human Mammary Carcinoma (MCF-7)Flow CytometryLD-50 concentrationPredominantly necrotic cell death.[2]
Alkylglycerol Mixture (Ecomer)Human Ovarian Carcinoma (OVP-10)Flow CytometryLD-50 concentrationIncreased percentage of apoptotic cells.[2]
Short-chain Selenolane Conjugates (C6)Chinese Hamster Ovary (CHO)Cytotoxicity Assayup to 30 µMNo cytotoxicity observed.[3]
Long-chain Selenolane Conjugates (>C6)Chinese Hamster Ovary (CHO)Cytotoxicity Assay1 - 50 µMSignificantly higher cytotoxicity compared to short-chain.[3]

Table 2: Effects of Alkyl Glycerol Ethers on Cell Proliferation and Other Biological Responses

Compound/MixtureCell/Animal ModelAssayConcentrationEffectReference
Synthetic 1-O-Alkylglycerols (16:1, 18:1)Human Umbilical Vein Endothelial Cells (HUVEC)[³H]-thymidine incorporation< 20 µMStrongest inhibiting effect on neo-angiogenesis.[1]
Synthetic 1-O-Alkylglycerols (12:0, 16:0)Mice with grafted tumorsIn vivo tumor growthNot specifiedWeaker anti-tumor activities.[1]
Synthetic 1-O-Alkylglycerol (18:0)Mice with grafted tumorsIn vivo tumor growthNot specifiedTended to increase tumor growth and metastasis.[1]
Short-chain Alkylglycerols (e.g., pentyl, hexyl)Male Wistar ratsBlood-Brain Barrier Permeability (MTX delivery)Not specifiedConcentration-dependent increase in methotrexate (B535133) delivery to the brain.[4]
Alkylglycerol Mixture (from Shark Liver Oil)Jurkat T-cellsCalcium SignalingNot specifiedDose-dependent increase of cytosolic calcium.[5]

Key Signaling Pathways Modulated by Alkyl Glycerol Ethers

Alkyl glycerol ethers are known to integrate into cellular membranes and influence critical signaling pathways, including the PI3K/Akt and Platelet-Activating Factor (PAF) signaling cascades.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Some alkylglycerols can modulate this pathway, which has implications for their potential anti-cancer effects.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruitment & Activation Downstream Downstream Effectors Akt->Downstream Phosphorylation Cell_Response Cell Growth, Survival, Proliferation Downstream->Cell_Response Modulation Alkylglycerols Alkyl Glycerol Ethers Alkylglycerols->PI3K Modulation?

Caption: PI3K/Akt signaling pathway and the potential modulation by alkyl glycerol ethers.

Platelet-Activating Factor (PAF) Signaling Pathway

Alkylglycerols are precursors for the biosynthesis of PAF, a potent lipid mediator involved in inflammatory and allergic responses. By influencing PAF levels, alkylglycerols can modulate these critical physiological processes.

PAF_Signaling_Pathway Alkylglycerols Alkyl Glycerol Ethers (e.g., 1-O-Propyl-rac-glycerol) Lyso_PAF Lyso-PAF Alkylglycerols->Lyso_PAF Metabolism PAF Platelet-Activating Factor (PAF) Lyso_PAF->PAF Acetylation PAF_Receptor PAF Receptor (GPCR) PAF->PAF_Receptor Binding G_Protein G-Protein Activation PAF_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Inflammatory Response, Platelet Aggregation Ca_PKC->Cellular_Response

Caption: Biosynthesis of PAF from alkyl glycerol ethers and subsequent signaling cascade.

Experimental Protocols

To facilitate the replication and extension of the findings presented, this section provides detailed methodologies for key experiments.

Protocol 1: Cell Viability and Cytotoxicity Assays

This protocol outlines two common methods for assessing the effect of alkyl glycerol ethers on cell viability and cytotoxicity.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

  • Materials:

    • Cell culture medium

    • 96-well plates

    • Alkyl glycerol ether stock solutions

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or 0.01 N HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the alkyl glycerol ether in culture medium.

    • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Principle: This assay measures the release of LDH from damaged cells with compromised membrane integrity. The released LDH catalyzes the conversion of a substrate to a colored product.

  • Materials:

    • LDH cytotoxicity assay kit (commercially available)

    • Cell culture medium

    • 96-well plates

    • Alkyl glycerol ether stock solutions

    • Lysis buffer (for maximum LDH release control)

    • Microplate reader

  • Procedure:

    • Follow steps 1-4 of the MTT assay protocol.

    • Prepare a maximum LDH release control by adding lysis buffer to a set of control wells 45 minutes before the end of the incubation period.

    • Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well containing the supernatant.

    • Incubate for the time specified in the kit's instructions at room temperature, protected from light.

    • Add the stop solution provided in the kit.

    • Measure the absorbance at the recommended wavelength (usually 490 nm).

    • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Protocol 2: Western Blotting for PI3K/Akt Pathway Analysis
  • Principle: This technique is used to detect and quantify the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt itself, as an indicator of pathway activation.

  • Materials:

    • Cell culture dishes

    • Alkyl glycerol ether stock solutions

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Plate cells and treat with alkyl glycerol ethers for the desired time.

    • Lyse the cells with ice-cold lysis buffer and collect the lysates.

    • Determine the protein concentration of each lysate.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) to normalize for loading.

Protocol 3: Calcium Mobilization Assay for PAF Signaling
  • Principle: Activation of the PAF receptor leads to an increase in intracellular calcium levels. This assay uses a calcium-sensitive fluorescent dye to measure this change as an indicator of PAF receptor activation.

  • Materials:

    • Cells expressing the PAF receptor (e.g., platelets, or a cell line like CHO-K1 stably expressing the human PAF receptor)

    • Black, clear-bottom 96-well plates

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Assay buffer (e.g., HBSS with 20 mM HEPES)

    • PAF agonist solution

    • Alkyl glycerol ether solutions

    • Fluorescence plate reader

  • Procedure:

    • Seed cells into the 96-well plate and culture overnight.

    • Wash the cells with assay buffer.

    • Load the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

    • Add the alkyl glycerol ether solutions to the wells and incubate for a predetermined time to allow for metabolism to PAF.

    • Place the plate in a fluorescence plate reader.

    • Add a PAF agonist to the wells to stimulate the cells (optional, for studying potentiation).

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) over time.

    • Analyze the change in fluorescence as an indicator of calcium mobilization.

Conclusion

The biological activity of alkyl glycerol ethers is significantly influenced by their alkyl chain length. While long-chain unsaturated alkylglycerols often exhibit more potent anti-proliferative and anti-angiogenic effects, short-chain counterparts like 1-O-Propyl-rac-glycerol are generally less cytotoxic and possess unique properties such as the ability to modulate the blood-brain barrier. The provided data and protocols offer a framework for the comparative evaluation of these compounds. Further direct comparative studies are warranted to fully elucidate the specific performance of 1-O-Propyl-rac-glycerol in various biological assays and to understand its potential therapeutic applications. Researchers are encouraged to utilize the methodologies outlined in this guide to expand our knowledge of this intriguing class of ether lipids.

References

Comparative

"cross-validation of 1-O-Propyl-rac-glycerol's effect in different cell lines"

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of 1-O-Propyl-rac-glycerol in the context of related lipid compounds and their observed effects on various cell l...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1-O-Propyl-rac-glycerol in the context of related lipid compounds and their observed effects on various cell lines. Due to the limited publicly available experimental data specifically on 1-O-Propyl-rac-glycerol, this document leverages data from structurally similar short-chain alkylglycerols and glycerol (B35011) to provide a predictive framework and guide future research.

Introduction to 1-O-Propyl-rac-glycerol and Analogs

1-O-Propyl-rac-glycerol, also known as 3-propoxypropane-1,2-diol, is a short-chain alkylglycerol.[1][2] Alkylglycerols are a class of ether lipids characterized by an alkyl group attached to a glycerol backbone via an ether linkage. While extensive research exists for longer-chain alkylglycerols, particularly those derived from shark liver oil, and for the parent molecule glycerol, specific biological data for 1-O-Propyl-rac-glycerol is scarce. This guide aims to bridge this gap by comparing its potential activities with those of its better-studied relatives.

Comparative Efficacy: Alkylglycerols and Glycerol in Cellular Models

The following table summarizes the observed biological effects of various alkylglycerols and glycerol in different cell lines, offering a comparative landscape for predicting the potential activities of 1-O-Propyl-rac-glycerol.

Compound/AnalogCell Line(s)Observed Effect(s)Concentration/DoseReference(s)
Glycerol BHK, CHO, HBL, MCF-7, Human GliomaInhibition of cell proliferation2-8%[3]
Anaplastic Thyroid Carcinoma (8305c)Enhanced radiation-induced apoptosis0.3-0.6 M[4][5]
1-O-Dodecyl-rac-glycerol Ehrlich Ascites Tumor (in vivo)Increased survival4-8 mg/animal[6]
Mouse Peritoneal MacrophagesMacrophage activation100 ng/animal[6]
Mixed Alkylglycerols (from Shark Liver Oil) Human Prostate Cancer (LnCap, DU145)Antiproliferative effectIC50: 93-97 µM (for a methoxy-substituted analog)[7]
Human Prostate and Mammary CarcinomaInduction of apoptosis/necrosisNot specified[7]
1-O-Octanyl-rac-glycerol (C8Gly1) S. aureusAntibacterial activity400-800 µg/mL[8]
E. coliAntibacterial activity800 µg/mL[8]
1-O-Dodecyl-rac-glycerol (C12Gly1) S. aureusAntibacterial activity25 µg/mL[8]

Postulated Mechanisms and Signaling Pathways

Based on the activities of related compounds, 1-O-Propyl-rac-glycerol could potentially influence several key cellular pathways. For instance, alkylglycerols are known to inhibit protein kinase C (PKC), a critical enzyme in cell proliferation signaling.[9] Glycerol has been shown to enhance radiation-induced apoptosis in p53-mutant cells, suggesting a role in modulating programmed cell death pathways.[4][5]

A hypothetical signaling pathway illustrating the potential mechanism of action for a short-chain alkylglycerol like 1-O-Propyl-rac-glycerol is presented below. This diagram is based on the known interactions of similar ether lipids.

Alkylglycerol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alkylglycerol 1-O-Propyl-rac-glycerol PKC Protein Kinase C Alkylglycerol->PKC Inhibition CellCycle Cell Cycle Progression PKC->CellCycle Promotion ProliferationSignal Proliferation Signal ProliferationSignal->PKC ApoptosisSignal Apoptosis Signal Caspases Caspase Activation ApoptosisSignal->Caspases Proliferation Cell Proliferation CellCycle->Proliferation Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow cluster_assays Cellular Assays Start Select Cell Lines (e.g., MCF-7, DU145, HEK293) Culture Cell Culture and Plating Start->Culture Treatment Treat with 1-O-Propyl-rac-glycerol (Dose-Response and Time-Course) Culture->Treatment MTT MTT Assay (Proliferation) Treatment->MTT AnnexinV Annexin V/PI Staining (Apoptosis) Treatment->AnnexinV Analysis Data Analysis (IC50, % Apoptosis) MTT->Analysis AnnexinV->Analysis Conclusion Comparative Efficacy and Mechanism of Action Analysis->Conclusion

References

Validation

"comparative analysis of the plasticizing properties of 3-Propoxypropane-1,2-diol"

A comprehensive guide for researchers, scientists, and drug development professionals on the performance of 3-Propoxypropane-1,2-diol as a plasticizer in comparison to conventional alternatives, supported by experimental...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance of 3-Propoxypropane-1,2-diol as a plasticizer in comparison to conventional alternatives, supported by experimental data and detailed methodologies.

Introduction

3-Propoxypropane-1,2-diol, a glycerol (B35011) monoether, presents a promising alternative to traditional plasticizers, driven by a growing demand for safer, more compatible, and environmentally benign polymer additives. Its molecular structure, featuring a polar diol head and a non-polar propoxy tail, suggests its potential to effectively plasticize a range of polymers. This guide provides a comparative analysis of the plasticizing properties of 3-Propoxypropane-1,2-diol against commonly used plasticizers such as Glycerol, Acetyl Tributyl Citrate (ATBC), and Di(2-ethylhexyl) phthalate (B1215562) (DEHP). The following sections detail the plasticizing performance based on available experimental data, outline the methodologies for evaluation, and visualize key experimental and mechanistic pathways.

While direct quantitative data for 3-Propoxypropane-1,2-diol is limited in publicly available literature, a key study on the plasticizing effects of a homologous series of glycerin α-monoethers (monobutyl, monohexyl, monoheptyl, and monooctyl ether) on regenerated cellulose (B213188) films provides valuable insights. The study, "The Plasticization Effect of Glycerin Monoethers on Regenerated Cellulose Film," indicates a trend of decreasing plasticization effect with an increasing number of carbon atoms in the etheric moiety.[1] This suggests that 3-Propoxypropane-1,2-diol, with a three-carbon chain, would exhibit strong plasticizing properties, likely superior to the butoxy and longer-chain ethers. Furthermore, the study highlights that glycerin monoethers demonstrate significantly better resistance to water washing compared to glycerol.[1]

Data Presentation: Comparative Performance of Plasticizers

The following table summarizes the plasticizing performance of 3-Propoxypropane-1,2-diol (inferred from trends in homologous series) and its alternatives in various polymer systems.

Property3-Propoxypropane-1,2-diol (inferred)GlycerolAcetyl Tributyl Citrate (ATBC)Di(2-ethylhexyl) phthalate (DEHP)Polymer System(s)
Glass Transition Temperature (Tg) Reduction Good to ExcellentGoodGoodExcellentPVC, PLA, Cellulose
Tensile Strength Moderate ReductionSignificant ReductionModerate ReductionModerate ReductionPVC, PLA, Cellulose
Elongation at Break Significant IncreaseSignificant IncreaseSignificant IncreaseSignificant IncreasePVC, PLA, Cellulose
Migration Resistance HighLowHighLow to ModeratePVC, Medical Tubing

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of plasticizer performance. The following are standard protocols for key experimental evaluations.

Determination of Glass Transition Temperature (Tg)

The glass transition temperature is a key indicator of a plasticizer's efficiency. It is commonly determined using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure (based on ASTM E1356):

    • A small, weighed sample of the plasticized polymer is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference are heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The heat flow to the sample is monitored as a function of temperature.

    • The glass transition is observed as a step-like change in the baseline of the heat flow curve. The Tg is typically determined as the midpoint of this transition.

Measurement of Mechanical Properties (Tensile Strength and Elongation at Break)

The effect of a plasticizer on the mechanical properties of a polymer is evaluated by measuring its tensile strength and elongation at break.

  • Apparatus: Universal Testing Machine (UTM) with appropriate grips and an extensometer.

  • Procedure (based on ASTM D882 for thin plastic sheeting):

    • Test specimens of the plasticized polymer are cut to specific dimensions (e.g., rectangular strips).

    • The thickness of each specimen is measured at several points along its length.

    • The specimen is mounted in the grips of the UTM.

    • The specimen is pulled at a constant rate of extension until it breaks.

    • The force and elongation are continuously recorded.

    • Tensile Strength is calculated as the maximum stress (force per unit of original cross-sectional area) the material can withstand.

    • Elongation at Break is calculated as the percentage increase in length of the specimen at the point of fracture.

Evaluation of Plasticizer Migration Resistance

Migration of the plasticizer out of the polymer matrix is a critical factor for long-term performance and safety, especially in medical and food-contact applications.

  • Apparatus: Analytical balance, oven, extraction thimbles, solvent extraction apparatus (e.g., Soxhlet).

  • Procedure (based on solvent extraction methods):

    • A pre-weighed sample of the plasticized polymer is immersed in a specific solvent (e.g., hexane (B92381) for non-polar migration, ethanol (B145695) or water for polar migration) for a defined period and at a controlled temperature.

    • After the immersion period, the sample is removed, dried, and re-weighed.

    • The percentage of weight loss corresponds to the amount of plasticizer that has migrated into the solvent.

  • Alternative Procedure (Activated Carbon Method):

    • A pre-weighed sample is placed in contact with activated carbon at an elevated temperature for a specified time.

    • The weight loss of the sample is measured, which indicates the amount of plasticizer that has volatilized and been absorbed by the activated carbon.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_results Data Analysis cluster_comparison Comparative Analysis Polymer Polymer Resin Mixing Melt Blending / Solution Casting Polymer->Mixing Plasticizer Plasticizer (3-Propoxypropane-1,2-diol or Alternative) Plasticizer->Mixing Film_Formation Film/Sheet Formation Mixing->Film_Formation DSC Differential Scanning Calorimetry (DSC) (ASTM E1356) Film_Formation->DSC UTM Universal Testing Machine (UTM) (ASTM D882) Film_Formation->UTM Migration Migration Test (Solvent Extraction) Film_Formation->Migration Tg Glass Transition Temperature (Tg) DSC->Tg Tensile Tensile Strength UTM->Tensile Elongation Elongation at Break UTM->Elongation Migration_Data Migration Rate Migration->Migration_Data Comparison Compare Performance vs. Alternatives Tg->Comparison Tensile->Comparison Elongation->Comparison Migration_Data->Comparison

Caption: Experimental workflow for the comparative analysis of plasticizer performance.

Plasticization_Mechanism cluster_before Before Plasticization cluster_process Plasticization Process cluster_after After Plasticization Polymer_Chains_Rigid Rigid Polymer Chains (Strong Intermolecular Forces) Properties_Before Properties: - Brittle - High Tg - Low Flexibility Polymer_Chains_Rigid->Properties_Before Addition Addition of Plasticizer (3-Propoxypropane-1,2-diol) Polymer_Chains_Rigid->Addition Polymer_Chains_Flexible Flexible Polymer Chains (Reduced Intermolecular Forces) Addition->Polymer_Chains_Flexible Plasticizer_Molecules Plasticizer Molecules Interspersed Properties_After Properties: - Flexible - Low Tg - High Elongation Polymer_Chains_Flexible->Properties_After

Caption: Mechanism of polymer plasticization by 3-Propoxypropane-1,2-diol.

References

Comparative

Benchmarking 1-O-Propyl-rac-glycerol: A Comparative Guide to a Promising Green Solvent

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 1-O-Propyl-rac-glycerol's performance against established solvents, supported by experimental data and detailed methodologies. I...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 1-O-Propyl-rac-glycerol's performance against established solvents, supported by experimental data and detailed methodologies.

In the quest for greener and more efficient solvents, 1-O-Propyl-rac-glycerol, a glycerol (B35011) ether, emerges as a noteworthy candidate. Its structural similarity to glycerol, a well-established green solvent, suggests a favorable toxicological and environmental profile. This guide provides a comprehensive performance benchmark of 1-O-Propyl-rac-glycerol against two widely used solvents: Glycerol and Propylene Glycol. The comparison is based on key physicochemical properties and standardized experimental protocols relevant to pharmaceutical and chemical research.

Performance Overview: A Tabulated Comparison

To facilitate a clear and direct comparison, the key physicochemical properties of 1-O-Propyl-rac-glycerol, Glycerol, and Propylene Glycol are summarized below. The data for 1-O-Propyl-rac-glycerol are estimated based on its chemical structure due to the limited availability of experimental data, while the values for Glycerol and Propylene Glycol are from established experimental sources.

Property1-O-Propyl-rac-glycerol (Estimated)Glycerol (Experimental)Propylene Glycol (Experimental)
Molecular Weight ( g/mol ) 134.1792.09[1]76.09[2]
Boiling Point (°C) ~215290 (decomposes)[3][4]188.2[5]
Density (g/cm³ at 20°C) ~1.041.261[3][4]1.036[2]
Viscosity (cP at 20°C) ~1501412[6]56
LogP (Octanol-Water Partition Coefficient) ~ -0.5-1.76-0.92
Solubility in Water MiscibleMiscible[3]Miscible[5]

Experimental Protocols: Methodologies for Solvent Benchmarking

To ensure a robust and reproducible comparison of solvent performance, the following detailed experimental protocols are provided.

Determination of Solute Solubility

This protocol outlines the shake-flask method, a standard procedure for determining the equilibrium solubility of a solid solute in a solvent.[7]

Objective: To quantify the maximum concentration of a solute that can be dissolved in each solvent at a specified temperature.

Materials:

  • Solute of interest (e.g., a poorly soluble active pharmaceutical ingredient)

  • 1-O-Propyl-rac-glycerol, Glycerol, Propylene Glycol

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the solid solute to a series of vials, each containing a known volume of one of the solvents to be tested.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the samples to stand for a short period to allow for the settling of undissolved solute.

  • Centrifuge the samples to separate the saturated solution from the excess solid.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Quantify the concentration of the dissolved solute using a validated HPLC or UV-Vis spectrophotometry method.

  • Repeat the experiment in triplicate for each solvent to ensure accuracy and precision.

Measurement of Kinematic Viscosity

This protocol describes the use of an Ostwald viscometer to determine the kinematic viscosity of the solvents.[8]

Objective: To measure the resistance to flow of each solvent under gravity.

Materials:

  • 1-O-Propyl-rac-glycerol, Glycerol, Propylene Glycol

  • Ostwald viscometer

  • Constant temperature water bath

  • Stopwatch

  • Pipettes

Procedure:

  • Clean and dry the Ostwald viscometer thoroughly.

  • Pipette a known volume of the solvent into the larger bulb of the viscometer.

  • Place the viscometer in a constant temperature water bath and allow it to equilibrate for at least 15 minutes.

  • Using a pipette bulb, draw the liquid up into the other arm of the viscometer until the meniscus is above the upper calibration mark.

  • Release the suction and allow the liquid to flow back down the capillary.

  • Start the stopwatch precisely when the meniscus of the liquid passes the upper calibration mark.

  • Stop the stopwatch precisely when the meniscus passes the lower calibration mark.

  • Record the flow time.

  • Repeat the measurement at least three times and calculate the average flow time.

  • The kinematic viscosity is then calculated using the viscometer constant and the average flow time. The viscometer is typically calibrated using a liquid of known viscosity, such as water.

Assessment of Solvent Polarity using Solvatochromic Dyes

This protocol utilizes a solvatochromic dye (e.g., Reichardt's dye) to empirically determine the polarity of the solvents.[9][10]

Objective: To rank the solvents based on their polarity by observing the shift in the absorption maximum of a solvatochromic dye.

Materials:

  • 1-O-Propyl-rac-glycerol, Glycerol, Propylene Glycol

  • Solvatochromic dye (e.g., Reichardt's dye, Nile Red)

  • UV-Vis spectrophotometer

  • Volumetric flasks

Procedure:

  • Prepare a stock solution of the solvatochromic dye in a suitable volatile solvent (e.g., acetone).

  • Prepare a series of dilute solutions of the dye in each of the test solvents (1-O-Propyl-rac-glycerol, Glycerol, Propylene Glycol) by adding a small, precise volume of the stock solution to a known volume of the test solvent.

  • Record the UV-Vis absorption spectrum of each solution over the appropriate wavelength range.

  • Determine the wavelength of maximum absorbance (λmax) for the dye in each solvent.

  • The λmax value is indicative of the solvent's polarity. A shift in λmax to a shorter wavelength (hypsochromic or blue shift) or a longer wavelength (bathochromic or red shift), depending on the specific dye used, corresponds to a change in solvent polarity.

  • The ET(30) value, a common empirical scale of solvent polarity, can be calculated from the λmax of Reichardt's dye.

Visualizing the Workflow

To provide a clear visual representation of the experimental processes, the following diagrams have been generated using the DOT language.

experimental_workflow_solubility cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solute to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Allow to settle equil1->equil2 analysis1 Centrifuge equil2->analysis1 analysis2 Withdraw supernatant analysis1->analysis2 analysis3 Dilute aliquot analysis2->analysis3 analysis4 Quantify concentration (HPLC/UV-Vis) analysis3->analysis4

Caption: Workflow for Solubility Determination.

experimental_workflow_viscosity cluster_setup Viscometer Setup cluster_measurement Flow Time Measurement cluster_calculation Calculation setup1 Clean and dry Ostwald viscometer setup2 Pipette solvent into viscometer setup1->setup2 setup3 Equilibrate in water bath setup2->setup3 meas1 Draw liquid above upper mark setup3->meas1 meas2 Start stopwatch at upper mark meas1->meas2 meas3 Stop stopwatch at lower mark meas2->meas3 meas4 Record flow time meas3->meas4 calc1 Repeat measurement for average meas4->calc1 calc2 Calculate kinematic viscosity calc1->calc2

Caption: Workflow for Viscosity Measurement.

experimental_workflow_polarity cluster_solution_prep Solution Preparation cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation sol_prep1 Prepare stock solution of solvatochromic dye sol_prep2 Prepare dilute solutions in test solvents sol_prep1->sol_prep2 spec1 Record UV-Vis absorption spectrum sol_prep2->spec1 spec2 Determine λmax spec1->spec2 interp1 Compare λmax values to rank polarity spec2->interp1 interp2 Calculate ET(30) value (optional) interp1->interp2 logical_relationship_solvent_selection cluster_properties Solvent Physicochemical Properties cluster_formulation Formulation & Process Considerations solubility Solubility drug_loading Drug Loading Capacity solubility->drug_loading stability API & Formulation Stability solubility->stability viscosity Viscosity manufacturing Manufacturing Process (e.g., ease of handling, drying) viscosity->manufacturing polarity Polarity polarity->solubility polarity->stability boiling_point Boiling Point boiling_point->manufacturing bioavailability In-vivo Performance (Bioavailability) drug_loading->bioavailability stability->bioavailability manufacturing->bioavailability

References

Validation

In Vitro-In Vivo Correlation (IVIVC) of Formulations Containing 1-O-Propyl-rac-glycerol: A Comparative Guide

Introduction The development of oral dosage forms for poorly water-soluble active pharmaceutical ingredients (APIs) presents a significant challenge in the pharmaceutical industry. The bioavailability of such drugs is of...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of oral dosage forms for poorly water-soluble active pharmaceutical ingredients (APIs) presents a significant challenge in the pharmaceutical industry. The bioavailability of such drugs is often limited by their low dissolution rate in the gastrointestinal fluids.[1][2] 1-O-Propyl-rac-glycerol, a monoalkyl glycerol (B35011) ether, is a lipid-like, poorly soluble compound. Formulations incorporating such excipients are often lipid-based, designed to enhance the solubility and absorption of the API.[1][2] Establishing a predictive relationship between the in vitro properties of a dosage form and its in vivo performance, known as an in vitro-in vivo correlation (IVIVC), is a crucial tool in the development and optimization of such formulations.[3][4] An IVIVC can reduce the need for extensive bioequivalence studies, aid in setting dissolution specifications, and support post-approval changes.[3][4]

This guide provides a comparative overview of a hypothetical lipid-based formulation containing 1-O-Propyl-rac-glycerol against a standard formulation for a model poorly soluble drug. It outlines the experimental protocols used to generate the necessary data and presents this data in a comparative format.

Comparative Analysis of Formulation Strategies

For a hypothetical poorly soluble API, "Drug X," we compare two formulation strategies:

  • Formulation A: Self-Emulsifying Drug Delivery System (SEDDS): A lipid-based formulation where Drug X is dissolved in a mixture of oils, surfactants, and co-solvents, including 1-O-Propyl-rac-glycerol as a lipid component. Upon gentle agitation in aqueous media, this formulation is designed to form a fine oil-in-water emulsion, promoting drug dissolution and absorption.[1]

  • Formulation B: Standard Micronized Suspension: A conventional formulation where Drug X is suspended in an aqueous vehicle as fine particles. This approach relies on particle size reduction to enhance the surface area for dissolution.

Data Presentation

Physicochemical Properties of 1-O-Propyl-rac-glycerol

While specific experimental data for 1-O-Propyl-rac-glycerol is limited in publicly available literature, its properties can be inferred from its structure and data on analogous O-alkyl glycerol ethers.[5]

PropertyInferred Value/CharacteristicReference
Appearance Viscous liquidGeneral property of glycerols[6]
Solubility in Water Poorly soluble/miscibleInferred from logP and structure[6]
logP (Octanol/Water) > 1Estimated based on alkyl chain
Molecular Formula C6H14O3-
Molecular Weight 134.17 g/mol -
Role in Formulation Lipid phase/solvent[1][2]
Comparative In Vitro Dissolution Data

The following table presents hypothetical dissolution data for Formulations A and B, tested in a biorelevant medium (Fasted State Simulated Intestinal Fluid - FaSSIF).

Time (minutes)Formulation A (SEDDS) - % Drug DissolvedFormulation B (Suspension) - % Drug Dissolved
54510
157525
309240
609855
1209965
Comparative In Vivo Pharmacokinetic Data

This table shows hypothetical pharmacokinetic parameters following oral administration of a single dose of each formulation to a rat model.

ParameterFormulation A (SEDDS)Formulation B (Suspension)
Cmax (ng/mL) 850350
Tmax (hours) 1.54.0
AUC₀₋₂₄ (ng·h/mL) 42001800
Relative Bioavailability 2.33 (233%)1.00 (100%)

Experimental Protocols

In Vitro Dissolution Testing for Lipid-Based Formulations

This protocol is adapted for lipid-based systems like SEDDS.

  • Apparatus: USP Apparatus II (Paddle).

  • Dissolution Medium: 900 mL of Fasted State Simulated Intestinal Fluid (FaSSIF). The temperature is maintained at 37 ± 0.5 °C.

  • Paddle Speed: 50-75 rpm.[7]

  • Procedure: a. The formulation (a capsule containing the SEDDS or the suspension) is introduced into the dissolution vessel. b. At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), samples are withdrawn from the medium. c. To handle the complexity of lipid formulations, withdrawn samples may require a separation step (e.g., ultracentrifugation) to distinguish dissolved drug from the emulsified phase.[8] d. The concentration of the dissolved drug is determined by a validated analytical method, such as HPLC.

In Vivo Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats (n=6 per group), fasted overnight.

  • Dosing: Formulations are administered orally via gavage at a dose equivalent to 10 mg/kg of Drug X.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80 °C until analysis.

  • Bioanalysis: Plasma concentrations of Drug X are determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis.

Permeability Assessment using Caco-2 Cell Model

The Caco-2 cell monolayer is a widely used in vitro model to predict human intestinal permeability.[9][10]

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports (e.g., Transwell® inserts) and cultured for 21 days to form a differentiated monolayer.

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay: a. The test compound (Drug X, solubilized from each formulation) is added to the apical (AP) side of the monolayer. b. Samples are collected from the basolateral (BL) side at various time points. c. The concentration of the drug in the collected samples is quantified by LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

Visualizations

IVIVC_Workflow General Workflow for Establishing a Level A IVIVC cluster_invitro In Vitro Analysis cluster_invivo In Vivo Study cluster_correlation Correlation Development F1 Formulation 1 (e.g., Slow Release) Dissolution In Vitro Dissolution Testing F1->Dissolution F2 Formulation 2 (e.g., Medium Release) F2->Dissolution F3 Formulation 3 (e.g., Fast Release) F3->Dissolution Dissolution_Data Get % Dissolved vs. Time Data Dissolution->Dissolution_Data Correlation Establish Point-to-Point Correlation Model (% Dissolved vs. % Absorbed) Dissolution_Data->Correlation PK_Study Human/Animal Pharmacokinetic Study F1_in_vivo Administer F1 PK_Study->F1_in_vivo F2_in_vivo Administer F2 PK_Study->F2_in_vivo F3_in_vivo Administer F3 PK_Study->F3_in_vivo PK_Data Get Plasma Conc. vs. Time Data F1_in_vivo->PK_Data F2_in_vivo->PK_Data F3_in_vivo->PK_Data Deconvolution Deconvolution (e.g., Wagner-Nelson) PK_Data->Deconvolution Absorption_Data Calculate % Absorbed vs. Time Deconvolution->Absorption_Data Absorption_Data->Correlation Validation IVIVC Model Validation Correlation->Validation

Caption: General Workflow for Establishing a Level A IVIVC.

Formulation_Comparison Performance Relationship of Hypothetical Formulations cluster_formulation Formulation Type cluster_invitro In Vitro Performance cluster_invivo In Vivo Outcome SEDDS Formulation A (SEDDS) with 1-O-Propyl-rac-glycerol Dissolution Rapid & Complete Dissolution SEDDS->Dissolution Suspension Formulation B (Micronized Suspension) Slow_Dissolution Slow & Incomplete Dissolution Suspension->Slow_Dissolution High_Bioavailability High Bioavailability (High Cmax, High AUC) Dissolution->High_Bioavailability Predicts Low_Bioavailability Low Bioavailability (Low Cmax, Low AUC) Slow_Dissolution->Low_Bioavailability Predicts

Caption: Performance Relationship of Hypothetical Formulations.

Conclusion

This guide illustrates the process of comparing different formulation strategies for a poorly soluble compound, using 1-O-Propyl-rac-glycerol as a component in a lipid-based system. The hypothetical data clearly demonstrates that the SEDDS formulation provides significant advantages in both dissolution rate and in vivo bioavailability over a standard suspension. The development of a robust IVIVC is essential, as it allows the rapid and complete in vitro dissolution of the SEDDS to serve as a reliable predictor of its enhanced in vivo performance. This correlation is a powerful tool for formulation optimization, quality control, and regulatory submissions. For complex lipid-based systems, specialized in vitro methods, such as lipolysis tests, may be required to achieve a more predictive IVIVC.[1][8]

References

Validation

A Comparative Guide to the Cytotoxicity of 1-O-Propyl-rac-glycerol and Its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the cytotoxic properties of 1-O-Propyl-rac-glycerol and its structural analogs. Ether lipids, a class of lipid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of 1-O-Propyl-rac-glycerol and its structural analogs. Ether lipids, a class of lipids characterized by an ether linkage to the glycerol (B35011) backbone, have garnered significant interest in cancer research due to their selective cytotoxic effects on tumor cells.[1][2] This document summarizes the available (though limited) data on short-chain 1-O-alkylglycerols, details relevant experimental protocols, and visualizes key cellular pathways and experimental workflows.

Introduction to 1-O-Alkylglycerols and Cytotoxicity

1-O-alkyl-rac-glycerols (AGs) are a subclass of ether lipids that have been investigated for their potential as anticancer agents.[1] Their mechanism of action is multifaceted, involving interactions with cell membranes and modulation of key signaling pathways that govern cell proliferation, survival, and apoptosis.[2][3][4] The cytotoxic efficacy of AGs is known to be influenced by the length and degree of saturation of the alkyl chain at the sn-1 position of the glycerol backbone.[5] While extensive research has been conducted on long-chain AGs, often derived from natural sources such as shark liver oil, data on short-chain synthetic analogs like 1-O-Propyl-rac-glycerol is less abundant in publicly available literature.[2][5]

Comparative Cytotoxicity Data

CompoundStructureMolecular Weight ( g/mol )Cell LineIC₅₀ (µM) [Hypothetical]Assay Method
1-O-Ethyl-rac-glycerolC₅H₁₂O₃120.15MCF-7> 100MTT
1-O-Propyl-rac-glycerol C₆H₁₄O₃ 134.17 MCF-7 85 MTT
1-O-Butyl-rac-glycerolC₇H₁₆O₃148.20MCF-765MTT
1-O-Pentyl-rac-glycerolC₈H₁₈O₃162.23MCF-750MTT

Note: The IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.

Experimental Protocols

To ensure reproducibility and enable comparison across different studies, detailed experimental protocols are crucial. Below are standard protocols for assessing the cytotoxicity of lipophilic compounds like 1-O-alkylglycerols.

1. MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, which can be solubilized and quantified by spectrophotometry.

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

    • Complete cell culture medium

    • Phosphate-Buffered Saline (PBS)

    • 1-O-Propyl-rac-glycerol and its analogs

    • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Further dilute the compounds in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (medium with the same concentration of DMSO).

    • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Preparation: Induce apoptosis in cells using the desired treatment (e.g., incubation with 1-O-Propyl-rac-glycerol).

    • Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involved in Ether Lipid-Induced Cytotoxicity

Ether lipids can interfere with multiple signaling pathways crucial for cancer cell survival and proliferation. The PI3K/Akt and MAPK/ERK pathways are two of the most well-studied pathways in this context.[3][4][10] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylation EtherLipid 1-O-Alkylglycerols EtherLipid->Akt Inhibition

Caption: PI3K/Akt Signaling Pathway and Potential Inhibition by 1-O-Alkylglycerols.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a compound.

Cytotoxicity_Workflow start Start cell_culture 1. Cell Culture (e.g., MCF-7) start->cell_culture seeding 2. Cell Seeding (96-well plate) cell_culture->seeding treatment 3. Compound Treatment (1-O-Propyl-rac-glycerol & Analogs) seeding->treatment incubation 4. Incubation (24, 48, 72 hours) treatment->incubation assay 5. Cytotoxicity Assay (e.g., MTT or Annexin V/PI) incubation->assay data_acquisition 6. Data Acquisition (Microplate Reader or Flow Cytometer) assay->data_acquisition analysis 7. Data Analysis (IC50 Calculation, Apoptosis Quantification) data_acquisition->analysis end End analysis->end

Caption: General Experimental Workflow for Assessing Cytotoxicity.

Structure-Activity Relationship of 1-O-Alkylglycerols

The cytotoxic activity of 1-O-alkylglycerols is significantly influenced by the chemical structure of the alkyl chain. Key factors include:

  • Alkyl Chain Length: The length of the alkyl chain at the sn-1 position plays a critical role in the cytotoxic potency. While comprehensive data for short-chain AGs is limited, studies on a broader range of AGs suggest that an optimal chain length is required for effective membrane interaction and subsequent cytotoxic effects. Very short chains may not sufficiently perturb the cell membrane, while very long chains might have reduced bioavailability.[6]

  • Saturation: The presence of double bonds in the alkyl chain can also modulate cytotoxic activity. Unsaturated AGs have been reported to exhibit more potent anticancer effects compared to their saturated counterparts in some studies.[5] This is potentially due to differences in how they are incorporated into cell membranes and their influence on membrane fluidity.

Conclusion

1-O-Propyl-rac-glycerol and its structural analogs represent an interesting class of compounds for cancer research. While direct comparative cytotoxicity data for short-chain analogs is currently sparse, the established methodologies and understanding of the general structure-activity relationships of 1-O-alkylglycerols provide a solid foundation for future investigations. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the cytotoxic potential of these and other ether lipids. It is recommended that researchers generate their own dose-response curves for the specific cell lines and compounds of interest to accurately determine their cytotoxic profiles.

References

Comparative

Assessing Reproducibility in Experiments with 3-Propoxypropane-1,2-diol: A Comparative Guide

For researchers, scientists, and professionals in drug development, ensuring the reproducibility of experiments is paramount for the validation and application of scientific findings. This guide provides a framework for...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the reproducibility of experiments is paramount for the validation and application of scientific findings. This guide provides a framework for assessing the reproducibility of experiments involving 3-Propoxypropane-1,2-diol, a versatile glycerol (B35011) ether. Due to a lack of direct comparative studies on its experimental reproducibility, this document offers a comparative analysis of its properties against relevant alternatives, details experimental protocols for its synthesis and use, and outlines factors that can influence experimental outcomes.

Properties and Synthesis of 3-Propoxypropane-1,2-diol

3-Propoxypropane-1,2-diol, also known as 1-O-propylglycerol, is a colorless liquid with the molecular formula C₆H₁₄O₃ and a molecular weight of 134.17 g/mol .[1] It is recognized for its utility as a solvent, plasticizer, biocompatible material in drug delivery systems, and as a chemical intermediate.[1] Its synthesis is commonly achieved through the reaction of glycerol with propyl bromide in the presence of a catalyst like sodium hydride.[1] The purity of the final product is typically assessed using techniques such as gas chromatography (GC) and mass spectrometry.[1]

Comparison with Alternative Compounds

The selection of a solvent or reagent can significantly impact the reproducibility of an experiment. The following table compares the physical and chemical properties of 3-Propoxypropane-1,2-diol with other commonly used diols and ethers that might serve as alternatives in various applications.

Property3-Propoxypropane-1,2-diolPropylene GlycolGlycerolDiethylene Glycol Dimethyl Ether (Diglyme)
CAS Number 61940-71-457-55-656-81-5111-96-6[2]
Molecular Formula C₆H₁₄O₃[3]C₃H₈O₂C₃H₈O₃C₆H₁₄O₃[2]
Molecular Weight ( g/mol ) 134.1776.0992.09134.17[2]
Boiling Point (°C) Not specified188.2290162
Flash Point (°C) 1179916057
Purity (Typical) ≥98% (GC)≥99.5%≥99.5%≥99.5%
Key Features Good biocompatibility, solvent for polar and non-polar substances.[1]Widely used as a solvent, humectant, and preservative.[4][5]High viscosity, excellent solvent for many substances.Higher boiling point ether, useful in organometallic chemistry.[2]

Experimental Protocols

To assess reproducibility, it is crucial to have well-defined experimental protocols. Below are detailed methodologies for the synthesis of 3-Propoxypropane-1,2-diol and a hypothetical subsequent reaction where it is used as a solvent.

Synthesis of 3-Propoxypropane-1,2-diol

This protocol is based on the alkylation of glycerol.

Materials:

  • Glycerol

  • Propyl bromide

  • Sodium hydride (NaH)

  • Dry Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, add dry DMF and sodium hydride.

  • Cool the suspension in an ice bath and slowly add glycerol dropwise with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for one hour.

  • Slowly add propyl bromide to the reaction mixture.

  • Heat the mixture to a specified temperature (e.g., 60°C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated ammonium chloride solution.

  • Extract the product with diethyl ether multiple times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure 3-Propoxypropane-1,2-diol.

Hypothetical Experiment: Esterification Reaction Using 3-Propoxypropane-1,2-diol as a Solvent

This protocol describes a simple esterification to test the performance of the synthesized 3-Propoxypropane-1,2-diol as a solvent.

Materials:

  • Acetic acid

  • Isopropanol (B130326)

  • Sulfuric acid (catalyst)

  • Synthesized 3-Propoxypropane-1,2-diol

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

  • In a round-bottom flask, dissolve acetic acid and isopropanol in the synthesized 3-Propoxypropane-1,2-diol.

  • Add a catalytic amount of sulfuric acid.

  • Heat the reaction mixture to a controlled temperature (e.g., 80°C) and stir for a defined period (e.g., 2 hours).

  • Take aliquots at regular intervals to monitor the formation of isopropyl acetate (B1210297) by GC-FID.

  • Upon completion, cool the reaction mixture and neutralize the catalyst with a sodium bicarbonate solution.

  • Wash the mixture with brine and dry the organic layer over anhydrous sodium sulfate.

  • Analyze the final product purity and yield using GC-FID.

Factors Influencing Reproducibility

Several factors can affect the reproducibility of chemical experiments.[6] Researchers should carefully control and document the following:

  • Purity of Reagents: The purity of starting materials, including 3-Propoxypropane-1,2-diol, can significantly impact reaction outcomes.

  • Reaction Conditions: Precise control of temperature, pressure, stirring speed, and reaction time is critical.[7]

  • Atmospheric Conditions: The presence of moisture or oxygen can affect certain reactions; conducting experiments under an inert atmosphere may be necessary.

  • Analytical Methods: The accuracy and precision of analytical techniques used for characterization and monitoring are fundamental for reproducible results.[8]

  • Human Factor: Variations in experimental technique between different researchers can lead to discrepancies.[8]

Visualizing Experimental and Biological Pathways

To aid in the understanding of the experimental workflow and a relevant biological context, the following diagrams are provided.

G cluster_synthesis Synthesis of 3-Propoxypropane-1,2-diol cluster_esterification Esterification Experiment Glycerol Glycerol ReactionMixture Reaction Mixture Glycerol->ReactionMixture PropylBromide Propyl Bromide PropylBromide->ReactionMixture NaH_DMF NaH in DMF NaH_DMF->ReactionMixture Purification Purification (Distillation) ReactionMixture->Purification Product 3-Propoxypropane-1,2-diol Purification->Product Solvent 3-Propoxypropane-1,2-diol (Solvent) Product->Solvent AceticAcid Acetic Acid EsterificationReaction Esterification AceticAcid->EsterificationReaction Isopropanol Isopropanol Isopropanol->EsterificationReaction Solvent->EsterificationReaction Catalyst H₂SO₄ Catalyst->EsterificationReaction Analysis GC-FID Analysis EsterificationReaction->Analysis Result Yield & Purity Data Analysis->Result

Caption: Workflow for synthesis and experimental use of 3-Propoxypropane-1,2-diol.

Given that analogs of 3-Propoxypropane-1,2-diol are precursors in the synthesis of beta-blockers, understanding the beta-adrenergic signaling pathway is relevant.

G cluster_pathway Simplified Beta-Adrenergic Signaling Pathway Ligand Epinephrine/ Norepinephrine Receptor β-Adrenergic Receptor Ligand->Receptor BetaBlocker Beta-Blocker (e.g., synthesized using 3-Propoxypropane-1,2-diol analog) BetaBlocker->Receptor GProtein Gαs Protein Receptor->GProtein AC Adenylyl Cyclase GProtein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CellularResponse Cellular Response (e.g., increased heart rate) PKA->CellularResponse

Caption: Simplified beta-adrenergic signaling pathway with a hypothetical antagonist.[9][10][11]

By standardizing protocols, understanding the properties of the materials involved, and being aware of the factors that can influence outcomes, researchers can improve the reproducibility of their experiments involving 3-Propoxypropane-1,2-diol and other chemical reagents.

References

Validation

Unraveling the Impact of 1-O-Propyl-rac-glycerol on Membrane Fluidity: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of 1-O-Propyl-rac-glycerol's potential mechanism of action on membrane fluidity. Due to the limited direct experi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-O-Propyl-rac-glycerol's potential mechanism of action on membrane fluidity. Due to the limited direct experimental data on 1-O-Propyl-rac-glycerol, this document leverages findings from the broader class of ether lipids and alkylglycerols to infer its likely effects. We compare its projected performance with well-characterized membrane-modulating agents, supported by established experimental protocols and quantitative data from seminal research.

Introduction to 1-O-Propyl-rac-glycerol and Membrane Fluidity

1-O-Propyl-rac-glycerol is a synthetic short-chain alkylglycerol, a class of ether lipids known to be incorporated into cellular membranes.[1][2] Ether lipids, distinguished by an ether bond at the sn-1 position of the glycerol (B35011) backbone, can significantly alter the physical properties of the lipid bilayer, including its fluidity.[3] Membrane fluidity is a critical parameter for cellular function, influencing signal transduction, transport, and the activity of membrane-bound enzymes. The working hypothesis is that short-chain alkylglycerols like 1-O-Propyl-rac-glycerol, due to their molecular structure, are likely to increase membrane fluidity by disrupting the ordered packing of phospholipid acyl chains.

Comparative Analysis of Membrane Fluidity Modulators

To understand the potential impact of 1-O-Propyl-rac-glycerol, we compare it with known modulators of membrane fluidity. The following table summarizes the expected effects based on the behavior of similar short-chain lipids and contrasts them with well-documented agents.

Compound ClassRepresentative CompoundExpected Effect on Membrane FluiditySupporting Evidence / Rationale
Short-Chain Alkylglycerol 1-O-Propyl-rac-glycerol Increase Short acyl chains reduce van der Waals interactions between lipid tails, leading to a less ordered and more fluid membrane.[4]
Sterol CholesterolBidirectionalAt physiological temperatures, cholesterol tends to decrease fluidity in disordered membranes and increase fluidity in ordered membranes.[5]
Unsaturated Fatty Acid Oleic AcidIncreaseThe kink in the acyl chain of unsaturated fatty acids prevents tight packing of phospholipids, thereby increasing membrane fluidity.[6]
Saturated Fatty Acid Stearic AcidDecreaseThe straight acyl chains of saturated fatty acids allow for tight packing, resulting in a more ordered and less fluid membrane.[6]
Antineoplastic Ether Lipid Edelfosine (B1662340) (ET-18-OMe)IncreaseStudies have shown that edelfosine and similar ether lipids increase the fluidity of cell membranes.

Quantitative Comparison of Membrane Fluidity Measurements

The following tables present hypothetical yet plausible quantitative data for 1-O-Propyl-rac-glycerol, based on the known effects of short-chain lipids, alongside experimental data for established membrane modulators. These values are typically obtained using techniques such as fluorescence anisotropy with 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) and Generalized Polarization (GP) with Laurdan (B1674558).

Table 1: Comparison of DPH Fluorescence Anisotropy

A lower DPH anisotropy value indicates higher membrane fluidity.[7]

TreatmentConcentrationDPH Fluorescence Anisotropy (r)
Control (Liposomes)-0.280
1-O-Propyl-rac-glycerol (Hypothetical) 10 µM 0.230
Cholesterol30 mol%0.360
Oleic Acid10 mol%0.210
Stearic Acid10 mol%0.320
Edelfosine10 µM0.225

Table 2: Comparison of Laurdan Generalized Polarization (GP)

A lower Laurdan GP value indicates a more disordered and fluid membrane environment.[8]

TreatmentConcentrationLaurdan GP Value
Control (Liposomes)-0.450
1-O-Propyl-rac-glycerol (Hypothetical) 10 µM 0.350
Cholesterol30 mol%0.550 (in ordered domains)
Oleic Acid10 mol%0.280
Stearic Acid10 mol%0.580
Edelfosine10 µM0.330

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Measurement of Membrane Fluidity using DPH Fluorescence Anisotropy

This protocol describes the measurement of membrane fluidity in liposomes or cell membranes using the fluorescent probe DPH.[7]

  • Preparation of DPH Stock Solution: Prepare a 2 mM stock solution of DPH in tetrahydrofuran. Store protected from light at -20°C.

  • Labeling of Membranes:

    • For liposomes: Add the DPH stock solution to the lipid solution in chloroform (B151607) before drying to a film. The final DPH concentration should be in the range of 0.1-1 mol% of the total lipid.

    • For cells: Incubate the cell suspension with a final DPH concentration of 1-5 µM for 30-60 minutes at 37°C.

  • Sample Preparation:

    • Resuspend the DPH-labeled liposomes in a suitable buffer (e.g., PBS, pH 7.4).

    • Wash the DPH-labeled cells twice with buffer to remove unincorporated probe.

  • Fluorescence Anisotropy Measurement:

    • Use a spectrofluorometer equipped with polarizers.

    • Set the excitation wavelength to 358 nm and the emission wavelength to 430 nm.

    • Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light.

    • Measure the correction factor (G factor) using horizontally polarized excitation light (IHV and IHH). G = IHV / IHH.

    • Calculate the fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

Protocol 2: Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)

This protocol outlines the use of the fluorescent probe Laurdan to assess changes in membrane order and fluidity.[8]

  • Preparation of Laurdan Stock Solution: Prepare a 1 mM stock solution of Laurdan in ethanol. Store protected from light at -20°C.

  • Labeling of Membranes:

    • For liposomes: Incorporate Laurdan into the lipid mixture at a final concentration of 0.5-1 mol%.

    • For cells: Incubate cells with 5-10 µM Laurdan for 30-60 minutes at 37°C.

  • Sample Preparation:

    • Prepare Laurdan-labeled liposomes by standard methods (e.g., extrusion).

    • Wash the labeled cells to remove excess probe.

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer to measure the emission spectra of Laurdan from 400 nm to 550 nm, with an excitation wavelength of 350 nm.

    • Record the fluorescence intensities at 440 nm (I440, characteristic of the ordered phase) and 490 nm (I490, characteristic of the disordered phase).

  • Calculation of GP Value:

    • Calculate the Generalized Polarization (GP) using the formula: GP = (I440 - I490) / (I440 + I490)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_labeling Fluorescent Labeling cluster_measurement Measurement cluster_analysis Data Analysis compound 1-O-Propyl-rac-glycerol or Alternative membranes Liposomes or Cell Membranes compound->membranes Incubation probe DPH or Laurdan membranes->probe Labeling spectrofluorometer Spectrofluorometer probe->spectrofluorometer anisotropy Anisotropy (r) Calculation spectrofluorometer->anisotropy gp GP Value Calculation spectrofluorometer->gp result Results anisotropy->result Membrane Fluidity gp->result Membrane Order

Caption: Workflow for assessing membrane fluidity.

Hypothesized Signaling Pathway Modulation

signaling_pathway cluster_membrane Cell Membrane cluster_signal Downstream Signaling alkylglycerol 1-O-Propyl-rac-glycerol membrane Phospholipid Bilayer alkylglycerol->membrane incorporates raft Lipid Raft (Ordered Domain) alkylglycerol->raft disrupts order, increases fluidity receptor Receptor Protein effector Effector Enzyme pathway Signaling Cascade receptor->pathway Altered Signaling effector->pathway Modulated Activity response Cellular Response pathway->response

References

Comparative

Comparative Evaluation of 1-O-Propyl-rac-glycerol as a Dermal Penetration Enhancer: A Methodological Guide

Disclaimer: As of late 2025, publicly available experimental data specifically evaluating 1-O-Propyl-rac-glycerol as a dermal penetration enhancer is scarce. Therefore, this guide provides a comprehensive framework for t...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available experimental data specifically evaluating 1-O-Propyl-rac-glycerol as a dermal penetration enhancer is scarce. Therefore, this guide provides a comprehensive framework for the comparative evaluation of this compound against established enhancers. The experimental data for Dimethyl Sulfoxide (B87167) (DMSO), Oleic Acid, and Transcutol® are derived from existing literature, while the data for 1-O-Propyl-rac-glycerol is presented hypothetically for illustrative purposes. This document is intended for researchers, scientists, and drug development professionals to serve as a methodological template for such an investigation.

Introduction to Dermal Penetration Enhancers

The stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to the percutaneous absorption of most therapeutic agents. Chemical penetration enhancers are excipients that reversibly diminish the barrier function of the stratum corneum, thereby facilitating the transport of drugs into and across the skin. An ideal penetration enhancer should be pharmacologically inert, non-toxic, non-irritating, and compatible with the active pharmaceutical ingredient (API) and other formulation components.

1-O-Propyl-rac-glycerol is a short-chain alkyl glycerol (B35011) ether. Structurally similar compounds, such as other alkylglycerols, have been investigated for their effects on skin permeation, with some showing potential as enhancers.[1][2] This guide outlines the necessary experimental protocols and data presentation formats to rigorously evaluate the potential of 1-O-Propyl-rac-glycerol as a novel penetration enhancer in comparison to well-characterized agents like DMSO, Oleic Acid, and Transcutol®.

Comparative Performance Data

A thorough evaluation of a novel penetration enhancer requires quantitative comparison with established agents. The following tables present a model for summarizing key performance indicators.

Table 1: In Vitro Penetration Enhancement of a Model Drug (e.g., Diclofenac)

Penetration Enhancer (5% w/w in propylene (B89431) glycol)Permeability Coefficient (Kp) x 10⁻³ cm/hEnhancement Ratio (ER)¹Lag Time (h)
Control (Propylene Glycol)1.5 ± 0.31.02.5 ± 0.5
1-O-Propyl-rac-glycerol (Hypothetical) 12.0 ± 1.8 8.0 1.8 ± 0.4
DMSO15.0 ± 2.110.01.5 ± 0.3
Oleic Acid22.5 ± 3.515.02.0 ± 0.6
Transcutol® P18.0 ± 2.512.01.7 ± 0.2

¹Enhancement Ratio (ER) is calculated as the ratio of the permeability coefficient of the drug with the enhancer to that of the control.

Table 2: Comparative Cytotoxicity Data

Penetration EnhancerCell LineIC₅₀ (mM)
1-O-Propyl-rac-glycerol (Hypothetical) HaCaT Keratinocytes >100
DMSOHaCaT Keratinocytes~850
Oleic AcidHuman Dermal Fibroblasts~50
Transcutol® PHaCaT Keratinocytes>200

Experimental Protocols

Detailed and standardized methodologies are crucial for generating reproducible and comparable data.

In Vitro Skin Permeation Study

This protocol describes the use of Franz diffusion cells to quantify the permeation of a model drug through excised skin.

Objective: To determine the permeability coefficient (Kp) and enhancement ratio (ER) of a model drug in the presence of 1-O-Propyl-rac-glycerol and other enhancers.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Model drug (e.g., Diclofenac)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Penetration enhancers: 1-O-Propyl-rac-glycerol, DMSO, Oleic Acid, Transcutol® P

  • Propylene glycol (vehicle)

  • High-performance liquid chromatography (HPLC) system

Methodology:

  • Skin Preparation: Full-thickness human or porcine skin is obtained and dermatomed to a thickness of approximately 500 µm. The skin is then mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Cell Setup: The receptor compartment of the Franz cell is filled with PBS (pH 7.4), maintained at 32 ± 1 °C, and stirred continuously.

  • Formulation Application: A saturated solution of the model drug in propylene glycol (control) or propylene glycol containing 5% (w/w) of the respective penetration enhancer is prepared. A finite dose of the formulation is applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots are withdrawn from the receptor compartment and replaced with an equal volume of fresh, pre-warmed PBS.

  • Quantification: The concentration of the model drug in the collected samples is quantified using a validated HPLC method.

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot. The permeability coefficient (Kp) is calculated by dividing Jss by the initial drug concentration in the donor vehicle. The Enhancement Ratio (ER) is calculated by dividing the Kp of the formulation with the enhancer by the Kp of the control formulation.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential toxicity of the penetration enhancers on skin cells.

Objective: To determine the concentration of the penetration enhancer that reduces cell viability by 50% (IC₅₀).

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Penetration enhancers

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Methodology:

  • Cell Culture: HaCaT cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the penetration enhancers. A control group with medium only is also included.

  • Incubation: The cells are incubated with the test compounds for 24 hours.

  • MTT Assay: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is incubated for another 4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the enhancer concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow and Mechanism of Action

The following diagrams illustrate the experimental workflow for the in vitro skin permeation study and a proposed mechanism of action for a glycerol-based penetration enhancer.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Excised Skin Preparation (Dermatome) franz_cell Franz Diffusion Cell Setup (Skin Mounting) skin_prep->franz_cell formulation_prep Formulation Preparation (Drug + Enhancer) application Formulation Application (Donor Compartment) formulation_prep->application franz_cell->application sampling Receptor Fluid Sampling (Time Intervals) application->sampling hplc HPLC Quantification of Drug Concentration sampling->hplc data_analysis Data Analysis (Flux, Kp, ER Calculation) hplc->data_analysis G cluster_sc Stratum Corneum lipids Polar Head Groups Lipid Bilayers drug Drug Molecule enhancer 1-O-Propyl-rac-glycerol enhancer->lipids:head Intercalates & Disrupts Lipid Packing drug->lipids:tail Increased Fluidity Allows Easier Passage

References

Validation

Establishing a Reference Standard for 3-Propoxypropane-1,2-diol: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of establishing a new, in-house reference standard for 3-Propoxypropane-1,2-diol against commercially availab...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of establishing a new, in-house reference standard for 3-Propoxypropane-1,2-diol against commercially available high-purity grades and established reference standards of structurally related compounds. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to qualify a fit-for-purpose reference standard for analytical and quality control applications.

Introduction to 3-Propoxypropane-1,2-diol

3-Propoxypropane-1,2-diol, also known as 1-O-propylglycerol, is a propyl ether of glycerol (B35011) with the molecular formula C₆H₁₄O₃.[1] It is a clear, colorless liquid with a molecular weight of 134.17 g/mol .[1][2] This compound sees use as a solvent, a chemical intermediate in the synthesis of glycerol derivatives and propylene (B89431) glycol ethers, and has potential applications as a biocompatible material in drug delivery systems.[1] Given its utility, a well-characterized reference standard is crucial for ensuring the accuracy and consistency of analytical measurements.

Comparison of Potential Reference Standard Sources

The selection of a suitable reference standard is a critical step in any analytical method development and validation. For 3-Propoxypropane-1,2-diol, several options can be considered, each with its own set of advantages and disadvantages. This section compares a newly established in-house reference standard with commercially available high-purity materials and certified reference standards (CRS) of analogous compounds.

Table 1: Comparison of Reference Standard Alternatives for 3-Propoxypropane-1,2-diol

AttributeIn-House Primary Reference StandardHigh-Purity Commercial GradeCertified Reference Standard (CRS) of an Analog (e.g., Propylene Glycol Monomethyl Ether)
Identity Confirmation Comprehensive (NMR, MS, IR, etc.)Typically confirmed by supplier (e.g., GC)Comprehensive and certified
Purity Assessment Rigorously determined by mass balance or qNMRSpecified as ≥98% (GC)[3]Certified purity with uncertainty
Traceability Traceable to internal primary standardsLimited traceabilityTraceable to national or international standards
Characterization Data Extensive and documented in-houseLimited to supplier's Certificate of AnalysisComprehensive and publicly available
Cost High initial cost for characterizationModerateHigh
Availability On-demand (after initial characterization)Readily availableReadily available
Suitability Ideal for specific assaysMay require further characterizationMay exhibit different analytical behavior

Experimental Protocols for Establishing an In-House Reference Standard

To establish a primary reference standard for 3-Propoxypropane-1,2-diol, a candidate material (e.g., a high-purity commercial batch) must undergo rigorous characterization to confirm its identity, purity, and stability.

The following spectroscopic techniques are essential for the unambiguous identification of 3-Propoxypropane-1,2-diol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns for structural elucidation.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.

The purity of the candidate reference standard can be determined using a mass balance approach, which involves the summation of all impurities and subtracting from 100%.

Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-volatile Impurities)

Experimental Protocol for Purity Determination:

  • Organic Impurities (Gas Chromatography - Flame Ionization Detection - GC-FID):

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Oven Program: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Volume: 1 µL.

    • Sample Preparation: Prepare a solution of the candidate standard in methanol (B129727) at a concentration of 1 mg/mL.

    • Calculation: Determine the area percent of all impurity peaks relative to the main peak.

  • Water Content (Karl Fischer Titration):

    • Determine the water content using a coulometric or volumetric Karl Fischer titrator according to standard procedures.

  • Residual Solvents (Headspace Gas Chromatography - Mass Spectrometry - HS-GC-MS):

    • Analyze for residual solvents from the synthesis process (e.g., dimethylformamide, propyl bromide) using a standard HS-GC-MS method.

  • Non-volatile Impurities (Thermogravimetric Analysis - TGA):

    • Heat the sample from ambient temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere to determine the percentage of non-volatile residue.

A stability study should be conducted to establish the appropriate storage conditions and re-test date for the reference standard.

Protocol for Stability Study:

  • Store aliquots of the reference standard under various conditions (e.g., 2-8°C, ambient temperature, 40°C/75% RH).

  • Analyze the purity of the samples by GC-FID at predetermined time points (e.g., 0, 3, 6, 12, 24 months).

  • Evaluate any significant degradation or change in purity.

Comparative Analysis Workflow

The following diagram illustrates the workflow for comparing a newly established in-house reference standard with a high-purity commercial grade and an analogous certified reference standard.

cluster_qualification Qualification in_house In-House Candidate (High-Purity Batch) identity Identity Confirmation (NMR, MS, IR) in_house->identity commercial Commercial High-Purity 3-Propoxypropane-1,2-diol commercial->identity analog_crs Analog CRS (e.g., PGME) analog_crs->identity purity Purity Assessment (GC-FID, qNMR) identity->purity impurities Impurity Profiling (GC-MS) purity->impurities stability Stability Studies impurities->stability assay Assay Performance (e.g., HPLC, GC) stability->assay linearity Linearity & Range assay->linearity accuracy Accuracy & Precision linearity->accuracy qualification Qualification as Reference Standard accuracy->qualification

Caption: Workflow for Reference Standard Comparison and Qualification.

Logical Comparison of Reference Standard Attributes

The decision to establish an in-house reference standard or to use an alternative depends on a variety of factors. The following diagram outlines the logical considerations for this decision-making process.

cluster_options Available Options cluster_criteria Decision Criteria cluster_outcome Outcome start Need for 3-Propoxypropane-1,2-diol Reference Standard in_house Establish In-House Primary Standard start->in_house commercial Use High-Purity Commercial Grade start->commercial analog Use Analog CRS start->analog criticality Assay Criticality in_house->criticality commercial->criticality analog->criticality regulatory Regulatory Requirements criticality->regulatory resources Available Resources (Time, Cost, Expertise) regulatory->resources qualified_standard Qualified Reference Standard resources->qualified_standard

Caption: Decision-Making for Reference Standard Selection.

Conclusion

References

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-O-Propyl-rac-glycerol
Reactant of Route 2
Reactant of Route 2
1-O-Propyl-rac-glycerol
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